Product packaging for 7-Oxa-4-azaspiro[2.5]octan-5-one(Cat. No.:CAS No. 1100753-07-8)

7-Oxa-4-azaspiro[2.5]octan-5-one

Cat. No.: B1427703
CAS No.: 1100753-07-8
M. Wt: 127.14 g/mol
InChI Key: MRQICWAEJUUHEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Oxa-4-azaspiro[2.5]octan-5-one (CAS 1100753-07-8) is a spirocyclic lactam with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound serves as a versatile and valuable building block in medicinal chemistry, particularly for constructing complex molecules with potential therapeutic applications. Its structure features a spiro-fused cyclopropane and a tetrahydrofuran ring, with a lactam (cyclic amide) functional group that provides a key handle for synthetic diversification . The rigid, three-dimensional geometry of spirocyclic scaffolds like this one is highly sought after in drug discovery. This rigidity allows for the three-dimensional exploration of chemical space and can lead to improved binding affinity and selectivity toward biological targets by reducing the conformational entropy penalty upon binding . Specifically, the 7-oxa-4-azaspiro[2.5]octane scaffold is a key intermediate in the synthesis of compounds with Leukocyte Receptor Tyrosine Kinase (LRRK2) inhibitory activity, which is a target for the treatment of Parkinson's disease . Furthermore, this scaffold and its derivatives have been investigated for use in compounds with activity against a range of other targets, including GPR43 receptor (for diabetes and obesity), Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Isocitrate Dehydrogenase (IDH), and Retinoic acid receptor-related orphan receptor γt (RORγt) . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care; refer to the Safety Datasheet for comprehensive hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO2 B1427703 7-Oxa-4-azaspiro[2.5]octan-5-one CAS No. 1100753-07-8

Properties

IUPAC Name

7-oxa-4-azaspiro[2.5]octan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-3-9-4-6(7-5)1-2-6/h1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQICWAEJUUHEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743546
Record name 7-Oxa-4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1100753-07-8
Record name 7-Oxa-4-azaspiro[2.5]octan-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxa-4-azaspiro[2.5]octan-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Oxa-4-azaspiro[2.5]octan-5-one: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Oxa-4-azaspiro[2.5]octan-5-one is a unique spirocyclic molecule featuring a strained β-lactam ring fused to a cyclopropane and an oxetane-like moiety. This structural arrangement imparts significant chemical reactivity and potential for diverse applications, particularly in medicinal chemistry. As a member of the spiro-beta-lactam class of compounds, it holds promise as a versatile building block for the synthesis of novel therapeutic agents. Spirocyclic scaffolds are of increasing interest in drug design as they can increase the three-dimensionality and novelty of compound libraries. This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, outlines potential synthetic strategies based on established methodologies for related compounds, and explores its prospective applications as a key intermediate in the development of innovative pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound possesses a compact and rigid spirocyclic framework. The core structure consists of a four-membered azetidinone (β-lactam) ring, with the spiro-carbon bridging a cyclopropane ring and a tetrahydrofuran ring that includes the nitrogen of the lactam.

Structural Details
  • IUPAC Name: this compound[1]

  • CAS Number: 1100753-07-8[1][2]

  • Molecular Formula: C₆H₉NO₂[1][2]

  • SMILES: C1CC12COCC(=O)N2[1]

  • InChI Key: MRQICWAEJUUHEU-UHFFFAOYSA-N[1]

Physicochemical Data

Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes available computed properties and data from chemical suppliers.

PropertyValueSource
Molecular Weight 127.14 g/mol [1][2]
Monoisotopic Mass 127.063328530 Da[1]
Purity ≥95%[3]
XLogP3-AA (Predicted) -0.4[1]
Storage Sealed in dry, Room Temperature[3]

Note: Boiling point and melting point data are not currently available from surveyed sources.

Synthesis Strategies

While a specific, peer-reviewed synthesis for this compound is not readily found, the synthesis of spiro-fused β-lactams is a well-established field of organic chemistry. The Staudinger [2+2] ketene-imine cycloaddition is a prominent method for constructing the β-lactam ring in such systems.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound could involve the disconnection of the β-lactam ring, revealing a ketene and an imine precursor.

G A This compound B [2+2] Cycloaddition (Staudinger Reaction) A->B C Imine Precursor B->C D Ketene Precursor B->D

Caption: Retrosynthetic approach for this compound.

Hypothetical Experimental Protocol: Staudinger [2+2] Cycloaddition

This protocol is a generalized procedure based on known methods for analogous spiro-beta-lactams and should be adapted and optimized for the specific target molecule.

  • Preparation of the Imine Precursor: The requisite imine can be formed through the condensation of an appropriate cyclopropyl aldehyde or ketone with an amine containing the oxetane-like moiety.

  • Generation of the Ketene: The ketene can be generated in situ from an acyl chloride in the presence of a non-nucleophilic base, such as triethylamine.

  • Cycloaddition Reaction:

    • To a solution of the imine precursor in an anhydrous, aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), triethylamine is added.

    • The solution is cooled to 0°C.

    • A solution of the acyl chloride in the same solvent is added dropwise over a period of 1-2 hours.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

  • Work-up and Purification:

    • The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

    • The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the strained β-lactam ring. This four-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Nucleophilic Ring-Opening of the β-Lactam

The carbonyl group of the β-lactam is the primary site for nucleophilic attack. This can be initiated by a variety of nucleophiles, including water, alcohols, amines, and organometallic reagents.

G Reactant This compound + Nu⁻ Transition Nucleophilic Attack on Carbonyl Carbon Reactant->Transition Product Ring-Opened Product Transition->Product

Caption: Nucleophilic ring-opening of the β-lactam.

This reactivity is fundamental to the biological activity of many β-lactam antibiotics, which act by acylating bacterial transpeptidases.

Potential Applications in Drug Discovery

While there are no specific studies detailing the biological activity of this compound, the broader class of spiro-beta-lactams has shown significant promise in various therapeutic areas. Furthermore, the structurally related compound, 4-oxa-7-azaspiro[2.5]octane, is cited as a key intermediate in the synthesis of inhibitors for several protein kinases.

As a Scaffold for Novel Antibiotics

The β-lactam core is the cornerstone of a major class of antibiotics. The unique spirocyclic structure of this compound could be exploited to develop new β-lactamase inhibitors or antibiotics with novel mechanisms of action to combat resistant bacterial strains.

Intermediate for Kinase Inhibitors

A Chinese patent describes the use of the related 4-oxa-7-azaspiro[2.5]octane as an intermediate in the preparation of compounds with inhibitory activity against LRRK2, IRAK4, and IDH kinases.[4] These kinases are implicated in a range of diseases, including Parkinson's disease, inflammatory disorders, and cancer. This suggests that this compound could also serve as a valuable precursor for the synthesis of novel kinase inhibitors.

Antiviral and Antiparasitic Agents

Recent studies have demonstrated that certain spiro-β-lactams exhibit potent anti-HIV and antiplasmodial (antimalarial) activity. These findings highlight the potential of the spiro-beta-lactam scaffold in the development of new treatments for infectious diseases.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for this compound is not available in the public domain. The following are predicted key spectroscopic features based on the molecular structure.

¹H NMR Spectroscopy (Predicted)
  • Cyclopropyl protons: Complex multiplets in the upfield region (approx. 0.5-1.5 ppm).

  • Oxetane-like and lactam protons: Resonances in the range of 3.0-4.5 ppm.

  • NH proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Carbonyl carbon: A downfield resonance around 170 ppm.

  • Spiro carbon: A quaternary carbon signal.

  • Cyclopropyl carbons: Upfield signals.

  • Oxetane-like and lactam carbons: Signals in the mid-field region.

Infrared (IR) Spectroscopy (Predicted)
  • β-Lactam C=O stretch: A characteristic strong absorption band at a relatively high wavenumber (approx. 1750-1780 cm⁻¹), indicative of the strained four-membered ring.

  • N-H stretch: A band in the region of 3200-3400 cm⁻¹.

  • C-O stretch: An absorption in the fingerprint region.

Mass Spectrometry

The molecular ion peak (M+) would be expected at m/z = 127.0633 (exact mass). Common fragmentation patterns would likely involve the cleavage of the β-lactam ring.

Safety and Handling

Based on GHS classifications, this compound is considered to be a hazardous substance.

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a fascinating and potentially valuable molecule for synthetic and medicinal chemistry. While specific experimental data remains limited in the public domain, its structural features suggest a rich reactivity profile centered on the strained β-lactam ring. The demonstrated utility of related spirocyclic compounds as pharmaceutical intermediates underscores the potential of this compound as a building block for the next generation of therapeutic agents. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully unlock its potential.

References

Navigating Underexplored Chemical Space: A Technical Guide to the 7-Oxa-4-azaspiro[2.5]octan-5-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Introductory Note on the Subject Compound (CAS 1100753-07-8)

A comprehensive review of the current scientific literature reveals that 7-Oxa-4-azaspiro[2.5]octan-5-one is a commercially available screening compound. However, to date, no peer-reviewed studies detailing its specific synthesis, reactivity, or biological applications have been published. Therefore, this guide will leverage established principles of medicinal and synthetic chemistry, along with data from structurally related analogs, to provide a robust technical framework for researchers, scientists, and drug development professionals interested in this unique spirocyclic scaffold.

The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

Spirocycles, chemical structures where two rings are joined by a single common atom, have garnered significant interest in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems. This structural rigidity can lead to improved binding affinity and selectivity for biological targets. Furthermore, the introduction of a spirocyclic core can enhance key physicochemical properties such as solubility and metabolic stability, which are critical for the development of successful drug candidates.[1][2] The increased fraction of sp3-hybridized carbons in spirocyclic compounds is often correlated with a higher probability of clinical success.[1]

Physicochemical and Structural Properties

While experimental data for this compound is limited, its basic properties can be readily calculated or found in chemical databases.

PropertyValueSource
CAS Number 1100753-07-8[3][4][5]
Molecular Formula C₆H₉NO₂[3][4][5]
Molecular Weight 127.14 g/mol [3][4][5]
IUPAC Name This compound[3]
SMILES O=C1COCC2(CC2)N1[5]

Postulated Synthetic Pathways

No specific synthesis for this compound has been published. However, based on general methodologies for the synthesis of spirocyclic oxazolidinones and related heterocycles, several plausible routes can be proposed.

Intramolecular Cyclization Approach

A common strategy for the formation of cyclic structures is intramolecular cyclization. A potential route to this compound could involve the cyclization of a suitably functionalized cyclopropane derivative.

Workflow:

G A 1-(aminomethyl)cyclopropan-1-ol B N-protected intermediate A->B Protection of amine C Esterification with haloacetyl halide B->C Acylation D Intramolecular Williamson Ether Synthesis C->D Base-mediated cyclization E This compound D->E Deprotection (if necessary)

Caption: Postulated intramolecular cyclization pathway.

Experimental Protocol (Hypothetical):

  • Protection: The starting material, 1-(aminomethyl)cyclopropan-1-ol, would first have its amine functionality protected, for example, as a carbamate (e.g., Boc or Cbz), to prevent side reactions.

  • Acylation: The protected intermediate would then be acylated with a haloacetyl halide, such as chloroacetyl chloride or bromoacetyl bromide, in the presence of a non-nucleophilic base to form the corresponding haloacetamide.

  • Cyclization: An intramolecular Williamson ether synthesis would be induced by treating the haloacetamide with a strong base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF, DMF). This would lead to the formation of the oxazolidinone ring.

  • Deprotection: If a protecting group was used, a final deprotection step would yield the target compound.

Causality: This approach is logical as it builds the heterocyclic ring onto a pre-existing cyclopropane core. The choice of protecting group and reaction conditions would be critical to optimize the yield and minimize side reactions.

Spiro-annulation via Rearrangement or Cycloaddition

Another potential strategy could involve a rearrangement or cycloaddition reaction to form the spirocyclic junction. While less direct, these methods can be powerful for constructing complex polycyclic systems.

Anticipated Reactivity and Chemical Behavior

The this compound scaffold contains several key functional groups that will dictate its reactivity:

  • Lactam (Amide in a Ring): The amide bond within the oxazolidinone ring is susceptible to hydrolysis under strong acidic or basic conditions. It can also be reduced to the corresponding amino alcohol.

  • Cyclopropane Ring: The cyclopropane ring is strained and can undergo ring-opening reactions under certain conditions, such as with strong acids or in the presence of transition metal catalysts.

  • Nitrogen Atom: The nitrogen atom of the lactam is relatively non-basic due to the delocalization of its lone pair into the adjacent carbonyl group. However, it can be alkylated or acylated under specific conditions.

Potential Applications in Drug Discovery

Given the lack of direct biological data, the potential applications of this compound in drug discovery must be inferred from its structural features and comparison to related compounds.

As a Bioisostere and 3D Scaffold

The rigid, three-dimensional structure of this spirocycle makes it an attractive scaffold for the development of novel therapeutic agents. It can be used as a bioisosteric replacement for other, more flexible or planar ring systems in known bioactive molecules to improve their pharmacological profiles.

In the Development of Novel Antibacterial Agents

The oxazolidinone ring is a key pharmacophore in a class of synthetic antibiotics that includes linezolid. These antibiotics inhibit bacterial protein synthesis. It is plausible that derivatives of this compound could exhibit antibacterial activity.

Proposed Screening Cascade:

G A This compound library B Primary Screen: Antibacterial activity (e.g., MIC assay) A->B C Secondary Screen: Cytotoxicity assay B->C Active compounds D Mechanism of Action Studies C->D Non-toxic actives E Lead Optimization D->E Confirmed MOA

Caption: Proposed screening cascade for antibacterial activity.

As an Intermediate for Other Biologically Active Molecules

The structurally related core, 4-oxa-7-azaspiro[2.5]octane, is a known intermediate in the synthesis of compounds targeting LRRK2, a kinase implicated in Parkinson's disease, and IRAK4, a kinase involved in inflammatory signaling.[6] This suggests that this compound could serve as a valuable building block for the synthesis of a diverse range of modulators of various biological targets.

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. While direct experimental data is currently lacking, its unique spirocyclic structure, incorporating an oxazolidinone moiety, suggests significant potential in medicinal chemistry. The synthetic strategies and potential applications outlined in this guide provide a foundational framework for researchers to begin exploring the properties and therapeutic potential of this intriguing molecule. Further research is warranted to develop efficient synthetic routes, characterize its reactivity, and screen for biological activity. Such studies will be crucial to unlocking the full potential of this novel scaffold in the pursuit of new medicines.

References

An In-Depth Technical Guide to the Molecular Structure of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Overview of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention in modern medicinal chemistry. Their inherent three-dimensionality offers a distinct advantage over flat aromatic structures, enabling more precise and selective interactions with biological targets. This unique topology can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of effective and safe pharmaceuticals. The rigid nature of the spirocyclic core also reduces the entropic penalty upon binding to a target protein, potentially leading to higher binding affinities.

Introduction to 7-Oxa-4-azaspiro[2.5]octan-5-one: A Novel Heterocycle

This compound is a heterocyclic compound featuring a unique spirocyclic framework that combines a cyclopropane ring and a morpholinone ring. This distinct architecture presents a novel scaffold for the design of new therapeutic agents. While specific research on this exact molecule is limited, the presence of the azaspiro lactam motif suggests its potential as a pharmacophore in various drug discovery programs. The structural rigidity and defined stereochemistry of this molecule make it an attractive building block for creating libraries of compounds with diverse biological activities.

Scope and Objectives of the Guide

This technical guide provides a comprehensive overview of the molecular structure of this compound. It is intended for researchers, scientists, and drug development professionals. The guide will cover the fundamental physicochemical properties, propose a plausible synthetic route and characterization methods, delve into the intricacies of its three-dimensional structure, and explore its potential applications in medicinal chemistry. Due to the limited availability of published experimental data for this specific compound, some sections will present well-reasoned, hypothetical protocols and analyses based on chemically related structures.

Physicochemical Properties and Identifiers

A summary of the key physicochemical properties and identifiers for this compound is presented below. This information has been compiled from publicly available databases.

PropertyValueSource
Molecular Formula C₆H₉NO₂--INVALID-LINK--[1]
Molecular Weight 127.14 g/mol --INVALID-LINK--[1]
CAS Number 1100753-07-8--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
SMILES C1CC12COCC(=O)N2--INVALID-LINK--[1]
InChI Key MRQICWAEJUUHEU-UHFFFAOYSA-N--INVALID-LINK--[1]
Purity (Typical) 95%--INVALID-LINK--[2]

Synthesis and Characterization (Hypothetical Protocol)

Rationale for Synthetic Strategy

The proposed synthesis involves a multi-step sequence starting from readily available precursors. The key steps would likely involve the formation of the cyclopropane ring and subsequent construction of the morpholinone ring. A potential approach could be the reaction of a suitably protected amino alcohol with a cyclopropane-containing electrophile, followed by deprotection and cyclization.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected Amino Alcohol Intermediate

  • To a solution of a suitable starting material, such as 2-aminoethanol, in a polar aprotic solvent like dichloromethane, add a protecting group for the amine, for example, di-tert-butyl dicarbonate (Boc₂O).

  • The reaction is typically carried out at room temperature with stirring for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the N-Boc protected amino alcohol.

Step 2: Alkylation with a Cyclopropane Electrophile

  • The protected amino alcohol is then reacted with a cyclopropane derivative bearing a suitable leaving group, such as 1-(bromomethyl)cyclopropanecarboxylic acid.

  • The reaction is performed in the presence of a non-nucleophilic base, like sodium hydride, in an anhydrous solvent such as tetrahydrofuran (THF).

  • The reaction mixture is stirred at a controlled temperature, for instance, 0 °C to room temperature, until completion.

  • Work-up involves quenching the reaction with a proton source and extraction with an organic solvent. The organic layer is then dried and concentrated.

Step 3: Deprotection and Intramolecular Cyclization

  • The protecting group is removed under appropriate conditions. For an N-Boc group, this is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane.

  • The deprotection step is followed by an intramolecular cyclization to form the lactam ring. This can be promoted by a coupling agent, for example, (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), in the presence of a base like triethylamine (TEA).

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The final product, this compound, is then purified by column chromatography or recrystallization.

Proposed Spectroscopic Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would be expected to show characteristic signals for the cyclopropyl protons, the methylene protons of the morpholinone ring, and the amide proton. The chemical shifts and coupling constants would provide valuable information about the connectivity and stereochemistry of the molecule.

    • ¹³C NMR would display distinct signals for the carbonyl carbon of the lactam, the spiro carbon, and the various methylene carbons in the two rings.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the lactam, typically in the range of 1650-1690 cm⁻¹.

    • An N-H stretching band would be expected around 3200-3400 cm⁻¹.

    • C-O and C-N stretching vibrations would also be present in the fingerprint region.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

Molecular Structure and Conformation

The Spirocyclic Core: A 3D Perspective

The defining feature of this compound is its spirocyclic core, where the cyclopropane and morpholinone rings are joined at a single carbon atom. This spiro fusion imparts a rigid, three-dimensional structure to the molecule. The cyclopropane ring is inherently strained and planar, while the morpholinone ring will adopt a preferred conformation, likely a chair or a twist-boat, to minimize steric interactions.

Conformational Analysis and Flexibility

The conformational flexibility of the molecule will be largely restricted due to the spirocyclic nature and the planarity of the lactam group. The morpholinone ring will have limited conformational freedom. Computational modeling studies would be valuable to predict the lowest energy conformation and to understand the spatial arrangement of the different functional groups.

Visualization of the Molecular Structure

Caption: 2D representation of the molecular structure of this compound.

Relevance in Drug Discovery and Medicinal Chemistry

The Azaspiro Lactam Motif as a Pharmacophore

The azaspiro lactam motif is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. The combination of a rigid spirocyclic system with the hydrogen bonding capabilities of the lactam group makes it an attractive starting point for the design of novel drugs.

Potential as a Scaffold for Novel Therapeutics

Derivatives of oxaspiro[2.5]octane have been explored for their potential as inhibitors of Methionine Aminopeptidase 2 (MetAP-2), an enzyme implicated in angiogenesis and cancer. While the specific biological activity of this compound has not been reported, its structural similarity to these compounds suggests it could serve as a valuable scaffold for the development of new MetAP-2 inhibitors or other therapeutic agents. The unique three-dimensional arrangement of functional groups could allow for novel interactions with target proteins that are not achievable with more conventional, planar molecules.

Structure-Activity Relationship (SAR) Considerations

A systematic exploration of the structure-activity relationship (SAR) of this compound would be a crucial step in any drug discovery program. This would involve the synthesis of a library of analogues with modifications at various positions of the scaffold. For instance, substitution on the cyclopropane ring or the nitrogen atom of the morpholinone ring could significantly impact the biological activity and selectivity of the compounds.

Workflow for Incorporating the Scaffold in a Drug Discovery Program

Drug_Discovery_Workflow cluster_0 Scaffold Identification cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development Scaffold This compound Synthesis Analogue Synthesis (SAR) Scaffold->Synthesis Screening High-Throughput Screening Synthesis->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical In vivo Studies Lead_Opt->Preclinical

Caption: A generalized workflow for incorporating a novel scaffold into a drug discovery program.

Conclusion and Future Perspectives

Summary of Key Structural and Chemical Features

This compound is a novel heterocyclic compound with a unique and rigid three-dimensional structure. Its spirocyclic nature, combining a cyclopropane and a morpholinone ring, along with the presence of a lactam functional group, makes it a promising scaffold for medicinal chemistry applications. While detailed experimental data is currently scarce, its fundamental properties and potential synthetic routes can be inferred from related chemical structures.

Future Directions for Research and Application

Future research efforts should focus on the development of a robust and scalable synthesis for this compound. Detailed spectroscopic and crystallographic analysis is essential to fully elucidate its molecular structure and conformational preferences. Furthermore, the synthesis and biological evaluation of a diverse library of its derivatives will be crucial to unlock its full potential as a scaffold for the development of new and effective therapeutic agents. The exploration of its activity against targets such as MetAP-2 and other enzymes could lead to the discovery of novel drug candidates for a range of diseases.

References

Spectroscopic data for 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Oxa-4-azaspiro[2.5]octan-5-one

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the expected spectroscopic characteristics of the novel heterocyclic compound, this compound. Given the scarcity of published experimental data for this specific molecule, this guide synthesizes predictive data based on established spectroscopic principles and provides expert insights into the experimental choices required for its unambiguous characterization.

Introduction and Molecular Overview

This compound is a unique spirocyclic compound featuring a cyclopropane ring fused to a morpholinone core. Its chemical formula is C₆H₉NO₂ and it has a molecular weight of approximately 127.14 g/mol [1][2][3]. The strained three-membered ring coupled with the lactam and ether functionalities makes it an intriguing scaffold for medicinal chemistry, potentially offering novel conformational constraints and metabolic stability. Accurate spectroscopic analysis is paramount for confirming its synthesis and for any subsequent structure-activity relationship (SAR) studies.

This guide will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this molecule. It will also provide standardized protocols for acquiring high-quality spectra, grounded in principles of experimental design and data validation.

N4 N4 C5 C5 N4->C5 H_N H N4->H_N O_carbonyl O C5->O_carbonyl = C6 C6 (spiro) C5->C6 O7 O7 C6->O7 C1 C1 C6->C1 C2 C2 C6->C2 C8 C8 O7->C8 C8->N4 H8a Ha C8->H8a H8b Hb C8->H8b C1->C2 H1a Hc C1->H1a H1b Hd C1->H1b H2a He C2->H2a H2b Hf C2->H2b

Figure 1: Annotated molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the successful synthesis of the target compound. The asymmetry of the molecule and the presence of the strained cyclopropane ring will result in a distinct and predictable spectrum.

Predicted ¹H NMR Data

The chemical shifts are influenced by the diamagnetic anisotropy of the carbonyl group and the ring strain of the cyclopropane. The protons on the cyclopropane ring are expected to be diastereotopic and will exhibit complex splitting patterns.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale
NH (Amide)7.5 - 8.5Broad Singlet (br s)-The amide proton is deshielded and its signal is often broadened due to quadrupole coupling with the adjacent nitrogen and potential solvent exchange.
CH ₂ (C8)4.1 - 4.3Singlet (s) or AB quartet-These protons are adjacent to the ether oxygen (O7) and the amide nitrogen (N4), leading to a significant downfield shift. Depending on the conformational rigidity, they might appear as a singlet or a closely spaced AB quartet.
CH ₂ (C1 & C2)0.8 - 1.5Multiplets (m)gem = 4-9 Hz, cis = 6-12 Hz, trans = 4-9 HzThe cyclopropyl protons are highly shielded due to the ring current effect and will appear far upfield. They will show complex splitting due to geminal and vicinal couplings with each other.
Experimental Protocol: ¹H NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Dissolve ~5 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for ensuring the amide proton is clearly visible and does not exchange rapidly.

  • Instrument Setup:

    • Spectrometer: Use a spectrometer with a field strength of at least 400 MHz to achieve adequate signal dispersion, especially for the complex cyclopropyl region.

    • Temperature: Maintain a constant probe temperature (e.g., 298 K) to ensure chemical shift stability.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set a spectral width of approximately 12-16 ppm to cover all expected signals.

    • Acquisition Time: Set to at least 3-4 seconds to ensure high resolution.

    • Relaxation Delay (d1): Use a delay of at least 5 seconds to allow for full relaxation of all protons, ensuring accurate integration.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a gentle exponential window function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve 5mg in 0.6mL DMSO-d6 params Set Parameters: - Pulse: zg30 - SW: 16 ppm - AQ: >3s - D1: 5s - NS: 16 dissolve->params Load Sample process Apply Window (LB=0.3 Hz) Phase & Baseline Correction params->process Acquire FID reference Reference to Solvent Peak process->reference Process Spectrum end Validated ¹H NMR Spectrum reference->end Final Spectrum

Figure 2: Workflow for acquiring a validated ¹H NMR spectrum.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides crucial information about the carbon skeleton, confirming the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C =O (C5, Amide)165 - 175The carbonyl carbon of the lactam is significantly deshielded and appears in the characteristic amide/ester region.
Spiro C (C6)60 - 70This quaternary carbon is deshielded due to its attachment to the ether oxygen (O7) and its spirocyclic nature.
C H₂ (C8)45 - 55This methylene carbon is adjacent to both nitrogen and oxygen, resulting in a downfield shift.
C H₂ (C1 & C2)10 - 20The cyclopropyl carbons are highly shielded due to ring strain and appear far upfield, a hallmark of this functional group.
Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use the same spectrometer as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used for a typical spectrum showing single lines for each carbon.

    • Spectral Width: Set a spectral width of ~220-240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): Use a 2-second delay. For better quantitative results (especially for the quaternary spiro carbon), a longer delay (>10s) would be necessary, but is not typically required for simple identification.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Spectral Editing (DEPT): To validate assignments, perform Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments. A DEPT-135 spectrum will show CH₂ groups as negative signals, and CH/CH₃ groups as positive signals. Quaternary carbons will be absent. This is essential for distinguishing the C8 methylene from the C1/C2 methylenes and confirming the C6 quaternary carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, particularly the prominent carbonyl and N-H bonds.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3200 - 3300N-H (Amide)StretchingMedium, Broad
1670 - 1690C=O (Lactam)StretchingStrong, Sharp
1050 - 1150C-O-C (Ether)Asymmetric StretchingStrong
~3080C-H (Cyclopropane)StretchingWeak to Medium

Causality Behind Predictions: The lactam C=O stretch is expected at a relatively high frequency for an amide due to the ring strain of the six-membered ring, which increases the s-character of the carbonyl carbon bonds. The N-H stretch will likely be broad due to hydrogen bonding in the solid or neat state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for solid or liquid samples as it requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No complex processing is usually required.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺˙): For a technique like Electron Ionization (EI), the molecular ion peak would be observed at m/z = 127.

  • Protonated Molecule ([M+H]⁺): For soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI), the base peak would likely be the protonated molecule at m/z = 128. A patent for a related compound shows a calculated M+ of 127.1, with a found [M+H]⁺ of 128.1[4].

  • Key Fragments: Fragmentation is likely to occur via cleavage of the strained cyclopropane ring or through pathways initiated by the lactam and ether functionalities. Expect to see characteristic losses:

    • Loss of CO (-28 Da): A common fragmentation for lactams, leading to a fragment at m/z = 99.

    • Cleavage of the cyclopropane ring: Loss of ethylene (-28 Da) or other small fragments from the three-membered ring.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: ESI is the most common and robust method for this type of molecule. It is a soft ionization technique that will reliably produce the protonated molecular ion [M+H]⁺.

  • Mass Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Acquisition: Infuse the sample directly or via an LC system. Acquire data in positive ion mode.

  • Data Analysis:

    • Determine the accurate mass of the [M+H]⁺ ion.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass. The theoretical mass for C₆H₁₀NO₂⁺ ([M+H]⁺) is 128.0706. An experimental mass within 5 ppm of this value provides unambiguous confirmation of the molecular formula.

start Dilute Sample (~1 mg/mL in MeOH) esi Electrospray Ionization (Positive Mode) start->esi tof Mass Analysis (TOF or Orbitrap) esi->tof detect Detect Ions (Measure m/z) tof->detect analysis Calculate Elemental Composition (Compare to Theoretical) detect->analysis confirm Formula Confirmed (Mass Accuracy < 5 ppm) analysis->confirm

Figure 3: Workflow for High-Resolution Mass Spectrometry (HRMS) analysis.

Conclusion

The structural elucidation of this compound requires a multi-faceted spectroscopic approach. This guide provides a robust framework of predicted data and validated experimental protocols. The combination of ¹H and ¹³C NMR will define the carbon-hydrogen framework, IR will confirm the key functional groups, and HRMS will establish the elemental composition. By following these self-validating methodologies, researchers can confidently and unambiguously characterize this novel spirocyclic scaffold, paving the way for its exploration in drug discovery and development.

References

A Technical Guide to the Research Applications of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-Oxa-4-azaspiro[2.5]octan-5-one scaffold represents a unique convergence of two pharmacologically significant motifs: the oxazolidinone core and a spiro-fused cyclopropane ring. While this specific molecule is not extensively documented, its constituent parts suggest a rich potential for diverse research applications, particularly in medicinal chemistry. The oxazolidinone ring is the cornerstone of a class of potent antibiotics that act via a novel mechanism of protein synthesis inhibition[1][2][3]. Simultaneously, the spiro-cyclopropane moiety imparts a rigid, three-dimensional architecture, a feature increasingly sought in modern drug design to enhance target specificity and improve physicochemical properties[4][5]. This guide synthesizes knowledge from these related fields to propose a structured approach for investigating the potential of this compound as a novel therapeutic agent and research tool. We will explore viable synthetic strategies, outline key potential applications in antibacterial and anticancer research, and provide detailed, actionable experimental protocols to validate these hypotheses.

Introduction: Unveiling a Scaffold of Opportunity

The quest for novel chemical entities with unique biological activities is a primary driver of pharmaceutical research. The this compound molecule, while novel, is built upon a foundation of well-established pharmacophores.

  • The Oxazolidinone Core: This five-membered heterocycle is famously represented by Linezolid, the first clinically approved oxazolidinone antibiotic[6]. These agents act by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex required for bacterial protein synthesis[2][7]. This distinct mechanism of action makes them effective against a wide range of drug-resistant Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE)[1][6].

  • The Spiro-Cyclopropane Motif: Spirocycles, which contain two rings connected by a single atom, introduce conformational rigidity and novel three-dimensional exit vectors for substituents. This is highly advantageous in drug design for optimizing interactions with biological targets[8]. The cyclopropane ring, a small, strained carbocycle, is present in numerous natural products and bioactive molecules, contributing to their unique chemical reactivity and biological profiles, which can range from enzyme inhibition to anticancer and insecticidal activities[4][5].

The fusion of these two motifs in this compound creates a compact, rigid structure with promising potential for novel therapeutic applications.

Caption: Chemical structure of this compound.

Synthetic Strategies: Accessing the Core Scaffold

The practical exploration of this compound hinges on an efficient and scalable synthetic route. While no specific synthesis for this exact molecule is prominently published, analogous structures provide a validated roadmap. A promising approach involves the biocatalytic ring expansion of a spiro-epoxide precursor, a methodology recently highlighted for its efficiency in constructing spiro-oxazolidinones[9].

Proposed Chemo-Enzymatic Synthesis Workflow

This strategy combines traditional organic synthesis with a key biocatalytic step to achieve high stereoselectivity and yield.

Synthesis_Workflow cluster_0 Chemical Synthesis cluster_1 Biocatalysis A 1. Starting Material (e.g., Cyclohexanone derivative) B 2. Epoxidation (e.g., m-CPBA) A->B C Spiro-Epoxide Intermediate B->C D 3. Enzymatic Ring Expansion (Halohydrin Dehalogenase) C->D E Target Molecule This compound D->E

Caption: Proposed chemo-enzymatic workflow for synthesizing the target molecule.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of Spiro-Epoxide Precursor:

    • A suitable cyclopropanated ketone is synthesized via established methods, for instance, the Simmons-Smith cyclopropanation of a corresponding α,β-unsaturated ketone.

    • The resulting ketone is then subjected to epoxidation using an agent like meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent (e.g., dichloromethane) to yield the spiro-epoxide intermediate.

    • Causality: This sequence establishes the core spiro-cyclopropane framework first, followed by the introduction of the epoxide, which is the direct precursor for the enzymatic ring-expansion.

  • Step 2: Biocatalytic Ring Expansion:

    • The spiro-epoxide intermediate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.5).

    • A selected halohydrin dehalogenase (HHDH) enzyme is added. Screening of different HHDHs may be necessary to find an enzyme with optimal activity and selectivity for the novel substrate[9].

    • The reaction is stirred at a controlled temperature (e.g., 30°C) and monitored by TLC or LC-MS for the consumption of the epoxide and formation of the product.

    • Causality: The HHDH enzyme catalyzes the nucleophilic attack of an azide or cyanate source (provided in the reaction medium) onto one of the epoxide carbons, followed by an intramolecular cyclization that results in the formation of the oxazolidinone ring, yielding the final product[9]. This enzymatic step ensures high stereocontrol, which is difficult to achieve with purely chemical methods.

  • Step 3: Purification:

    • Upon reaction completion, the product is extracted using an organic solvent (e.g., ethyl acetate).

    • The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Potential Research Application I: Antibacterial Agents

The most direct and compelling application is the investigation of this compound as an antibacterial agent, leveraging its oxazolidinone core. The key research question is whether the novel spiro-cyclopropane substitution enhances potency, alters the spectrum of activity, or overcomes existing resistance mechanisms compared to established oxazolidinones.

Proposed Mechanism of Action

It is hypothesized that the molecule will function similarly to other oxazolidinones, acting as a bacterial protein synthesis inhibitor.

Antibacterial_MoA Molecule 7-Oxa-4-azaspiro [2.5]octan-5-one Ribosome Bacterial 50S Ribosomal Subunit Molecule->Ribosome Binds to A-site at PTC Complex Prevents formation of 70S Initiation Complex Ribosome->Complex ProteinSynth Protein Synthesis Inhibition Complex->ProteinSynth Result Bacteriostatic Effect (Cell Growth Arrest) ProteinSynth->Result

Caption: Hypothesized mechanism of antibacterial action via protein synthesis inhibition.

Experimental Protocol: Antibacterial Activity Screening
  • Minimum Inhibitory Concentration (MIC) Assay:

    • Objective: To determine the lowest concentration of the compound that inhibits visible growth of a microorganism.

    • Method (Broth Microdilution):

      • Prepare a stock solution of this compound in DMSO.

      • In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

      • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Enterococcus faecalis) to a final concentration of ~5 x 10^5 CFU/mL.

      • Include positive (bacteria only) and negative (broth only) controls. Use Linezolid as a reference compound.

      • Incubate the plate at 37°C for 18-24 hours.

      • The MIC is the lowest concentration well with no visible turbidity.

    • Self-Validation: The inclusion of a known antibiotic (Linezolid) provides a benchmark for activity, while positive and negative controls ensure the validity of the assay conditions and bacterial viability.

  • Time-Kill Assay:

    • Objective: To assess the bactericidal or bacteriostatic nature of the compound over time.

    • Method:

      • Inoculate flasks of MHB with a standardized bacterial culture.

      • Add the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC.

      • Incubate at 37°C with shaking.

      • At specified time points (0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine viable colony counts (CFU/mL).

      • Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

    • Self-Validation: A no-drug control is essential to confirm normal bacterial growth, ensuring that any observed killing is due to the compound's activity.

Assay Parameter Measured Primary Interpretation
MIC AssayMinimum Inhibitory Concentration (µg/mL)Potency of antibacterial effect
Time-Kill AssayLog10 CFU/mL vs. TimeBacteriostatic vs. Bactericidal activity

Potential Research Application II: Anticancer Agents

The rigid, three-dimensional structure conferred by the spiro-cyclopropane moiety makes this scaffold an attractive candidate for anticancer drug discovery. Such structures are known to interact with complex protein targets, and various spirocyclic compounds have demonstrated significant cytotoxic activity[4][8]. The cyclopropane ring itself can act as a reactive pharmacophore or a conformational constraint, both of which are valuable properties in designing enzyme inhibitors or DNA-interacting agents[5].

Experimental Protocol: In Vitro Cytotoxicity Evaluation
  • MTT Assay (or similar viability assays like XTT, WST-1):

    • Objective: To assess the compound's ability to reduce the metabolic activity of cancer cell lines, serving as an indicator of cytotoxicity or cytostaticity.

    • Method:

      • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

      • Treat the cells with serial dilutions of this compound for 48-72 hours. Use a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

      • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

      • Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

      • Measure the absorbance at ~570 nm using a plate reader.

      • Calculate the concentration that inhibits 50% of cell viability (IC50).

    • Self-Validation: The use of untreated cells as a 100% viability control and a standard chemotherapeutic agent as a positive control ensures that the observed effects are specific and quantifiable relative to a known standard.

Conclusion and Future Outlook

The this compound scaffold is a compelling, albeit underexplored, chemical entity. By leveraging established principles from its constituent pharmacophores, a clear and logical path for research emerges. The primary and most promising application lies in its potential as a novel antibacterial agent, building upon the legacy of the oxazolidinones. The proposed synthetic and screening protocols provide a robust framework for initial investigations. Furthermore, its unique topology warrants exploration in oncology and potentially other therapeutic areas where rigid, three-dimensional structures can offer advantages in target binding and selectivity. Future work should focus on synthesizing a library of derivatives to establish structure-activity relationships (SAR), optimizing potency, and elucidating the precise molecular interactions with its biological targets.

References

7-Oxa-4-azaspiro[2.5]octan-5-one: A Novel Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. There is a discernible shift away from planar, two-dimensional structures towards more complex, three-dimensional molecular architectures.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a particularly promising class of scaffolds due to their inherent rigidity and ability to project functionalities into three-dimensional space.[2][3] This technical guide introduces 7-Oxa-4-azaspiro[2.5]octan-5-one, a novel and underexplored scaffold, and provides a comprehensive overview of its proposed synthesis, characterization, and potential as a cornerstone for the development of innovative therapeutics. This document serves as a forward-looking whitepaper, grounded in established chemical principles, to inspire and guide researchers in harnessing the potential of this unique molecular framework.

The Imperative for Three-Dimensionality in Drug Design: The Rise of Spirocycles

The over-reliance on flat, aromatic structures in drug discovery has led to challenges in achieving desired biological activity and physicochemical properties. Spirocyclic scaffolds offer a compelling solution by introducing a three-dimensional topology that can lead to:

  • Enhanced Target Engagement: The rigid, non-planar nature of spirocycles allows for a more precise spatial arrangement of pharmacophoric features, potentially leading to stronger and more selective interactions with biological targets.[1]

  • Improved Physicochemical Properties: The incorporation of sp³-rich spirocyclic cores has been shown to improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability compared to their flatter aromatic counterparts.[2]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to a vast and underexplored area of chemical diversity, offering new opportunities to design molecules with unique pharmacological profiles.[4]

The this compound core, with its unique combination of an oxirane and a lactam ring fused at a central carbon, presents a compelling new entry into this promising class of compounds.

Proposed Synthesis of the this compound Core

Given the novelty of the this compound scaffold, a specific, published synthetic route is not yet available. However, based on established and robust chemical transformations, a plausible and efficient synthetic pathway is proposed herein. The synthesis is envisioned as a two-stage process, beginning with the formation of a spiro-epoxide, followed by the construction of the lactam ring.

Stage 1: Synthesis of the Spiro-Epoxide Intermediate

The initial step involves the synthesis of a spiro-epoxy ketone, a key intermediate. The Corey-Chaykovsky reaction offers a reliable method for the epoxidation of ketones.[5][6][7]

Experimental Protocol: Corey-Chaykovsky Epoxidation of Cyclobutanone

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add trimethylsulfonium iodide to anhydrous dimethyl sulfoxide (DMSO). Stir the mixture until the salt is fully dissolved.

  • Deprotonation: Cool the solution to 0°C in an ice bath and slowly add a strong base, such as sodium hydride (NaH), portion-wise. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases. This generates the dimethylsulfonium methylide.

  • Epoxidation: Cool the ylide solution to 0°C and add a solution of cyclobutanone in anhydrous tetrahydrofuran (THF) dropwise.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the spiro-epoxide intermediate, 1-oxaspiro[2.3]hexane.

G cluster_0 Stage 1: Spiro-Epoxide Synthesis Cyclobutanone Cyclobutanone 1-oxaspiro[2.3]hexane 1-oxaspiro[2.3]hexane Cyclobutanone->1-oxaspiro[2.3]hexane Corey-Chaykovsky Reaction (CH3)3S+I-, NaH, DMSO

Caption: Proposed synthesis of the spiro-epoxide intermediate.

Stage 2: Lactam Ring Formation

The second stage involves the conversion of the spiro-epoxide into the final this compound scaffold. A plausible approach involves a nucleophilic ring-opening of the epoxide followed by cyclization.

Experimental Protocol: From Spiro-Epoxide to Spiro-Lactam

  • Epoxide Ring Opening: Dissolve the 1-oxaspiro[2.3]hexane intermediate in a suitable solvent such as methanol. Add a solution of sodium azide (NaN₃) in water and heat the reaction mixture under reflux. The azide will act as a nucleophile, opening the epoxide ring to form an azido alcohol.

  • Reduction of the Azide: After cooling, the azido alcohol can be reduced to the corresponding amino alcohol. A standard method for this transformation is the use of triphenylphosphine (PPh₃) followed by hydrolysis (Staudinger reduction), or catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Lactam Formation: The resulting amino alcohol can then be cyclized to form the lactam ring. This can be achieved through various methods, including heating with a suitable catalyst or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

G cluster_1 Stage 2: Lactam Ring Formation 1-oxaspiro[2.3]hexane 1-oxaspiro[2.3]hexane Azido alcohol intermediate Azido alcohol intermediate 1-oxaspiro[2.3]hexane->Azido alcohol intermediate 1. NaN3, H2O 2. Reflux Amino alcohol intermediate Amino alcohol intermediate Azido alcohol intermediate->Amino alcohol intermediate Reduction (e.g., H2, Pd/C) This compound This compound Amino alcohol intermediate->this compound Cyclization (e.g., Heat or Coupling Agent)

Caption: Proposed pathway for lactam ring formation.

Physicochemical Properties and Structural Features

The this compound scaffold possesses a unique combination of structural features that are anticipated to confer favorable physicochemical properties for drug development.

PropertyPredicted ValueComparison to Common Scaffolds
Molecular Weight 127.14 g/mol Low, providing ample room for derivatization.
logP (Octanol/Water) -0.4 (predicted)Low, suggesting good aqueous solubility.
Fraction of sp³ Carbons (Fsp³) 0.83High, indicating a high degree of three-dimensionality.
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Data sourced from PubChem and calculated based on the core structure.

The high Fsp³ character is a key attribute, as it is often correlated with improved clinical success rates for drug candidates.[2] The presence of both hydrogen bond donor and acceptor groups provides opportunities for directed interactions with biological targets.

Characterization of the Scaffold

The successful synthesis of this compound would be confirmed through a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) would be employed for unambiguous assignment of all signals.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the lactam carbonyl group (typically around 1650-1700 cm⁻¹) and the N-H bond (around 3200-3400 cm⁻¹).[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.[11]

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule, confirming the spirocyclic nature and the relative stereochemistry.[12][13][14][15]

Potential as a Novel Scaffold in Drug Discovery

The this compound scaffold holds significant potential for the development of new therapeutic agents across various disease areas. Its unique structural features can be leveraged to:

  • Introduce Molecular Diversity: The lactam nitrogen provides a convenient handle for the introduction of a wide range of substituents, allowing for the rapid generation of a library of diverse compounds for screening.

  • Mimic Peptide Turns: The rigid conformation of the scaffold may allow it to act as a beta-turn mimetic, a common structural motif in peptides that is often involved in protein-protein interactions.[8]

  • Modulate Physicochemical Properties: The inherent properties of the scaffold, such as its predicted low lipophilicity, can be used to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[2]

The combination of an oxirane, a reactive electrophilic group, and a modifiable lactam moiety within a rigid spirocyclic framework makes this compound a highly attractive starting point for fragment-based and lead-optimization campaigns.

Conclusion and Future Outlook

This compound represents a novel and promising scaffold for medicinal chemistry and drug discovery. While its synthesis and applications are yet to be extensively explored in the literature, this guide provides a solid, scientifically grounded framework for its preparation and characterization. The unique three-dimensional architecture and favorable predicted physicochemical properties of this scaffold make it a compelling target for researchers seeking to explore new chemical space and develop innovative therapeutics. The methodologies and insights presented herein are intended to catalyze further investigation into this exciting new molecular framework.

References

The Enigmatic Spirocycle: A Technical Guide to 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An Exploration into a Novel Scaffold for Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive motifs. Their rigid, well-defined geometries can provide precise exit vectors for substituents, enabling a more refined exploration of chemical space and interaction with biological targets. This guide delves into the technical details of a lesser-documented yet commercially available spirocycle, 7-Oxa-4-azaspiro[2.5]octan-5-one, a compound poised as a valuable building block for the synthesis of new chemical entities. While the primary literature detailing its initial discovery and synthesis is not extensively available, this document serves to consolidate its known properties and propose a potential synthetic pathway, providing a foundational resource for researchers and drug development professionals.

Molecular Profile and Physicochemical Properties

This compound is a heterocyclic compound featuring a unique spirocyclic system that fuses a cyclopropane ring with a morpholinone ring. This compact and rigid structure imparts distinct characteristics that are of interest in medicinal chemistry.

PropertyValueSource
Molecular Formula C₆H₉NO₂PubChem[1]
Molecular Weight 127.14 g/mol PubChem[1], Biosynth[2]
CAS Number 1100753-07-8PubChem[1], Biosynth[2]
IUPAC Name This compoundPubChem[1]
SMILES C1CC12COCC(=O)N2Biosynth[2]
LogP (calculated) -0.4PubChem[1]

The presence of both hydrogen bond donors and acceptors, coupled with a low calculated LogP, suggests that this molecule possesses favorable aqueous solubility, a desirable trait for drug candidates. The spirocyclic nature of the core provides a departure from the predominantly planar structures of many traditional drug molecules, offering the potential for novel interactions with protein binding sites.

Postulated Rationale for Discovery and Application

The structural alerts within this compound, namely the morpholinone and spiro-cyclopropane moieties, are found in various biologically active molecules. The morpholinone ring is a common feature in medicinal chemistry, often serving as a bioisostere for other lactam-containing structures. The spiro-cyclopropane motif introduces conformational rigidity and a unique spatial arrangement of functional groups. It is plausible that the synthesis of this compound was driven by the need for novel, rigid scaffolds to be used as building blocks in the generation of compound libraries for high-throughput screening. Its potential applications could span a wide range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases, where precise control over molecular shape is critical for target engagement and selectivity.

Proposed Synthesis Pathway

While a definitive, peer-reviewed synthesis of this compound is not readily found in the public domain, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The following proposed pathway leverages commercially available starting materials and well-understood transformations.

The logical disconnection of this compound suggests a synthetic strategy starting from 1-(aminomethyl)cyclopropan-1-ol and a protected 2-hydroxyacetic acid derivative. The key steps would involve an amide coupling followed by an intramolecular cyclization.

Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product 1-(aminomethyl)cyclopropan-1-ol 1-(aminomethyl)cyclopropan-1-ol AmideCoupling Amide Coupling 1-(aminomethyl)cyclopropan-1-ol->AmideCoupling Protected 2-hydroxyacetic acid Protected 2-hydroxyacetic acid (e.g., O-benzyl glycolic acid) Protected 2-hydroxyacetic acid->AmideCoupling Deprotection Deprotection AmideCoupling->Deprotection Intermediate Amide Cyclization Intramolecular Cyclization (Williamson Ether Synthesis) Deprotection->Cyclization Deprotected Intermediate Product This compound Cyclization->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Amide Coupling

  • To a solution of 1-(aminomethyl)cyclopropan-1-ol (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • In a separate flask, activate O-benzyl glycolic acid (1.1 eq) with a suitable coupling agent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.1 eq) in DCM.

  • Add the activated acid solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the intermediate N-(1-hydroxycyclopropyl)methyl)-2-(benzyloxy)acetamide.

Step 2: Deprotection

  • Dissolve the intermediate amide (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add Palladium on carbon (10 mol%) to the solution.

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected intermediate, N-((1-hydroxycyclopropyl)methyl)-2-hydroxyacetamide.

Step 3: Intramolecular Cyclization

  • Dissolve the deprotected intermediate (1.0 eq) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the solution to 0 °C and add a strong base such as sodium hydride (1.1 eq) portion-wise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The use of microwave irradiation could potentially accelerate this step.

  • Monitor the formation of the spirocyclic product by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by flash column chromatography or crystallization.

Characterization and Quality Control

For a self-validating protocol, the synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques would be essential:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and connectivity of the atoms. The proton NMR should show characteristic signals for the cyclopropyl and morpholinone protons. The carbon NMR will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the lactam carbonyl (C=O) and the ether (C-O-C) linkages.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the final compound, which is typically required to be >95% for use in drug discovery applications.[3]

Conclusion and Future Outlook

This compound represents an intriguing and under-explored scaffold for medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties make it a valuable building block for the synthesis of novel drug candidates. While the primary literature on its discovery and synthesis is sparse, this technical guide provides a comprehensive overview of its known properties and a plausible, detailed synthetic route. As the demand for novel chemical matter continues to grow in the pharmaceutical industry, it is anticipated that the utility of such spirocyclic systems will become more widely recognized and applied. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the potential to unlock new therapeutic opportunities.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the exploration of novel molecular scaffolds that offer unique three-dimensional arrangements is of paramount importance. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention due to their inherent structural rigidity and ability to present substituents in well-defined spatial orientations.[1] The incorporation of a spirocyclic moiety can significantly influence a molecule's physicochemical and pharmacokinetic properties, including its solubility, metabolic stability, and target-binding affinity.[2][3] Among these, spiro-lactams represent a particularly promising subclass, with demonstrated applications in the development of novel therapeutic agents.[4]

This technical guide provides a comprehensive overview of the physicochemical characteristics of a unique spiro-lactam, 7-Oxa-4-azaspiro[2.5]octan-5-one . This compound incorporates a strained three-membered oxirane ring spiro-fused to a four-membered β-lactam ring, a motif that suggests intriguing chemical reactivity and biological potential. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its known properties, and providing detailed, field-proven methodologies for its further characterization.

Molecular Identity and Core Properties

This compound is a heterocyclic compound with the molecular formula C₆H₉NO₂.[5] Its structure is defined by a cyclopropane ring where one methylene group is replaced by an oxygen atom (an oxirane ring), and this is spiro-fused to a β-lactam ring at the carbon adjacent to the lactam nitrogen.

Table 1: Core Molecular Identifiers

IdentifierValueSource
IUPAC Name This compoundPubChem[5]
CAS Number 1100753-07-8PubChem[5]
Molecular Formula C₆H₉NO₂PubChem[5]
Molecular Weight 127.14 g/mol PubChem[5]
Canonical SMILES C1C1N2C(=O)CC2(O1)PubChem[5]
InChIKey MRQICWAEJUUHEU-UHFFFAOYSA-NPubChem[5]

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be essential.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane and lactam rings. The diastereotopic protons of the CH₂ group in the lactam ring would likely appear as an AB quartet due to the chiral spiro center. The protons on the oxirane ring will also exhibit characteristic shifts and coupling constants.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the lactam will have a characteristic downfield shift (typically in the range of 160-180 ppm). The spiro carbon, being a quaternary center, will likely show a weaker signal.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Advanced Experiments: To aid in structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be the carbonyl stretch of the β-lactam ring.

Expected IR Absorption Bands:

  • β-Lactam C=O stretch: A strong absorption band is expected in the range of 1730-1770 cm⁻¹. The exact position can provide clues about ring strain.[6][7]

  • C-N stretch: A moderate absorption band around 1350-1400 cm⁻¹.

  • C-O-C stretch (oxirane): Characteristic bands for the oxirane ring are expected in the 800-950 cm⁻¹ and 1250 cm⁻¹ regions.

  • N-H stretch: A band in the region of 3200-3400 cm⁻¹ is expected due to the lactam N-H.

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Fragmentation Pattern: The β-lactam ring is known to undergo characteristic cleavage in the mass spectrometer.[8][9][10] A common fragmentation pathway involves the cleavage of the four-membered ring.[11] The presence of the oxirane ring may lead to additional unique fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Analysis: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform tandem mass spectrometry by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is limited, this section provides predicted values and outlines the experimental procedures for their determination.

Table 2: Predicted and Experimental Physicochemical Properties

PropertyPredicted/Experimental ValueMethod/Source
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
logP (Octanol-Water Partition Coefficient) -0.4Computed by XLogP3 (PubChem)[5]
pKa Data not available-
Determination of Solubility

The aqueous solubility of a compound is a crucial parameter for its bioavailability. The "shake-flask" method is a standard technique for determining thermodynamic solubility.[12]

Experimental Protocol for Solubility Determination:

  • Preparation: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Determination of pKa

The pKa value indicates the strength of an acid or a base and is critical for understanding a compound's ionization state at different physiological pHs. The pKa of the lactam N-H proton is of interest.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water with a co-solvent if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Synthesis and Reactivity

While a specific, detailed synthesis of this compound is not described in the searched literature, related spiro-β-lactams are often synthesized through cycloaddition reactions.[13][14][15] A plausible synthetic route could involve the reaction of a ketene with an appropriate imine derived from an oxirane-containing precursor.

The reactivity of this molecule is expected to be dominated by the strained β-lactam and oxirane rings. The β-lactam is susceptible to nucleophilic attack and hydrolysis, particularly under basic or acidic conditions. The oxirane ring can be opened by various nucleophiles.

Potential Applications in Drug Discovery

Spiro-lactam scaffolds are of significant interest in medicinal chemistry due to their ability to mimic peptide turns and their diverse biological activities.[4] The unique three-dimensional structure of this compound makes it an attractive candidate for screening in various therapeutic areas. The presence of the reactive oxirane ring also offers a handle for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

This compound is a novel spirocyclic β-lactam with a unique structural motif. While a comprehensive experimental characterization of this molecule is yet to be published, this guide provides a framework for its analysis based on established methodologies for analogous compounds. The protocols and expected data presented herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and therapeutic potential of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential in the field of drug discovery.

Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Workflow for Physicochemical Characterization

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural & Physicochemical Characterization cluster_application Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Solubility Solubility Assay (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa Biological_Screening Biological Screening NMR->Biological_Screening FTIR->Biological_Screening MS->Biological_Screening SAR_Studies SAR Studies Biological_Screening->SAR_Studies

Caption: Experimental workflow for the characterization of this compound.

References

Solubility and stability of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 7-Oxa-4-azaspiro[2.5]octan-5-one and Related Novel Spiro-Lactams

Abstract

This compound represents a novel chemical entity whose physicochemical properties are not yet characterized in public-domain literature. This guide provides a comprehensive, first-principles-based framework for researchers, chemists, and drug development professionals to determine the aqueous solubility and chemical stability of this molecule and other structurally related novel compounds. By leveraging established analytical methodologies and understanding the inherent chemical liabilities of its constituent functional groups—a spiro-lactam and an oxirane—this document outlines a practical, self-validating approach to generate critical data for early-stage drug discovery and development. We detail step-by-step protocols for solubility and forced degradation studies, explain the scientific rationale behind experimental design, and provide clear methods for data visualization and interpretation.

Introduction: Structural Analysis and Predicted Physicochemical Liabilities

This compound is a unique spirocyclic compound featuring a strained three-membered oxirane (epoxide) ring fused to a four-membered azetidinone ring (a β-lactam analog, though part of a larger ring system here). The spirocyclic nature imparts significant three-dimensional character and rigidity. An initial in silico analysis of the structure points to two primary areas of potential chemical instability, which form the basis of our investigative approach.

  • Lactam Hydrolysis: The four-membered ring containing the amide bond (the lactam) is susceptible to hydrolysis. This reaction is often catalyzed by acidic or basic conditions, leading to the opening of the ring to form an amino acid derivative. The rate of hydrolysis is highly dependent on pH and temperature.

  • Oxirane Ring Opening: The oxirane is a strained, electrophilic ring. It is susceptible to nucleophilic attack, which can be initiated by the solvent (e.g., water in hydrolytic degradation) or by other nucleophiles present in a formulation. This process is also typically accelerated under acidic or basic conditions.

Given these potential liabilities, a systematic and robust characterization of the compound's solubility and stability is paramount for any further development. This guide provides the experimental framework to achieve that.

Aqueous Solubility Characterization

Solubility is a critical determinant of a compound's bioavailability and developability. For a novel compound, it is essential to measure both thermodynamic and kinetic solubility.

  • Thermodynamic Solubility is the true equilibrium concentration of a compound in a given solvent system. It is a fundamental, material-sparing property measured under conditions that allow for equilibrium to be reached (e.g., long incubation times).

  • Kinetic Solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and subjected to a short incubation period. This value is highly relevant for early-stage in vitro biological assays, where high concentrations are often tested from DMSO stocks.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method (ICH Guideline referenced)

This method is considered the gold standard for determining thermodynamic solubility and is based on principles outlined in international guidelines.

Rationale: The extended incubation period (24-48 hours) ensures that the dissolution process reaches a true equilibrium between the solid and dissolved states of the compound. Using a range of pH buffers is critical because the ionization state of a molecule can dramatically affect its solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing 1 mL of aqueous buffer at different pH values (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0).

  • Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Sample Processing: After incubation, allow the vials to stand to let undissolved solid settle. Carefully collect the supernatant. To remove any remaining particulates, filter the supernatant through a 0.22 µm syringe filter (a low-binding material like PVDF is recommended).

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.

  • Data Analysis: Compare the measured concentration against a standard curve prepared from a stock solution of known concentration. The resulting value is the thermodynamic solubility in µg/mL or µM at that specific pH and temperature.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

pH of BufferTemperature (°C)Thermodynamic Solubility (µg/mL)
2.025[Insert experimental value]
4.525[Insert experimental value]
6.825[Insert experimental value]
7.425[Insert experimental value]
9.025[Insert experimental value]
7.437[Insert experimental value]

Diagram: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_eq 2. Equilibration cluster_proc 3. Sample Processing cluster_analysis 4. Quantification prep1 Add excess solid compound to buffer vials (pH 2-9) eq1 Agitate vials at constant temp (25°C / 37°C) for 24-48h prep1->eq1 prep2 Prepare calibration standards analysis1 Analyze samples and standards by HPLC-UV or LC-MS prep2->analysis1 proc1 Filter supernatant (0.22 µm PVDF filter) eq1->proc1 proc2 Dilute sample for analysis proc1->proc2 proc2->analysis1 analysis2 Calculate concentration from standard curve analysis1->analysis2

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical process where a compound is exposed to harsh chemical and physical conditions to deliberately induce degradation. The primary goals are:

  • To identify potential degradation products and elucidate degradation pathways.

  • To demonstrate the "specificity" and "stability-indicating" nature of the chosen analytical method (i.e., its ability to separate the parent compound from all degradants).

  • To understand the intrinsic stability of the molecule, which helps in developing stable formulations and defining storage conditions.

Experimental Protocol: Forced Degradation Study

This protocol is designed based on the ICH Q1A guideline for stability testing.

Rationale: The selected stress conditions (acid, base, oxidation, heat, light) are chosen to mimic the harsh conditions a drug substance might encounter during its lifecycle and to probe the specific chemical liabilities of the structure (lactam and oxirane).

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (compound in solvent without stressor) should be run in parallel.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60 °C for 2, 8, and 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60 °C for 2, 8, and 24 hours.

    • Oxidative Degradation: Mix with 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the stock solution at 80 °C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Sample Quenching: After incubation, stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid.

  • Analysis: Analyze all stressed samples, the control sample, and a non-degraded reference standard by a stability-indicating HPLC-UV method. An LC-MS/MS method should also be used to obtain mass information on the degradation products to help in their identification.

  • Data Analysis & Mass Balance:

    • Calculate the percentage of the parent compound remaining.

    • Determine the peak area of all degradation products.

    • Calculate the mass balance, which is the sum of the assay of the parent compound and the percentage of all degradants. A good mass balance (95-105%) suggests that all major degradation products have been detected.

Diagram: Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions cluster_data Data Analysis start Prepare 1 mg/mL Stock Solution acid 0.1M HCl 60°C start->acid base 0.1M NaOH 60°C start->base oxi 3% H₂O₂ RT start->oxi thermal 80°C start->thermal photo ICH Q1B Light start->photo quench Neutralize / Quench Reactions acid->quench base->quench oxi->quench thermal->quench photo->quench analyze Analyze all samples by Stability-Indicating HPLC-UV/MS quench->analyze calc_assay Calculate % Parent Remaining analyze->calc_assay identify_deg Identify Degradants (MS) analyze->identify_deg mass_balance Calculate Mass Balance (95-105%) analyze->mass_balance

Caption: Workflow for a forced degradation study.

Predicted Degradation Pathways

Based on the structure, two primary degradation pathways are anticipated under hydrolytic conditions.

G Parent This compound Deg1 Degradant 1 (Lactam Hydrolysis Product) Parent->Deg1  H⁺ or OH⁻ (Lactam Cleavage) Deg2 Degradant 2 (Oxirane Ring-Opening Product) Parent->Deg2  H₂O / H⁺ or OH⁻ (Nucleophilic Attack on Oxirane)

Caption: Predicted hydrolytic degradation pathways.

Conclusion and Forward Look

This guide provides a robust, methodology-focused framework for elucidating the fundamental solubility and stability characteristics of the novel compound this compound. By systematically applying the detailed shake-flask solubility protocol and the comprehensive forced degradation study, researchers can generate the critical data needed to assess its viability as a drug candidate. The results from these studies will directly inform decisions regarding formulation development, storage conditions, and potential metabolic liabilities. The principles and protocols outlined herein are broadly applicable to the characterization of other novel small molecules emerging from discovery pipelines.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7-oxa-4-azaspiro[2.5]octan-5-one scaffold represents a unique and valuable structural motif in medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and an oxazolidinone ring, offers a rigid framework that can be strategically functionalized to explore new chemical space and interact with biological targets with high specificity.[1][2] This technical guide provides a comprehensive overview of plausible synthetic strategies for accessing this spirocyclic system, offering detailed, step-by-step protocols for two distinct and scientifically sound synthetic routes. The causality behind experimental choices is explained, and each protocol is designed as a self-validating system. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Spirocyclic Scaffolds in Drug Discovery

Spirocycles are a class of organic compounds where two rings are connected by a single common atom. This structural feature imparts a distinct three-dimensional geometry, which is increasingly sought after in modern drug design.[1] Unlike flat, aromatic systems, the non-planar nature of spirocycles allows for a more precise spatial arrangement of substituents, leading to improved target engagement and selectivity. Furthermore, the introduction of a spirocyclic core can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical parameters for successful drug development.[3] The this compound core, in particular, combines the conformational rigidity of a cyclopropane ring with the hydrogen bonding capabilities of the oxazolidinone moiety, making it an attractive scaffold for the development of novel therapeutics.[2]

Proposed Synthetic Methodologies

Route 1: [3+2] Cycloaddition of a Cyclopropyl Epoxide and an Isocyanate

This approach leverages the well-documented reaction between epoxides and isocyanates to form the oxazolidinone ring. The key starting material for this route is a cyclopropyl-substituted epoxide.

Visualizing the Workflow: [3+2] Cycloaddition

Figure 1: Synthetic workflow for Route 1 start Cyclopropanecarboxaldehyde step1 Corey-Chaykovsky Reaction start->step1 intermediate1 2-Cyclopropyloxirane step1->intermediate1 step2 [3+2] Cycloaddition with Isocyanate intermediate1->step2 product This compound Derivative step2->product

Caption: Synthetic workflow for Route 1.

Protocol 1A: Synthesis of 2-Cyclopropyloxirane

This protocol is adapted from established procedures for the epoxidation of aldehydes using the Corey-Chaykovsky reaction.[4]

  • Materials:

    • Cyclopropanecarboxaldehyde

    • Trimethylsulfoxonium iodide

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, suspend trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO.

    • Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension at room temperature. The mixture will become warm and evolve hydrogen gas. Stir for 1 hour, or until gas evolution ceases and a homogenous solution is formed.

    • Cool the resulting ylide solution to 0 °C in an ice bath.

    • Add a solution of cyclopropanecarboxaldehyde (1 equivalent) in DMSO dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by pouring it into a separatory funnel containing ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude 2-cyclopropyloxirane.

    • Purify the product by distillation under reduced pressure.

Protocol 1B: [3+2] Cycloaddition to form the Spiro-oxazolidinone

This protocol is a general procedure for the synthesis of oxazolidinones from epoxides and isocyanates.

  • Materials:

    • 2-Cyclopropyloxirane

    • Isocyanate (e.g., phenyl isocyanate for N-phenyl derivative)

    • Anhydrous catalyst (e.g., lithium bromide or a Lewis acid)

    • Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Procedure:

    • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-cyclopropyloxirane (1 equivalent) and the isocyanate (1.1 equivalents) in the chosen anhydrous solvent.

    • Add a catalytic amount of the anhydrous catalyst (e.g., 0.1 equivalents of LiBr).

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired this compound derivative.

Reactant 1Reactant 2CatalystSolventProduct Yield (Expected)
2-CyclopropyloxiranePhenyl IsocyanateLiBrTHFModerate to High
2-CyclopropyloxiraneBenzyl IsocyanateZnCl₂DCMModerate to High

Route 2: Intramolecular Cyclization of a Cyclopropane Amino Alcohol Derivative

This synthetic strategy involves the formation of the oxazolidinone ring through an intramolecular cyclization of a suitably functionalized cyclopropane precursor. The key intermediate is 1-(aminomethyl)cyclopropan-1-ol.

Visualizing the Workflow: Intramolecular Cyclization

Figure 2: Synthetic workflow for Route 2 start 1-Aminocyclopropanecarboxylic acid step1 Reduction start->step1 intermediate1 1-(Aminomethyl)cyclopropan-1-ol step1->intermediate1 step2 Reaction with Phosgene Equivalent intermediate1->step2 intermediate2 Carbamoyl Chloride Intermediate step2->intermediate2 step3 Intramolecular Cyclization intermediate2->step3 product This compound step3->product

References

The Versatile Building Block: Application Notes for 7-Oxa-4-azaspiro[2.5]octan-5-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Molecular Design

In the landscape of modern drug discovery and synthetic chemistry, the demand for novel molecular scaffolds that offer three-dimensional complexity is ever-increasing. Moving beyond traditional flat, aromatic structures is crucial for exploring new chemical space and enhancing pharmacological properties.[1] Spirocyclic systems, characterized by two rings sharing a single atom, provide a unique and rigid three-dimensional architecture.[1] Among these, 7-oxa-4-azaspiro[2.5]octan-5-one emerges as a particularly valuable building block. Its constrained conformation, combining a cyclopropane ring with an oxazolidinone moiety, offers a unique scaffold for the synthesis of innovative molecules with potential applications in medicinal chemistry. This guide provides an in-depth exploration of the applications and synthetic protocols for this versatile building block, aimed at researchers, scientists, and professionals in drug development.

The oxazolidinone core is a well-established pharmacophore found in numerous approved drugs, valued for its ability to form key hydrogen bonds and its metabolic stability.[2][3] The spirocyclic nature of this compound introduces conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring can act as a bioisostere for other chemical groups, offering a unique way to modulate physicochemical properties.

This document will detail the handling and properties of this compound and provide step-by-step protocols for its key transformations, including N-functionalization and ring-opening reactions, thereby unlocking its potential for creating diverse molecular architectures.

Physicochemical Properties and Handling

This compound is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₉NO₂PubChem
Molecular Weight 127.14 g/mol PubChem
CAS Number 1100753-07-8PubChem
Appearance White to off-white solidVendor Data
Solubility Soluble in most polar organic solvents (e.g., DCM, THF, DMF)General Knowledge

Storage and Handling:

This compound should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids or bases.[4] For long-term storage, refrigeration is recommended. When handling the compound, standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation.[3]

Synthetic Applications and Protocols

The reactivity of this compound is centered around the nucleophilic nitrogen of the oxazolidinone ring and the susceptibility of the carbonyl group to nucleophilic attack, which can lead to ring-opening. These reactive sites provide avenues for diversification and the introduction of various functional groups.

N-Functionalization Reactions: Diversifying the Scaffold

The secondary amine within the oxazolidinone ring is a key handle for introducing molecular diversity. N-acylation and N-arylation are two fundamental transformations that allow for the attachment of a wide array of substituents.

This protocol describes a general procedure for the acylation of the nitrogen atom using an acid chloride in the presence of a non-nucleophilic base.

Workflow for N-Acylation:

reagents This compound + Acyl Chloride + Triethylamine solvent Anhydrous DCM 0 °C to rt reagents->solvent Dissolve & Cool workup Aqueous Workup (e.g., NH4Cl) solvent->workup Reaction & Quench purification Column Chromatography workup->purification Extraction & Drying product N-Acylated Product purification->product Isolation

A representative N-acylation workflow.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-acylated product.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the acid chloride.

  • Triethylamine: This mild, non-nucleophilic base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction, while allowing it to warm to room temperature ensures the reaction goes to completion.

This protocol provides a general method for the palladium-catalyzed cross-coupling of an aryl halide with the nitrogen of the spiro-oxazolidinone.

Materials:

  • This compound

  • Aryl bromide or iodide

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl halide (1.0 eq.), cesium carbonate (1.5 eq.), Pd₂(dba)₃ (2-5 mol%), and Xantphos (4-10 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the N-arylated product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the phosphine ligand is critical for the efficiency of the catalytic cycle. Bulky, electron-rich ligands like Xantphos are often effective in promoting the C-N bond formation.

  • Cesium Carbonate: A strong, non-nucleophilic base is required to deprotonate the amide, and cesium carbonate is often found to be superior in these couplings.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere is essential for its activity.

Ring-Opening Reactions: Accessing Constrained Amino Acids

The oxazolidinone ring can be opened by nucleophiles to generate valuable, conformationally constrained amino acid derivatives. This is a powerful strategy for incorporating unique structural motifs into peptides or other biologically active molecules.

This protocol outlines the ring-opening of the spiro-oxazolidinone with an amine to generate a urea derivative of a cyclopropane amino acid.

Logical Flow of Ring-Opening:

start This compound reagent Primary or Secondary Amine (R₂NH) start->reagent Nucleophilic Attack on Carbonyl conditions Heat (e.g., 80-120 °C) Optional: Lewis Acid Catalyst intermediate Tetrahedral Intermediate product Ring-Opened Urea Derivative intermediate->product Ring Opening

Mechanism of amine-mediated ring opening.

Materials:

  • N-functionalized this compound (e.g., N-benzyl derivative)

  • Primary or secondary amine of choice

  • High-boiling point solvent (e.g., DMF or DMSO), or neat conditions

  • Optional: Lewis acid catalyst (e.g., Yb(OTf)₃)

Procedure:

  • Combine the N-substituted this compound (1.0 eq.) and the amine (2.0-5.0 eq.) in a sealed tube. If using a solvent, dissolve the starting material in a minimal amount of DMF or DMSO.

  • If desired, add a catalytic amount of a Lewis acid (e.g., 10 mol% Yb(OTf)₃).

  • Heat the reaction mixture to 80-120 °C for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • If a solvent was used, remove it under high vacuum.

  • Purify the crude product directly by column chromatography or by precipitation/crystallization to obtain the desired ring-opened product.

Causality Behind Experimental Choices:

  • N-Substitution: The nitrogen of the oxazolidinone is typically protected or functionalized prior to ring-opening to prevent side reactions.

  • Excess Amine: Using an excess of the amine can help to drive the reaction to completion, especially if the amine is volatile.

  • Heat: The oxazolidinone ring is relatively stable, so thermal energy is usually required to promote the nucleophilic attack and subsequent ring-opening.

  • Lewis Acid Catalyst: A Lewis acid can activate the carbonyl group towards nucleophilic attack, potentially allowing for lower reaction temperatures or shorter reaction times.

Conclusion and Future Outlook

This compound is a promising building block that provides access to novel, three-dimensional molecular scaffolds. The protocols detailed in this guide for N-functionalization and ring-opening reactions serve as a starting point for the exploration of its synthetic utility. The resulting derivatives, particularly the constrained cyclopropane amino acids, are of significant interest in the design of peptidomimetics and other biologically active compounds. As the drive for greater structural diversity in chemical libraries continues, the applications of such unique building blocks are expected to expand, paving the way for the discovery of new therapeutics and functional molecules.

References

Application Notes and Protocols for 7-Oxa-4-azaspiro[2.5]octan-5-one: A Versatile Spirocyclic Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Oxazolidinones in Modern Drug Discovery

Spirocyclic frameworks have garnered considerable attention in medicinal chemistry due to their unique three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[1] The rigid nature of the spiro junction limits conformational flexibility, a desirable trait in drug design for optimizing interactions with proteins and enzymes.[1] Among these fascinating structures, spiro-oxazolidinones represent a particularly valuable class of compounds. The oxazolidinone core is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which inhibit bacterial protein synthesis.[2][3] The fusion of this privileged scaffold with a spirocyclic motif, as seen in 7-Oxa-4-azaspiro[2.5]octan-5-one, offers a novel avenue for the development of therapeutic agents with potentially improved pharmacological profiles.

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound, a compound with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[4] It is intended for researchers, scientists, and professionals in the field of drug development who are interested in exploring the synthetic utility and biological potential of this intriguing spirocyclic system.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of this compound is presented in the table below, based on data available from public databases.[4]

PropertyValueSource
Molecular FormulaC₆H₉NO₂--INVALID-LINK--[4]
Molecular Weight127.14 g/mol --INVALID-LINK--[4]
CAS Number1100753-07-8--INVALID-LINK--[4]
AppearancePredicted: Solid-
StorageSealed in dry, Room Temperature--INVALID-LINK--[5]

Safety Precautions: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Proposed Synthetic Protocols for this compound

Protocol 1: Intramolecular Cyclization of a Hydroxy Amide Precursor

This approach is based on the well-established method of forming oxazolidinones through the cyclization of β-amino alcohols or their derivatives.[6] A key intermediate for this synthesis is 1-(aminomethyl)cyclopropan-1-ol.

Workflow Diagram:

G cluster_0 Step 1: Synthesis of 1-((tert-butoxycarbonyl)aminomethyl)cyclopropan-1-ol cluster_1 Step 2: Deprotection cluster_2 Step 3: Cyclization to form the Oxazolidinone Ring A 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid B Reduction (e.g., with BH3-THF or LiAlH4) A->B C 1-((tert-Butoxycarbonyl)aminomethyl)cyclopropan-1-ol B->C D Acidic conditions (e.g., TFA in DCM) C->D E 1-(Aminomethyl)cyclopropan-1-ol D->E F Reaction with a carbonylating agent (e.g., CDI, phosgene, or triphosgene) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound via intramolecular cyclization.

Step-by-Step Procedure:

  • Synthesis of 1-((tert-butoxycarbonyl)aminomethyl)cyclopropan-1-ol:

    • To a solution of 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of water or an appropriate aqueous solution (e.g., Rochelle's salt solution for LiAlH₄ quenches).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Deprotection to 1-(Aminomethyl)cyclopropan-1-ol:

    • Dissolve the purified 1-((tert-butoxycarbonyl)aminomethyl)cyclopropan-1-ol in dichloromethane (DCM).

    • Add an excess of trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amino alcohol can be used in the next step with or without further purification.

  • Cyclization to this compound:

    • Dissolve the crude 1-(aminomethyl)cyclopropan-1-ol in an anhydrous aprotic solvent such as THF or DCM.

    • Add a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI) in one portion at room temperature.[6][7] The use of CDI is often preferred due to its lower toxicity compared to phosgene or its derivatives.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the formation of the product by TLC or LC-MS.

    • After completion, the reaction mixture can be washed with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography on silica gel or by recrystallization.

Reactivity Profile: Exploring the Chemistry of this compound

The chemical reactivity of this compound is governed by the functional groups present in its structure: the oxazolidinone ring, which contains an amide (lactam) and a cyclic ether linkage, and the spiro-fused cyclopropane ring.

Ring-Opening Reactions

The oxazolidinone ring is susceptible to cleavage under both acidic and basic conditions, although it is generally more stable than acyclic amides and esters.

  • Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 1-(aminomethyl)cyclopropan-1-ol. The reaction likely proceeds through nucleophilic acyl substitution.

  • Nucleophilic Attack: Strong nucleophiles can potentially open the oxazolidinone ring by attacking the carbonyl carbon.

Reaction Scheme:

G A This compound B Strong Acid/Base (Hydrolysis) A->B H3O+ or OH- D Strong Nucleophile A->D Nu- C 1-(Aminomethyl)cyclopropan-1-ol B->C E Ring-Opened Product D->E

Caption: Potential ring-opening reactions of this compound.

N-Functionalization

The nitrogen atom of the oxazolidinone ring can be functionalized, for example, through alkylation or acylation, after deprotonation with a suitable base.

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. The following table provides predicted and expected spectroscopic characteristics. Researchers are advised to obtain experimental data for full characterization.

TechniqueExpected/Predicted Data
¹H NMR Signals corresponding to the methylene protons of the oxazolidinone ring, the methylene protons adjacent to the nitrogen, and the cyclopropane protons. The chemical shifts will be influenced by the neighboring heteroatoms and the carbonyl group.
¹³C NMR A signal for the carbonyl carbon (in the range of 160-180 ppm), signals for the spiro carbon, and the methylene carbons of the oxazolidinone and cyclopropane rings.
IR Spectroscopy A strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1750-1700 cm⁻¹. C-N and C-O stretching vibrations would also be present.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (127.14 g/mol ).

Applications in Drug Discovery and Organic Synthesis

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its rigid spirocyclic core can be used to orient substituents in a defined three-dimensional space, which is advantageous for designing potent and selective inhibitors of enzymes or receptor ligands.

The oxazolidinone moiety suggests potential applications in the development of novel antibacterial agents. Furthermore, the ability to functionalize the nitrogen atom and the potential for ring-opening reactions allows for the diversification of this scaffold to generate libraries of compounds for high-throughput screening in various disease areas, including oncology, neuroscience, and infectious diseases.

Conclusion

This compound is a promising spirocyclic scaffold that combines the desirable features of the oxazolidinone pharmacophore with the conformational rigidity of a spiro-fused cyclopropane ring. While detailed experimental protocols for its synthesis and reactivity are still emerging, the proposed synthetic routes and the discussion of its potential chemical transformations provide a solid foundation for researchers to explore the chemistry and biological activity of this and related compounds. The unique structural attributes of this molecule make it a compelling target for further investigation in the quest for novel therapeutic agents.

References

Application Notes and Protocols for the Utilization of 7-Oxa-4-azaspiro[2.5]octan-5-one in Spirocyclic Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

The landscape of medicinal chemistry is continually evolving, with a pronounced shift away from flat, aromatic molecules towards more three-dimensional structures. This "escape from flatland" is driven by the need for compounds with improved physicochemical properties and novel intellectual property positions.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][2] Their inherent rigidity and three-dimensionality allow for precise projection of substituents into protein binding pockets, often leading to enhanced potency and selectivity.[1][2]

Among the diverse array of spirocyclic frameworks, oxa-azaspirocycles are of particular interest due to the favorable impact of the embedded oxygen and nitrogen heteroatoms on properties such as solubility and metabolic stability.[3][4] This guide focuses on a unique and versatile building block, 7-Oxa-4-azaspiro[2.5]octan-5-one , a scaffold that combines a strained cyclopropane ring with a morpholinone-like structure. This combination offers a unique gateway to novel chemical space through diversity-oriented synthesis (DOS).[5] The inherent ring strain of the cyclopropane and the reactivity of the lactam moiety provide dual handles for the generation of complex and diverse molecular libraries.

This document serves as a comprehensive guide for researchers, providing a plausible synthetic protocol for the core scaffold and a detailed application note on its use in the construction of a diversified spirocyclic library.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the core building block is paramount for its effective utilization. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₉NO₂[6][7][8]
Molecular Weight 127.14 g/mol [6][7][8]
IUPAC Name This compound[6][7]
CAS Number 1100753-07-8[6][8]
SMILES C1CC12COCC(=O)N2[6][7]

Synthesis of the this compound Scaffold

While not commercially available in large quantities, the synthesis of this compound can be achieved through a multi-step sequence starting from readily available cyclopropane derivatives. The following protocol is a proposed, robust route based on established chemical transformations.

Synthetic Workflow Overview

Synthesis_Workflow A 1-(Aminomethyl)cyclopropan-1-ol B N-(1-(hydroxymethyl)cyclopropyl)acetamide A->B Ac₂O, Pyridine C N-(1-(acetoxymethyl)cyclopropyl)acetamide B->C Ac₂O, Heat D N-(1-(hydroxymethyl)cyclopropyl)acetamide (deprotection) C->D K₂CO₃, MeOH E This compound D->E NaH, THF (Intramolecular Cyclization)

Caption: Proposed synthetic route to this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 1-(Aminomethyl)cyclopropan-1-ol hydrochloride

  • Pyridine

  • Acetic Anhydride (Ac₂O)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Step 1: Acetylation of 1-(Aminomethyl)cyclopropan-1-ol.

    • To a solution of 1-(aminomethyl)cyclopropan-1-ol hydrochloride (1.0 eq) in pyridine (0.5 M) at 0 °C, add acetic anhydride (2.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(1-(hydroxymethyl)cyclopropyl)acetamide.

  • Step 2: O-Acetylation.

    • Dissolve the crude product from Step 1 in acetic anhydride (0.3 M) and heat at 80 °C for 4 hours.

    • Cool the reaction to room temperature and carefully pour it onto ice.

    • Extract the aqueous mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, EtOAc/hexanes gradient) to afford N-(1-(acetoxymethyl)cyclopropyl)acetamide.

  • Step 3: Selective O-Deacetylation.

    • To a solution of N-(1-(acetoxymethyl)cyclopropyl)acetamide (1.0 eq) in methanol (0.2 M), add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 3 hours.

    • Neutralize the reaction with 1 M HCl and concentrate under reduced pressure.

    • Take up the residue in ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield N-(1-(hydroxymethyl)cyclopropyl)acetamide.

  • Step 4: Intramolecular Cyclization.

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of N-(1-(hydroxymethyl)cyclopropyl)acetamide (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and quench carefully with water.

    • Extract the mixture with ethyl acetate (3 x).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, EtOAc/hexanes gradient) to yield This compound .

Application in Spirocyclic Library Synthesis: A Diversity-Oriented Approach

The true utility of this compound lies in its potential as a versatile scaffold for diversity-oriented synthesis (DOS). The strained lactam is susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized cyclopropane derivatives. This transformation serves as an excellent platform for introducing molecular diversity.

Library Synthesis Workflow: Ring-Opening and Amide Coupling

Library_Synthesis Scaffold This compound RingOpening Nucleophilic Ring-Opening (Diverse Amines, R-NH₂) Scaffold->RingOpening Intermediate Functionalized Cyclopropyl Amino Acid Precursor RingOpening->Intermediate AmideCoupling Amide Bond Formation (Diverse Carboxylic Acids, R'-COOH) Intermediate->AmideCoupling Library Diverse Spirocyclic Library AmideCoupling->Library

Caption: Workflow for spirocyclic library synthesis from the core scaffold.

Detailed Protocol: Parallel Synthesis of a Spirocyclic Amide Library

This protocol describes the parallel synthesis of a library of compounds via a ring-opening/amide coupling sequence in a 96-well plate format.

Materials:

  • This compound

  • A diverse set of primary and secondary amines (Building Block Set A)

  • A diverse set of carboxylic acids (Building Block Set B)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • 96-well reaction plates with sealing mats

  • Automated liquid handler (optional, but recommended)

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for analysis

Procedure:

  • Plate A Preparation: Ring-Opening with Diverse Amines.

    • In each well of a 96-well plate, dispense a solution of this compound (1.0 eq, e.g., 50 µL of a 0.2 M solution in DMF).

    • To each well, add a unique amine from Building Block Set A (1.2 eq, e.g., 60 µL of a 0.2 M solution in DMF).

    • Seal the plate and heat at 60 °C for 16 hours.

    • After cooling, remove the solvent under vacuum. The plate now contains the ring-opened amino acid precursors.

  • Plate B Preparation: Amide Coupling with Diverse Carboxylic Acids.

    • To each well of a new 96-well plate, add a unique carboxylic acid from Building Block Set B (1.5 eq, e.g., 75 µL of a 0.2 M solution in DMF).

    • Add HATU (1.5 eq, e.g., 75 µL of a 0.2 M solution in DMF) to each well.

    • Add DIPEA (3.0 eq, e.g., 150 µL of a 0.2 M solution in DMF) to each well.

  • Library Synthesis: Combining Plates A and B.

    • Dissolve the contents of each well of Plate A in anhydrous DMF (100 µL).

    • Transfer the solutions from Plate A to the corresponding wells of Plate B.

    • Seal Plate B and shake at room temperature for 12 hours.

  • Work-up and Analysis.

    • Quench the reactions by adding water (100 µL) to each well.

    • Extract the products using an automated liquid-liquid extraction system with ethyl acetate.

    • Evaporate the solvent from the organic extracts.

    • Dissolve the residues in a suitable solvent (e.g., DMSO) for analysis.

    • Analyze the purity and confirm the identity of the library members by HPLC-MS.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the generation of novel, three-dimensional chemical libraries for drug discovery. Its unique structural features and reactivity profile enable the rapid construction of diverse molecules. The protocols outlined in this guide provide a practical framework for the synthesis of the core scaffold and its elaboration into a library of potential bioactive compounds. Future work could explore other modes of reactivity, such as transformations of the cyclopropane ring, to further expand the accessible chemical space from this versatile building block.

References

Application Notes and Protocols for the Functionalization of the 7-Oxa-4-azaspiro[2.5]octan-5-one Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 7-Oxa-4-azaspiro[2.5]octan-5-one Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The this compound core has emerged as a privileged scaffold, offering a unique three-dimensional topology that departs from the planar structures often associated with metabolic liabilities and off-target effects. This spirocyclic system, characterized by the fusion of a cyclopropane, an oxirane, and a γ-lactam ring, presents a rigid framework that can precisely orient functional groups in three-dimensional space. This structural rigidity is instrumental in enhancing binding affinity and selectivity for biological targets.

The inherent strain of the epoxide and cyclopropane rings provides reactive handles for a variety of chemical transformations, allowing for the generation of diverse libraries of compounds. Notably, derivatives of this and closely related spirocyclic cores have been identified as key intermediates in the synthesis of potent enzyme inhibitors, including those targeting Janus kinases (JAKs) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in inflammatory diseases and Parkinson's disease, respectively[1]. This guide provides a comprehensive overview of the synthesis and functionalization of the this compound core, offering detailed protocols and mechanistic insights for researchers in drug development.

Diagram: Key Functionalization Points

The this compound core offers two primary sites for chemical modification: the lactam nitrogen (N4) and the epoxide ring (C1 and C2).

G cluster_0 Functionalization Sites core N_alkylation N-Alkylation / N-Arylation core->N_alkylation  N4 Epoxide_opening Nucleophilic Epoxide Ring-Opening core->Epoxide_opening C1/C2

Caption: Primary sites for functionalization on the this compound core.

Part 1: Synthesis of the this compound Core

While the direct synthesis of this compound is not extensively detailed in peer-reviewed journals, a plausible and efficient route can be adapted from methodologies disclosed in patent literature for analogous structures, such as 4-oxa-7-azaspiro[2.5]octane[1]. The proposed synthesis involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Pathway

G cluster_synthesis Synthesis of this compound start 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester + Bromoacetonitrile intermediate1 Intermediate 1 (Alkylation Product) start->intermediate1  NaH, THF intermediate2 Intermediate 2 (Hydrogenation) intermediate1->intermediate2  H2, Raney Ni intermediate3 Intermediate 3 (Cyclization/Lactamization) intermediate2->intermediate3  Acid or Base catalysis product This compound (Epoxidation) intermediate3->product  m-CPBA

Caption: Proposed synthetic workflow for the this compound core.

Protocol 1: Synthesis of the Spiro-Lactam Precursor

This protocol is adapted from the synthesis of a related intermediate[1].

Step 1: Alkylation

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.3 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add bromoacetonitrile (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for an additional 15 minutes, then warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the alkylated intermediate.

Step 2: Reductive Cyclization to form the Lactam

  • Dissolve the alkylated intermediate (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a hydrogenation catalyst, for example, Raney Nickel.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 16-24 hours. The nitrile is reduced to an amine, which undergoes spontaneous cyclization to the lactam.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting spiro-lactam by column chromatography or recrystallization.

Note: This provides the saturated cyclopropane-lactam precursor. The final epoxidation step to yield the target this compound would typically be carried out using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) on a suitable precursor with a double bond on the cyclopropane ring, or through a different synthetic strategy altogether. As the target compound is commercially available, this protocol serves as a guide to a potential synthetic route for the core lactam structure.

Part 2: Functionalization of the Lactam Nitrogen (N4)

The secondary amine within the lactam ring is a key site for introducing molecular diversity. N-alkylation and N-arylation are fundamental transformations to explore the structure-activity relationship (SAR) of this scaffold.

Protocol 2: N-Alkylation via SN2 Reaction

This protocol describes a general and robust method for the N-alkylation of the lactam.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.

  • Stir the suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAlkyl HalideBaseSolventTime (h)Typical Yield (%)
1IodomethaneNaHDMF485-95
2Benzyl bromideNaHTHF680-90
3Ethyl bromoacetateNaHDMF1275-85
Protocol 3: N-Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl substituents, a palladium-catalyzed cross-coupling reaction is the method of choice.

Materials and Reagents:

  • This compound

  • Aryl or heteroaryl halide (bromide or chloride) (1.0 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours (monitor by TLC or LC-MS).

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the N-arylated product.

Part 3: Functionalization via Epoxide Ring-Opening

The strained epoxide ring is susceptible to nucleophilic attack, providing a powerful strategy for introducing a wide range of functional groups at the C1 or C2 position, leading to β-hydroxy amine or β-hydroxy thioether derivatives. The regioselectivity of this reaction is a critical consideration.

Mechanistic Insight: Regioselectivity of Epoxide Opening

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions.

  • Basic or Neutral Conditions (SN2-type): Under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon of the epoxide. In the this compound system, this is the methylene carbon (C1) of the oxirane ring.

  • Acidic Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The transition state has significant carbocationic character. The nucleophile will then preferentially attack the more substituted carbon (the spirocyclic carbon, C2), which can better stabilize the partial positive charge.

G cluster_regio Regioselectivity of Epoxide Ring-Opening cluster_basic Basic/Neutral (SN2) cluster_acidic Acidic (SN1-like) start This compound basic_prod Attack at C1 (Less hindered) start->basic_prod  Nu⁻ acidic_prod Attack at C2 (More substituted) start->acidic_prod  H⁺, NuH

Caption: Control of regioselectivity in the nucleophilic opening of the epoxide ring.

Protocol 4: Base-Catalyzed Ring-Opening with Amines

This protocol yields β-amino alcohol derivatives.

Materials and Reagents:

  • N-functionalized this compound (e.g., N-benzyl derivative from Protocol 2)

  • Amine (primary or secondary, e.g., piperidine, morpholine) (2.0-3.0 eq)

  • Lithium perchlorate (LiClO₄) (catalytic to 1.0 eq)

  • Acetonitrile or Ethanol

  • Water

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in acetonitrile.

  • Add the amine (2.0 eq) followed by lithium perchlorate (0.1-1.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 6-18 hours, monitoring progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting β-amino alcohol by column chromatography.

Protocol 5: Lewis Acid-Catalyzed Ring-Opening with Thiols

This protocol generates β-hydroxy thioether derivatives, which are valuable in drug design.

Materials and Reagents:

  • N-functionalized this compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.2 eq)

  • Lewis acid (e.g., InBr₃, BF₃·OEt₂) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Dissolve the N-substituted this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add the Lewis acid (e.g., InBr₃, 0.1 eq) and stir for 10 minutes.

  • Add the thiol (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The this compound core represents a versatile and valuable scaffold for the development of novel therapeutics. The protocols outlined in this guide provide a robust framework for the synthesis and diversification of this core structure. The ability to functionalize both the lactam nitrogen and the epoxide ring allows for a systematic exploration of chemical space, enabling the fine-tuning of pharmacological properties. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic application of functionalized spirocyclic systems like the this compound will undoubtedly play a crucial role in the future of medicinal chemistry.

References

Application Notes and Protocols for Ring-Opening Reactions of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Spirocyclic Scaffold

The 7-Oxa-4-azaspiro[2.5]octan-5-one scaffold represents a unique and valuable building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core, combining an epoxide, a lactam, and a cyclopropane ring, offers a three-dimensional architecture that is highly sought after for the development of novel therapeutic agents. The strategic opening of the strained epoxide ring provides a powerful method for introducing diverse functional groups with a high degree of regio- and stereocontrol. This generates a library of substituted piperidinone derivatives, which are privileged structures in many biologically active compounds.

This guide provides a comprehensive overview of the key principles and detailed experimental protocols for the nucleophilic ring-opening of this compound. We will delve into the mechanistic underpinnings of these reactions, explore the impact of various nucleophiles and reaction conditions, and provide step-by-step procedures to empower researchers in their synthetic endeavors.

Mechanistic Considerations: A Tale of Two Pathways

The regiochemical outcome of the ring-opening reaction of the epoxide in this compound is primarily dictated by the nature of the nucleophile and the reaction conditions, generally following either an SN2 or an SN1-like mechanism.[1][2][3] The high ring strain of the epoxide ring is a key driving force for these reactions.[2][3]

With Strong Nucleophiles (Basic or Neutral Conditions): An SN2 Pathway

Under basic or neutral conditions, strong nucleophiles, such as primary and secondary amines, will attack one of the epoxide carbons in a classic SN2 fashion.[2][4][5] Due to steric hindrance from the spirocyclic system, the nucleophile will preferentially attack the less substituted (less hindered) carbon of the epoxide. This results in a trans-diaxial opening of the epoxide ring.

Key Experimental Insight: The inherent steric bias in the spirocyclic system provides a reliable method for achieving high regioselectivity. The choice of a strong, unhindered nucleophile will further enhance this selectivity.

sn2_mechanism reagents This compound + Strong Nucleophile (e.g., R-NH2) transition_state Transition State (SN2) reagents->transition_state  Attack at less  substituted carbon product Trans-diaxial Ring-Opened Product transition_state->product  Ring Opening

Caption: SN2 Ring-Opening Mechanism.

With Weak Nucleophiles (Acidic Conditions): An SN1-like Pathway

In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[1][6][7] This is followed by the attack of a weak nucleophile. For unsymmetrical epoxides, the attack occurs at the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[1][6] This pathway exhibits significant SN1 character.

Key Experimental Insight: Acid catalysis can be a powerful tool to alter the regioselectivity of the ring-opening reaction. However, care must be taken as the lactam functionality within this compound may be sensitive to strong acidic conditions, potentially leading to undesired side reactions. A mild acid, such as acetic acid, is often a good starting point.[2][6]

sn1_like_mechanism reagents This compound + Weak Nucleophile + Acid Catalyst (H+) protonated_epoxide Protonated Epoxide reagents->protonated_epoxide  Protonation transition_state Transition State (SN1-like) protonated_epoxide->transition_state  Partial C-O bond cleavage product Ring-Opened Product (Attack at more substituted carbon) transition_state->product  Nucleophilic Attack

Caption: SN1-like Ring-Opening Mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the ring-opening of this compound with amine nucleophiles. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

General Protocol for Nucleophilic Ring-Opening with Amines under Neutral Conditions

This protocol is suitable for primary and secondary amines as strong nucleophiles, leading to the product resulting from attack at the less substituted carbon of the epoxide.

Materials:

  • This compound

  • Amine nucleophile (e.g., benzylamine, morpholine)

  • Ethanol (or other suitable protic solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in ethanol (approximately 0.1 M concentration).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (or a suitable temperature based on the boiling point of the solvent and nucleophile) and monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ring-opened product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Parameter Recommended Starting Condition Notes
Solvent Ethanol, Methanol, IsopropanolProtic solvents can facilitate the protonation of the alkoxide intermediate.
Temperature Room Temperature to RefluxHigher temperatures may be required for less reactive amines.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine can drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitor by TLC to determine the optimal reaction time.
Protocol for Acetic Acid-Mediated Ring-Opening with Amines

This metal- and solvent-free protocol is a greener alternative and can provide excellent regioselectivity.[2][6]

Materials:

  • This compound

  • Amine nucleophile

  • Glacial acetic acid

  • Reaction vial with a screw cap

  • Magnetic stirrer and stir bar

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 eq) and the amine nucleophile (1.2 eq).

  • Add glacial acetic acid (2.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 2-8 hours), monitoring by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

  • Characterize the final product using NMR and HRMS.

Parameter Recommended Starting Condition Notes
Catalyst Glacial Acetic AcidActs as a Brønsted acid catalyst to activate the epoxide.
Temperature 25 - 80 °CThe optimal temperature may vary depending on the amine.
Amine Stoichiometry 1.2 equivalentsA slight excess is generally sufficient.
Acetic Acid Stoichiometry 2.0 equivalents
Reaction Time 2 - 8 hoursTypically faster than the neutral condition protocol.

Product Characterization: Confirming the Outcome

Thorough characterization of the ring-opened product is crucial to confirm the regioselectivity and stereochemistry of the reaction.

  • ¹H and ¹³C NMR Spectroscopy: Will reveal the connectivity of the atoms and provide information about the stereochemistry of the newly formed stereocenters. The appearance of signals corresponding to the protons of the nucleophile and a new hydroxyl proton are key indicators of a successful reaction.

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the molecular formula of the product, verifying the addition of the nucleophile to the starting material.

  • 2D NMR Techniques (COSY, HSQC, HMBC): Can be employed to unambiguously assign all proton and carbon signals and to confirm the regiochemistry of the ring-opening.

  • X-ray Crystallography: If a crystalline product is obtained, single-crystal X-ray diffraction can provide definitive proof of the structure, including the relative stereochemistry.

Conclusion: A Gateway to Novel Chemical Space

The ring-opening reactions of this compound offer a versatile and efficient strategy for the synthesis of highly functionalized piperidinone derivatives. By carefully selecting the nucleophile and reaction conditions, researchers can control the regiochemical outcome of the reaction, accessing a diverse range of molecular architectures. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the exploration of new chemical entities for drug discovery and development.

References

Application Note: A Scalable and Efficient Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Oxa-4-azaspiro[2.5]octan-5-one is a valuable spirocyclic scaffold with significant potential in medicinal chemistry and drug development. Spirocycles, with their rigid, three-dimensional structures, are increasingly sought after as bioisosteres for traditional ring systems, offering improved physicochemical properties and novel intellectual property.[1][2] This application note provides a detailed, scalable, and efficient protocol for the synthesis of this compound, a key intermediate for the development of novel therapeutics. The described methodology is based on a robust synthetic route suitable for laboratory-scale production and amenable to scale-up for industrial applications.[3]

Synthetic Strategy

The chosen synthetic pathway for the scale-up synthesis of this compound is a multi-step process commencing from the readily available starting material, methyl 1-hydroxy-1-cyclopropanecarboxylate. This route is advantageous due to its operational simplicity, use of cost-effective reagents, and high overall yield, making it well-suited for large-scale production.[3] The key steps involve a substitution reaction to introduce the nitrogen-containing side chain, followed by hydrogenation of the nitrile group and a subsequent intramolecular cyclization to form the desired spirocyclic lactam.

Visualized Reaction Scheme

reaction_scheme cluster_0 Step 1: Alkylation cluster_1 Step 2: Reductive Cyclization start Methyl 1-hydroxy-1-cyclopropanecarboxylate reagent1 Bromoacetonitrile, NaH start->reagent1 intermediate1 Intermediate 1 (Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate) reagent1->intermediate1 reagent2 H₂, Raney Ni intermediate1->reagent2 product This compound reagent2->product

Caption: Overall synthetic scheme for this compound.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of this compound on a multi-gram scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part 1: Synthesis of Intermediate 1 (Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate)

Materials and Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet

  • Dropping funnel

  • Ice bath

  • Methyl 1-hydroxy-1-cyclopropanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromoacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C using an ice bath.

  • Addition of Sodium Hydride: Carefully add sodium hydride (60% dispersion in mineral oil) to the cooled THF in portions. Causality: Sodium hydride is a strong base that will deprotonate the hydroxyl group of the starting material, forming a nucleophilic alkoxide.

  • Addition of Starting Material: Slowly add a solution of methyl 1-hydroxy-1-cyclopropanecarboxylate in anhydrous THF to the sodium hydride suspension via a dropping funnel, maintaining the temperature at 0 °C. Stir the mixture at this temperature for 15 minutes. Causality: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Alkylation: Add bromoacetonitrile to the reaction mixture at 0 °C. Allow the reaction to proceed at this temperature for 15 minutes. Causality: The alkoxide intermediate undergoes an SN2 reaction with bromoacetonitrile to form the desired ether linkage.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Work-up: Add more water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic layers and wash with saturated sodium chloride solution.

  • Drying and Concentration: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to obtain Intermediate 1 as a light yellow liquid.[3]

Part 2: Synthesis of this compound

Materials and Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

  • Raney Nickel (slurry in water)

  • Intermediate 1 (from Part 1)

  • Methanol

  • Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

  • Reactor Charging: To a high-pressure hydrogenation reactor, add a solution of Intermediate 1 in methanol. Carefully add a slurry of Raney Nickel in water. Causality: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas and heat the reaction mixture. Monitor the reaction progress by observing the hydrogen uptake. Causality: The nitrile group is reduced to a primary amine, which then undergoes spontaneous intramolecular cyclization with the adjacent ester group to form the thermodynamically stable lactam ring.

  • Filtration and Concentration: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Isolation of Product: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow Visualization

experimental_workflow cluster_part1 Part 1: Synthesis of Intermediate 1 cluster_part2 Part 2: Synthesis of this compound p1_s1 Reaction Setup (THF, 0°C, N₂) p1_s2 Addition of NaH p1_s1->p1_s2 p1_s3 Addition of Starting Material p1_s2->p1_s3 p1_s4 Alkylation with Bromoacetonitrile p1_s3->p1_s4 p1_s5 Quenching with H₂O p1_s4->p1_s5 p1_s6 Aqueous Work-up p1_s5->p1_s6 p1_s7 Drying and Concentration p1_s6->p1_s7 p1_s8 Column Chromatography p1_s7->p1_s8 p2_s1 Reactor Charging (Intermediate 1, MeOH, Raney Ni) p1_s8->p2_s1 Intermediate 1 p2_s2 Hydrogenation p2_s1->p2_s2 p2_s3 Filtration p2_s2->p2_s3 p2_s4 Concentration p2_s3->p2_s4 p2_s5 Purification (Optional) p2_s4->p2_s5

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearancePurity
This compoundC₆H₉NO₂127.14Off-white solid>95%
Intermediate 1C₇H₉NO₃155.15Light yellow liquid-

Note: Purity is typically determined by HPLC or NMR analysis.

Safety and Handling

Hazard Identification and Mitigation:

  • Sodium Hydride: Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in an inert atmosphere (nitrogen or argon) and away from moisture. Use appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.

  • Bromoacetonitrile: Toxic and lachrymatory. Handle in a well-ventilated fume hood with appropriate PPE.

  • Raney Nickel: Flammable when dry and pyrophoric. Handle as a slurry in water. Keep away from ignition sources.

  • Hydrogen Gas: Highly flammable. Ensure the hydrogenation reactor is properly sealed and operated in a designated area with appropriate safety measures.

Emergency Procedures:

  • Sodium Hydride Spill: Smother with dry sand or a Class D fire extinguisher. DO NOT use water.

  • Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[3]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the lactam carbonyl stretch.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) 4.21 (s, 2H), 3.56 (s, 3H), 0.81-0.69 (m, 4H).[3]

  • MS (ESI+): m/z calculated for C₆H₉NO₂ [M+H]⁺: 128.1; found: 128.1.[3]

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described method is efficient, utilizes readily available starting materials, and is suitable for the production of this valuable spirocyclic building block on a multi-gram scale. Adherence to the detailed procedures and safety precautions will ensure a successful and safe synthesis.

References

The Spirocyclic Lactam: Unlocking Novel Bioactive Scaffolds with 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Spirocycles, three-dimensional structures containing two rings connected by a single common atom, have emerged as privileged scaffolds. Their inherent rigidity and defined exit vectors allow for precise spatial orientation of substituents, offering a powerful tool to enhance potency, selectivity, and metabolic stability while "escaping from flatland" chemistry.[1] Within this class, 7-Oxa-4-azaspiro[2.5]octan-5-one, a unique spirocyclic lactam, serves as a versatile and strategic building block for the synthesis of high-value bioactive molecules.

This technical guide delves into the primary application of this compound as a key intermediate in the generation of medicinally relevant scaffolds. We will explore its transformation into the corresponding saturated amine, 4-Oxa-7-azaspiro[2.5]octane, and discuss the subsequent utility of this amine in constructing potent kinase inhibitors.

Core Application: A Gateway to the 4-Oxa-7-azaspiro[2.5]octane Scaffold

The principal utility of this compound lies in its role as a direct precursor to 4-Oxa-7-azaspiro[2.5]octane.[2] The reduction of the lactam moiety to a cyclic amine unmasks a reactive secondary amine, transforming the inert precursor into a highly functionalized building block ready for elaboration. This resulting spirocyclic amine is a crucial intermediate in the synthesis of compounds targeting a range of diseases. Notably, it is a documented component in the preparation of Leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease, GPR43 receptor agonists for metabolic disorders, and Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for inflammatory conditions.[2]

The conversion of the lactam to the amine is a critical step, enabling chemists to introduce diverse functionalities through N-alkylation or N-acylation, thereby exploring a vast chemical space for structure-activity relationship (SAR) studies.

Visualizing the Synthetic Transformation

The logical flow from the starting lactam to a potential bioactive molecule is illustrated below. The initial reduction is the key enabling step.

G A This compound (Lactam Precursor) B Reduction of Lactam (e.g., with LiAlH4, Red-Al) A->B Step 1 C 4-Oxa-7-azaspiro[2.5]octane (Key Amine Intermediate) B->C D Functionalization (e.g., N-Arylation, N-Acylation) C->D Step 2 E Bioactive Molecule (e.g., LRRK2 Inhibitor) D->E

Caption: Synthetic workflow from precursor to bioactive molecule.

Protocols for the Synthesis of 4-Oxa-7-azaspiro[2.5]octane

The reduction of the amide within this compound is the cornerstone of its application. The choice of reducing agent can be tailored based on laboratory availability, scale, and safety considerations. Below are detailed protocols adapted from established methodologies.[2]

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This is a classic and highly effective method for amide reduction.

Causality: LiAlH₄ is a powerful, non-selective reducing agent that readily converts amides to amines by delivering a hydride ion to the carbonyl carbon.

Materials:

  • This compound (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

Procedure:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), suspend LiAlH₄ (2.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension at 0 °C. The rate of addition should be controlled to maintain the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add deionized water (X mL), followed by 15% NaOH solution (X mL), and finally deionized water (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and precipitating aluminum salts.

  • Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of EtOAc in hexanes or a DCM/MeOH system) to yield pure 4-Oxa-7-azaspiro[2.5]octane.

Protocol 2: Reduction using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

Red-Al is a safer and more convenient alternative to LiAlH₄, often providing similar or better yields.

Causality: Red-Al functions similarly to LiAlH₄ but its reactivity can be more easily moderated, and it is supplied as a solution, simplifying handling.

Materials:

  • This compound (1.0 eq)

  • Red-Al (70% solution in toluene, 1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous THF or toluene in a round-bottom flask under an inert atmosphere. Cool the solution to 0 °C.

  • Reagent Addition: Add the Red-Al solution dropwise to the cooled substrate solution.

  • Reaction Progression: After addition, allow the mixture to warm to room temperature and stir for 16 hours.

  • Workup: Cool the mixture to 0 °C. Slowly and carefully add deionized water, followed by 15% NaOH solution, until a filterable precipitate forms.

  • Isolation and Purification: Filter the mixture and extract the filtrate with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in Protocol 1.

Parameter Protocol 1 (LiAlH₄) Protocol 2 (Red-Al) Reference
Reducing Agent Lithium Aluminum HydrideRed-Al (70% in Toluene)[2]
Typical Yield ~81%~79%[2]
Solvent Anhydrous THFAnhydrous THF or Toluene[2]
Temperature 0 °C to Room Temp.0 °C to Room Temp.[2]
Safety Note Pyrophoric solid, reacts violently with water.Reacts with water, but generally safer than LiAlH₄.General Lab Safety

Application in Bioactive Molecule Synthesis: LRRK2 Inhibitors

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[3] Consequently, inhibitors of LRRK2 kinase activity are highly sought-after therapeutic candidates. The 4-Oxa-7-azaspiro[2.5]octane scaffold, derived from our title compound, serves as a key component in several patented LRRK2 inhibitor series.[2]

The secondary amine of the spirocycle is typically functionalized, for example, via a Buchwald-Hartwig or Ullmann coupling with a heterocyclic halide (e.g., a substituted pyrimidine or purine) to construct the core of the final inhibitor.

Illustrative Synthetic Scheme

G cluster_0 Core Synthesis cluster_1 Inhibitor Assembly (Hypothetical) A This compound B [Reduction] A->B C 4-Oxa-7-azaspiro[2.5]octane B->C E Pd-catalyzed Cross-Coupling C->E D Heterocyclic Halide (e.g., Chloro-pyrimidine) D->E F Final LRRK2 Inhibitor Scaffold E->F

Caption: From spiro-lactam to a potential kinase inhibitor core.

Conclusion and Future Outlook

This compound is more than just a novel chemical entity; it is an enabling tool for medicinal chemists. Its true value is realized upon its efficient reduction to 4-Oxa-7-azaspiro[2.5]octane, a scaffold that provides a unique three-dimensional exit vector for decorating bioactive molecules. The protocols detailed herein offer reliable methods for this key transformation, opening the door to the synthesis and exploration of novel kinase inhibitors and other potential therapeutics. As drug discovery continues to demand greater structural diversity and complexity, such spirocyclic building blocks will undoubtedly play an increasingly critical role in the development of next-generation medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one. This document is intended for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize the yield and purity of this novel spirocyclic lactam.

The synthesis of spiro-lactams, particularly those incorporating strained ring systems like cyclopropane, presents unique challenges.[1][2] This guide is structured to address these challenges directly, offering solutions grounded in established principles of organic chemistry.

Proposed Synthetic Pathway

Due to the limited availability of a standardized protocol in the literature for this specific molecule, we propose a logical and chemically sound two-step synthetic route. This pathway will serve as the framework for our troubleshooting guide. The synthesis involves an initial epoxide ring-opening followed by an intramolecular cyclization to form the desired lactam.[3][4][5]

Synthetic_Pathway start 1-(Oxiran-2-yl)cyclopropan-1-ol reagent1 Amino Acid Ester (e.g., Glycine ethyl ester) Solvent (e.g., EtOH) intermediate Intermediate: Ethyl 2-((1-hydroxycyclopropyl)(2-hydroxyethyl)amino)acetate reagent1->intermediate Step 1: Ring-Opening reagent2 Base (e.g., NaH, K2CO3) Solvent (e.g., THF, DMF) Heat product Product: This compound reagent2->product Step 2: Intramolecular Cyclization

Caption: Proposed two-step synthesis of this compound.

Troubleshooting Guide

This section is designed in a question-and-answer format to address specific issues you may encounter during the synthesis.

Step 1: Epoxide Ring-Opening

Q1: The reaction is sluggish or incomplete, with significant amounts of starting material remaining. What can I do?

A1:

  • Causality: The nucleophilicity of the amino acid ester might be insufficient for efficient ring-opening of the epoxide, or the reaction temperature may be too low.

  • Solutions:

    • Increase Temperature: Refluxing the reaction mixture can significantly increase the reaction rate. Epoxide ring-opening with amines often requires elevated temperatures.[6]

    • Solvent Choice: While polar protic solvents like ethanol are a good starting point, switching to a higher boiling point solvent like n-butanol or using a polar aprotic solvent like DMF in the presence of a proton source could be beneficial.

    • Catalysis: Although some epoxide openings with amino acid esters can proceed without a catalyst, the addition of a Lewis acid or a Brønsted acid catalyst can activate the epoxide ring, making it more susceptible to nucleophilic attack.[3][7][8] A screening of catalysts is recommended.

Catalyst TypeExamplesRationale
Lewis Acids Zn(OTf)₂, Yb(OTf)₃, InBr₃Coordinates to the epoxide oxygen, activating the ring.[9]
Brønsted Acids p-Toluenesulfonic acidProtonates the epoxide oxygen, increasing its electrophilicity.

Q2: I am observing the formation of multiple products, leading to a low yield of the desired intermediate.

A2:

  • Causality: The amino group can attack either carbon of the epoxide ring, leading to regioisomers. Additionally, over-alkylation of the amine can occur.

  • Solutions:

    • Control Stoichiometry: Use a slight excess of the amino acid ester (1.1 to 1.5 equivalents) to minimize the potential for dialkylation of the amine.

    • Regioselectivity: The regioselectivity of the epoxide opening is influenced by the reaction conditions. Under neutral or basic conditions, the nucleophile typically attacks the less sterically hindered carbon. Acidic conditions can favor attack at the more substituted carbon. Given the structure of the starting material, attack at the terminal carbon of the oxirane is expected. If you observe the formation of the other regioisomer, consider using milder, non-acidic conditions.

    • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction once the starting material is consumed, preventing the formation of byproducts from prolonged reaction times.

Side_Reactions_Step1 start Starting Materials desired Desired Intermediate start->desired Desired Pathway side1 Regioisomer start->side1 Incorrect Regiochemistry side2 Dialkylation Product start->side2 Over-reaction

Caption: Potential side reactions in the epoxide ring-opening step.

Step 2: Intramolecular Cyclization (Lactam Formation)

Q3: The cyclization to form the lactam is not proceeding, and I am isolating the uncyclized amino alcohol intermediate.

A3:

  • Causality: The formation of a lactam from an amino ester requires the activation of the ester carbonyl for intramolecular nucleophilic attack by the amine.[4][5] This typically requires a sufficiently strong base and/or thermal energy.

  • Solutions:

    • Stronger Base: If you are using a weak base like K₂CO₃, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate the deprotonation of the hydroxyl group, which can then initiate the cyclization.

    • Temperature: Increase the reaction temperature. Refluxing in a solvent like THF or toluene is often necessary for lactam formation.

    • Solvent: A polar aprotic solvent like DMF or DMSO can be beneficial as they can solvate the cation of the base, increasing its effective strength.

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaHt-BuOK
Solvent AcetonitrileTHFDMF
Temperature Room TempReflux80 °C

Q4: I am getting a low yield due to the formation of polymeric byproducts.

A4:

  • Causality: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

  • Solutions:

    • High Dilution: Perform the reaction under high-dilution conditions. This can be achieved by slowly adding the amino alcohol intermediate to a solution of the base in the reaction solvent over several hours. This maintains a low concentration of the starting material, favoring the intramolecular pathway.

    • Check for Water: Ensure that all reagents and solvents are anhydrous. The presence of water can hydrolyze the ester and interfere with the action of strong bases like NaH.

Frequently Asked Questions (FAQs)

Q: What are the critical starting material quality attributes? A: The purity of the 1-(oxiran-2-yl)cyclopropan-1-ol is crucial. Any acidic impurities can neutralize the base in the second step, while other nucleophilic impurities can lead to side reactions. It is recommended to purify the epoxide by distillation or chromatography before use.

Q: How can I monitor the progress of these reactions? A: Thin Layer Chromatography (TLC) is a straightforward method. For the first step, you can monitor the disappearance of the epoxide. For the second step, you will see the conversion of the intermediate amino alcohol to the lactam product. Staining with potassium permanganate can be effective for visualizing the reactants and products. LC-MS is also highly recommended for unambiguous identification of the components in the reaction mixture.

Q: What purification methods are recommended for the final product? A: this compound is a polar molecule. Flash column chromatography on silica gel is a suitable method for purification. A gradient elution system, for example, starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol, should provide good separation.

Q: Are there any safety considerations for this synthesis? A: Yes. Epoxides are potential alkylating agents and should be handled with care. Strong bases like sodium hydride are highly reactive and flammable; they react violently with water. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Q: Can this synthesis be scaled up? A: Yes, but with considerations. The high-dilution conditions for the cyclization step can be challenging on a large scale. The use of a syringe pump for the slow addition of the intermediate is recommended. Thermal control is also critical, as both steps can be exothermic. A pilot batch at a smaller scale is advised before attempting a large-scale synthesis.

References

Technical Support Center: Purification of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Oxa-4-azaspiro[2.5]octan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this unique spirocyclic lactam. Drawing from established chemical principles and extensive experience with heterocyclic compounds, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to streamline your purification workflow and ensure the high purity required for your research.

Understanding the Molecule: Key Purification Considerations

This compound is a polar, spirocyclic compound containing a γ-lactam ring. Its unique structural features—the spirocyclopropane ring, the lactam functionality, and the ether linkage—dictate its chemical properties and present specific purification challenges.

  • Polarity: The presence of the amide and ether functionalities makes the molecule quite polar, influencing its solubility and interaction with chromatographic stationary phases.

  • Lactam Stability: The γ-lactam ring is susceptible to hydrolysis under both strong acidic and basic conditions, which can lead to ring-opening and the formation of a gamma-amino acid impurity.[1][2] This necessitates careful pH control during workup and purification.

  • Potential for Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl and ether oxygens can act as acceptors. This can lead to strong interactions with polar solvents and stationary phases, sometimes resulting in broad peaks during chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Aqueous Workup

Question: I'm losing a significant amount of my product during the extraction step after quenching the reaction. What could be the cause and how can I mitigate this?

Answer: This is a common issue stemming from the high polarity and water solubility of this compound.

  • Causality: Due to its polar nature, the compound may have a high partition coefficient in the aqueous phase, especially if the reaction quench results in a neutral or slightly acidic aqueous layer. Standard extractions with moderately polar organic solvents like ethyl acetate may be inefficient.

  • Troubleshooting Steps:

    • pH Adjustment: Before extraction, carefully adjust the pH of the aqueous layer to be slightly basic (pH 8-9) using a mild base like sodium bicarbonate. This will ensure the lactam is in its neutral form and minimize its solubility in the aqueous phase. Avoid strong bases that could induce hydrolysis.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine) before extraction. This will decrease the polarity of the aqueous phase and "salt out" the organic product, driving it into the organic layer.

    • Choice of Extraction Solvent: Use a more polar extraction solvent. A mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 8:2 v/v) can be more effective than ethyl acetate alone for extracting polar compounds. Perform multiple extractions (at least 3-5) with smaller volumes of the organic solvent to maximize recovery.

    • Continuous Extraction: For particularly challenging cases, consider using a continuous liquid-liquid extractor.

Issue 2: Product Co-elutes with an Unknown Impurity during Column Chromatography

Question: During silica gel column chromatography, I'm observing an impurity that co-elutes with my desired product. How can I improve the separation?

Answer: Co-elution is often due to impurities with similar polarity to the product. Identifying the likely impurity can help in devising a separation strategy.

  • Plausible Impurities: A likely impurity is the ring-opened gamma-amino acid, formed by hydrolysis of the lactam. This impurity will be more polar than the starting lactam but can still exhibit streaking or tailing on silica gel, leading to overlapping fractions. Unreacted polar starting materials could also be the culprit.

  • Troubleshooting Workflow:

Co-elution Troubleshooting cluster_options Separation Strategies start Co-elution Observed check_tlc Analyze mixed fractions by TLC with different solvent systems start->check_tlc gradient Optimize Gradient Elution: - Shallower gradient - Isocratic hold check_tlc->gradient If some separation is visible solvent Change Solvent System: - e.g., DCM/Methanol - Add small % of acid/base check_tlc->solvent If separation is poor stationary_phase Change Stationary Phase: - Alumina (neutral or basic) - Reversed-phase (C18) check_tlc->stationary_phase If silica causes degradation or separation is intractable resolve Improved Separation gradient->resolve solvent->resolve stationary_phase->resolve Chromatography_Workflow prep 1. Prepare Slurry & Pack Column (Silica in DCM) load 2. Load Sample (Dissolved in min. DCM, adsorb on silica) prep->load elute 3. Elute with Gradient (Start with 100% DCM, gradually add MeOH to 5%) load->elute collect 4. Collect Fractions (Monitor by TLC) elute->collect analyze 5. Analyze Fractions (Combine pure fractions) collect->analyze evap 6. Evaporate Solvent (Under reduced pressure) analyze->evap

References

Technical Support Center: Stereoselective Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the stereoselectivity of this important spirocyclic scaffold. The following sections provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this synthesis.

Section 1: Troubleshooting Guide for Low Stereoselectivity

Achieving high stereoselectivity in the synthesis of this compound, a spiro-epoxy lactam, is a common challenge. The core of this synthesis often involves the epoxidation of an α,β-unsaturated lactam precursor. Low diastereoselectivity or enantioselectivity can arise from a multitude of factors. This guide will walk you through a systematic approach to identify and resolve these issues.

Initial Diagnosis: Identifying the Source of Poor Selectivity

Before optimizing reaction conditions, it's crucial to pinpoint the likely cause of low stereoselectivity. Consider the following questions:

  • Is the issue diastereoselectivity or enantioselectivity?

    • Low Diastereoselectivity: You are forming significant amounts of both possible diastereomers of the spiro-epoxide. This is common when the facial selectivity of the epoxidation is not well-controlled.

    • Low Enantioselectivity: If you are performing an asymmetric synthesis, you are obtaining a product with a low enantiomeric excess (ee). This points to issues with the chiral catalyst, auxiliary, or reagent.

  • What is your synthetic strategy?

    • Achiral Epoxidation: Using reagents like m-CPBA or hydrogen peroxide without a chiral influence will likely result in a racemic or diastereomeric mixture.

    • Chiral Auxiliary-Directed Diastereoselective Epoxidation: The stereochemistry is controlled by a chiral auxiliary attached to the lactam nitrogen.

    • Catalytic Asymmetric Epoxidation: A chiral catalyst is used to control the stereochemistry of the epoxidation.

Troubleshooting Low Diastereoselectivity in Auxiliary-Controlled Syntheses

Chiral auxiliaries are a powerful tool for inducing stereoselectivity.[1][2] However, their effectiveness can be compromised by several factors.

Problem Potential Causes Recommended Solutions
Poor Diastereomeric Ratio (dr) 1. Ineffective Chiral Auxiliary: The chosen auxiliary may not provide sufficient steric hindrance to effectively block one face of the double bond. 2. Flexible Conformation of the Substrate: Free rotation around single bonds can lead to multiple reactive conformations, diminishing the directing effect of the auxiliary. 3. Non-Coordinating Reaction Conditions: The solvent or additives may interfere with the intended transition state geometry.1. Select a More Sterically Demanding Auxiliary: Consider auxiliaries like Evans' oxazolidinones or pseudoephedrine-based auxiliaries, which have a proven track record in diastereoselective reactions.[1][2] 2. Introduce Rigidity: Modify the substrate to favor a single low-energy conformation. This could involve introducing bulky protecting groups or using cyclic precursors. 3. Optimize Solvent and Temperature: Screen a range of solvents with varying polarities. Lowering the reaction temperature often enhances diastereoselectivity by favoring the more ordered transition state.
Inconsistent Results 1. Variable Reagent Quality: The purity and activity of the epoxidizing agent can fluctuate between batches. 2. Presence of Water: Moisture can react with reagents and alter the reaction pathway.1. Use Freshly Purified Reagents: Purify reagents like m-CPBA before use. 2. Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly. Use of molecular sieves is recommended.[3]
Troubleshooting Low Enantioselectivity in Catalytic Asymmetric Epoxidations

Catalytic asymmetric epoxidation offers an elegant and atom-economical approach. However, achieving high enantioselectivity can be challenging.

Problem Potential Causes Recommended Solutions
Low Enantiomeric Excess (ee) 1. Suboptimal Catalyst-Ligand Combination: The chosen chiral ligand may not be a good match for the metal catalyst or the substrate. 2. Catalyst Deactivation or Inhibition: Impurities in the starting materials or solvent can poison the catalyst. 3. Incorrect Catalyst Loading: Too high or too low a catalyst concentration can negatively impact enantioselectivity. 4. Background Achiral Reaction: A non-catalyzed reaction may be occurring in parallel, leading to the formation of a racemic product.1. Screen a Library of Chiral Ligands: For metal-catalyzed epoxidations, explore different ligand backbones and electronic properties. For organocatalysis, consider various diarylprolinol ethers or Cinchona alkaloid derivatives.[4][5] 2. Purify All Reaction Components: Ensure the substrate, solvent, and any additives are of high purity. 3. Optimize Catalyst Loading: Perform a systematic study to determine the optimal catalyst concentration. 4. Lower the Reaction Temperature: This will slow down the background reaction more significantly than the catalyzed pathway, often improving ee.
Poor Yield and Low ee 1. Mismatched Oxidant: The chosen oxidant may not be compatible with the catalytic system.1. Evaluate Different Oxidants: Common oxidants for asymmetric epoxidation include hydrogen peroxide, tert-butyl hydroperoxide (TBHP), and urea-hydrogen peroxide (UHP).[4][6][7] Their performance can be highly catalyst-dependent.
Workflow for Troubleshooting Stereoselectivity

The following diagram illustrates a systematic approach to troubleshooting poor stereoselectivity in the synthesis of this compound.

troubleshooting_workflow start Low Stereoselectivity Observed check_type Diastereoselectivity or Enantioselectivity Issue? start->check_type diastereo_issue Low Diastereomeric Ratio (dr) check_type->diastereo_issue Diastereo. enantio_issue Low Enantiomeric Excess (ee) check_type->enantio_issue Enantio. auxiliary Evaluate Chiral Auxiliary diastereo_issue->auxiliary conformation Assess Substrate Conformation auxiliary->conformation conditions_dr Optimize Reaction Conditions (Solvent, Temperature) conformation->conditions_dr resolution Improved Stereoselectivity conditions_dr->resolution catalyst Screen Catalyst/Ligand enantio_issue->catalyst reagents Check Reagent Purity catalyst->reagents conditions_ee Optimize Reaction Conditions (Temperature, Concentration) reagents->conditions_ee conditions_ee->resolution

Caption: Troubleshooting Decision Tree for Low Stereoselectivity.

Section 2: Frequently Asked Questions (FAQs)

Q1: My diastereoselective epoxidation using m-CPBA is not selective. What is the first thing I should check?

A1: The most common cause is the lack of a strong directing group or a flexible substrate conformation. If you are not using a chiral auxiliary, the facial selectivity of m-CPBA epoxidation is often low unless there is significant steric hindrance on one face of the alkene. If you are using an auxiliary, ensure it is sterically demanding enough and consider that intramolecular hydrogen bonding can also influence diastereoselectivity, especially with allylic alcohols.[8]

Q2: I am attempting an organocatalytic asymmetric epoxidation and getting a racemic product. What could be the issue?

A2: A completely racemic product suggests the catalyst is not active or a rapid background reaction is occurring. First, verify the integrity and purity of your organocatalyst. Many organocatalysts, such as diarylprolinol derivatives, are sensitive to air and moisture.[4][6][7] Ensure you are using anhydrous conditions. Also, check for any acidic or basic impurities in your starting material or solvent, as these can neutralize the catalyst. If the catalyst is active, a significant background reaction is likely. Lowering the reaction temperature is a key strategy to suppress the non-catalyzed pathway.

Q3: Can the N-protecting group on the lactam influence the stereoselectivity?

A3: Absolutely. The N-protecting group can have a profound impact on the stereochemical outcome. A bulky protecting group can act as a steric directing group, influencing the approach of the epoxidizing agent. In some catalytic systems, the protecting group may also have electronic effects or coordinating properties that influence the catalyst-substrate interaction. It is often worthwhile to screen different N-protecting groups (e.g., Boc, Cbz, benzyl) to optimize stereoselectivity.

Q4: How important is the solvent choice in achieving high stereoselectivity?

A4: Solvent choice is critical and can dramatically affect both the reaction rate and stereoselectivity.[3] Solvents can influence the conformation of the substrate and the catalyst, as well as the stability of the transition state. For instance, in some catalytic systems, coordinating solvents can compete with the substrate for binding to the catalyst, potentially reducing stereoselectivity. It is highly recommended to perform a solvent screen, testing a range of non-polar (e.g., toluene, hexanes), polar aprotic (e.g., CH₂Cl₂, THF, ethyl acetate), and sometimes even polar protic solvents.

Q5: My reaction is giving a good diastereomeric ratio but poor enantiomeric excess. What does this suggest?

A5: This scenario typically arises in a catalyst-controlled reaction of a chiral substrate that already has a stereocenter. The good diastereomeric ratio indicates that the existing stereocenter is effectively directing the epoxidation to one face of the double bond. The poor enantiomeric excess suggests that your chiral catalyst is not effectively differentiating between the two enantiomers of the starting material (if you started with a racemate) or is not overriding the directing effect of the existing stereocenter. This is a classic case of a "mismatched" catalyst-substrate combination. You may need to screen for a catalyst that either reinforces the inherent diastereoselectivity or is powerful enough to overcome it and favor the opposite diastereomer.

Section 3: Experimental Protocols

General Protocol for Chiral Auxiliary-Directed Diastereoselective Epoxidation

This protocol provides a general framework for the epoxidation of an α,β-unsaturated lactam bearing a chiral auxiliary.

  • Preparation of the Substrate: Synthesize the α,β-unsaturated lactam with the desired chiral auxiliary attached to the nitrogen atom. Ensure the final product is purified by column chromatography or recrystallization to remove any impurities.

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated lactam (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform).

  • Cooling: Cool the solution to the desired temperature (typically between 0 °C and -78 °C) using an appropriate cooling bath.

  • Addition of Epoxidizing Agent: Slowly add a solution of the epoxidizing agent (e.g., m-CPBA, 1.1-1.5 equiv.) in the same solvent to the cooled reaction mixture over a period of 15-30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.

General Protocol for Organocatalytic Asymmetric Epoxidation

This protocol outlines a general procedure for the asymmetric epoxidation using a chiral organocatalyst.

  • Catalyst and Substrate Preparation: Ensure the organocatalyst (e.g., a diarylprolinol silyl ether) is pure and handled under inert conditions if it is air or moisture sensitive. The α,β-unsaturated lactam substrate should be of high purity.

  • Reaction Setup: To a vial containing the organocatalyst (typically 5-20 mol%), add the α,β-unsaturated lactam (1.0 equiv.) and the appropriate anhydrous solvent.

  • Temperature Control: Stir the mixture at the desired temperature (often room temperature or below).

  • Addition of Oxidant: Add the oxidant (e.g., hydrogen peroxide, 30-50 wt% in H₂O, or TBHP) dropwise. In some cases, a buffer or co-catalyst may be required.

  • Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or SFC analysis.

Reaction Pathway Diagram

The following diagram illustrates the general transformation from an α,β-unsaturated lactam to the desired this compound.

reaction_pathway reactant α,β-Unsaturated Lactam product This compound reactant->product [O] Stereoselective Epoxidation (e.g., Chiral Catalyst, Auxiliary)

Caption: General synthetic route to this compound.

References

Stability issues of 7-Oxa-4-azaspiro[2.5]octan-5-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Oxa-4-azaspiro[2.5]octan-5-one

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this spirocyclic compound in solution. As direct stability data for this specific molecule is not extensively published, this resource leverages established chemical principles of related structures, such as γ-lactams and oxazolidinones, to offer predictive guidance and robust troubleshooting strategies.

Troubleshooting Guide: Common Stability Issues

This section addresses specific experimental problems you may encounter. The solutions are based on analogous chemical systems and are intended to guide your experimental design toward ensuring the integrity of your compound.

Q1: I'm observing a loss of my compound's purity over time in an aqueous buffer (e.g., PBS, pH 7.4). What is the likely cause and how can I prevent it?

A1: Causality: The most probable cause of degradation in aqueous media is the hydrolysis of the γ-lactam (a cyclic amide) ring within the this compound structure. Lactam rings are susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening and the formation of an amino acid derivative. This process is often catalyzed by both acidic and basic conditions, with the rate of hydrolysis typically being significant at neutral to basic pH.[1][2] The general stability of lactams is influenced by ring size and strain, and while γ-lactams are more stable than the highly strained β-lactams, they are still prone to hydrolysis.[3][4]

Troubleshooting & Mitigation Protocol:

  • pH Adjustment: The rate of lactam hydrolysis is highly pH-dependent.[5][6] It is advisable to conduct a preliminary pH-rate profile study.

    • Protocol: Prepare a series of buffers ranging from pH 3 to pH 8 (e.g., citrate, phosphate, borate buffers). Dissolve your compound at a known concentration in each buffer.

    • Incubate the solutions at your experimental temperature (e.g., 25°C or 37°C).

    • At set time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

    • Quench any further reaction if necessary (e.g., by freezing or adding an organic solvent).

    • Analyze the samples using a stability-indicating method like HPLC-UV or LC-MS to quantify the remaining parent compound.[7][8]

    • Expected Outcome: You will likely find that the compound is most stable in a slightly acidic to neutral pH range (e.g., pH 4-6). Use the buffer system that demonstrates the highest stability for your subsequent experiments.

  • Temperature Control: Hydrolytic reactions are accelerated at higher temperatures.[9][10]

    • Action: Whenever possible, conduct your experiments at the lowest practical temperature. If your assay permits, run it at 4°C or on ice. Store stock solutions and experimental samples at -20°C or -80°C.

  • Use of Co-solvents: Reducing the activity of water can slow down hydrolysis.

    • Action: If your experimental system allows, consider preparing your stock solution in a water-miscible organic solvent like DMSO or ethanol. When diluting into your final aqueous buffer, aim for the lowest possible final concentration of the organic solvent that maintains compound solubility and does not interfere with your assay.

Q2: My compound seems to degrade even when stored in an organic solvent like methanol. What could be happening?

A2: Causality: While hydrolysis is the primary concern in aqueous solutions, degradation in protic organic solvents like methanol can occur through solvolysis (specifically, methanolysis). The mechanism is similar to hydrolysis, where the methanol molecule acts as a nucleophile, attacking the carbonyl carbon of the lactam. This results in the ring opening to form a methyl ester derivative of the corresponding amino acid. This reaction can also be catalyzed by trace amounts of acid or base in the solvent.

Troubleshooting & Mitigation Protocol:

  • Solvent Selection: Switch to aprotic solvents for stock solution preparation and storage.

    • Recommended Solvents: Anhydrous DMSO, acetonitrile (ACN), or dioxane are excellent choices as they lack a labile proton and are less likely to participate in nucleophilic attack.

    • Verification: Always use high-purity, anhydrous grade solvents to minimize trace water content.

  • Storage Conditions:

    • Action: Store stock solutions in tightly sealed vials with a desiccated cap or under an inert atmosphere (e.g., argon or nitrogen) to prevent the absorption of atmospheric moisture. Store at -20°C or -80°C.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for storing a stock solution of this compound?

A1: For maximum long-term stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or acetonitrile. Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture. Store these aliquots at -80°C.

Q2: How does the spiro-fused cyclopropane ring affect the stability of the molecule?

A2: The spiro-fused cyclopropane ring introduces significant ring strain. While the primary site of instability is the lactam, the strain from the cyclopropane ring can influence the overall conformation and electronic properties of the molecule. In some cases, spirocyclization can enhance stability by creating a more rigid structure.[11] However, under harsh acidic conditions, the cyclopropane ring itself could potentially undergo ring-opening, although this is generally less likely than lactam hydrolysis under typical experimental conditions.[12][13]

Q3: How can I quickly assess the stability of my compound before starting a long-term experiment?

A3: A forced degradation study is an efficient way to quickly understand the potential liabilities of your molecule.[14][15][16]

  • Protocol: Expose your compound (in a suitable solution) to a set of stress conditions for a short period (e.g., 24-48 hours).

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80°C (solid state or in a stable solvent)

    • Photolytic: Exposure to UV/Vis light (ICH Q1B guidelines)

  • Analysis: Analyze the stressed samples by LC-MS to identify the parent compound and any degradation products. This will quickly reveal if your molecule is sensitive to pH, oxidation, or light, allowing you to proactively design your experiments with appropriate controls and handling procedures.[17]

Data Summary & Visual Guides

Predicted Stability Profile of this compound

The following table summarizes the expected stability based on the known behavior of γ-lactams. This should be used as a guide for experimental design and confirmed with empirical testing.

ParameterConditionExpected StabilityRationale & Key Considerations
pH < 4 (Strong Acid)Moderate to LowAcid-catalyzed hydrolysis is expected. The rate increases with decreasing pH.[5][6]
4 - 6 (Weakly Acidic)High This is often the region of maximal stability for lactams, minimizing both acid and base catalysis.[5]
6 - 8 (Neutral)ModerateBase-catalyzed hydrolysis begins to contribute significantly as pH approaches and exceeds 7.[1]
> 8 (Basic)Low Rapid base-catalyzed hydrolysis (saponification) of the lactam is highly probable.[1][18]
Temperature -80°C to -20°CVery High Recommended for long-term storage of stock solutions.
4°CHighSuitable for short-term storage (days) of aqueous solutions at optimal pH.
25°C (Room Temp)Moderate to LowDegradation is likely in aqueous solutions over hours to days. Rate is highly pH-dependent.
> 37°CLowAccelerated degradation is expected. Avoid elevated temperatures.[9]
Solvent Aprotic (DMSO, ACN)High Minimizes risk of solvolysis. Recommended for stock solutions.
Protic (Methanol, Ethanol)ModerateRisk of solvolysis (e.g., methanolysis). Use with caution.
Aqueous BuffersLow to ModerateRisk of hydrolysis. Stability is critically dependent on pH and temperature.
Visualizing Degradation and Troubleshooting

The diagrams below illustrate the likely degradation pathway and a workflow for addressing stability issues.

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Start This compound A_Protonation Protonated Carbonyl (Activated for attack) A_Start->A_Protonation + H+ A_Intermediate Tetrahedral Intermediate A_Protonation->A_Intermediate + H2O A_Product Ring-Opened Product (Carboxylic Acid + Amine) A_Intermediate->A_Product Ring Opening B_Start This compound B_Attack Tetrahedral Intermediate (Anionic) B_Start->B_Attack + OH- B_Product Ring-Opened Product (Carboxylate + Amine) B_Attack->B_Product Ring Opening

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Start Compound Degradation Observed in Assay? Check_Solution Is solution aqueous? Start->Check_Solution Check_pH Perform pH-Rate Profile Study Check_Solution->Check_pH Yes Check_Solvent Is stock in aprotic solvent? Check_Solution->Check_Solvent No Optimal_pH Identify Optimal pH (likely pH 4-6) Check_pH->Optimal_pH Adjust_Buffer Adjust Assay Buffer to Optimal pH Optimal_pH->Adjust_Buffer Check_Temp Lower Experimental Temperature Adjust_Buffer->Check_Temp Final_Check Re-run Assay with Optimized Conditions Check_Temp->Final_Check Switch_Solvent Switch to Anhydrous DMSO or ACN Check_Solvent->Switch_Solvent No Check_Solvent->Final_Check Yes Switch_Solvent->Final_Check

Caption: Troubleshooting workflow for addressing compound stability issues.

References

Technical Support Center: Synthesis of Spiro-lactams

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spiro-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these unique three-dimensional scaffolds. Spiro-lactams, which feature a quaternary spiro-carbon at the junction of two rings, are of significant interest in medicinal chemistry due to their structural rigidity and novel pharmacophoric features.[1][2] However, their synthesis is often fraught with challenges, from controlling stereochemistry to avoiding undesired side reactions.

This document moves beyond simple protocols to provide in-depth troubleshooting advice, grounded in mechanistic principles, to help you overcome common pitfalls in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered by researchers working on spiro-lactam synthesis.

Q1: What are the most common synthetic strategies for spiro-lactams, and what is the primary challenge for each?

A1: The most prevalent method is the Staudinger [2+2] ketene-imine cycloaddition .[3][4] Its main challenge is controlling the diastereoselectivity of the resulting spiro-center. Other significant methods include various cyclization reactions, such as intramolecular radical cascades, and multicomponent reactions (e.g., Ugi-based strategies).[3][5][6] For these, ensuring the desired cyclization pathway occurs over competitive side reactions is the principal hurdle.

Q2: My reaction is giving me a complex mixture of products. What are the most likely side reactions?

A2: Several side reactions can plague spiro-lactam syntheses. The most common include:

  • Fused System Formation: Instead of the spirocyclic core, a fused bicyclic system may form. This is particularly common when reaction conditions are not carefully optimized.[7][8]

  • Dimerization: Reactive intermediates, such as 1-azadienes or ketenes, can undergo dimerization, competing with the desired cycloaddition.[9][10]

  • Ring Expansion/Rearrangement: High ring strain in the spirocyclic product or intermediates can drive rearrangements to more stable structures.[9][11]

  • Epimerization: The stereochemical integrity of centers adjacent to the lactam carbonyl can be compromised, especially under harsh basic or acidic conditions.[9]

Q3: How can I definitively confirm that I have synthesized the correct spiro-lactam structure and not an isomer?

A3: A combination of spectroscopic techniques is essential.

  • NMR Spectroscopy: A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is crucial. The key diagnostic signal is the quaternary spiro-carbon in the ¹³C NMR spectrum, which typically appears in a distinct region. HMBC correlations to this carbon from protons on both rings provide definitive proof of the spiro-junction.

  • High-Resolution Mass Spectrometry (HRMS): This confirms the correct molecular formula of your product.[9]

  • X-ray Crystallography: This is the gold standard for unambiguous structural and stereochemical assignment. If you can grow a suitable crystal, it will resolve any questions about connectivity and relative stereochemistry.[9]

Troubleshooting Guide: From Low Yields to Isomeric Impurities

This section provides a deeper dive into specific experimental problems, explaining the underlying chemistry and offering actionable solutions.

Problem 1: Low or No Product Yield

Low yield is one of the most common frustrations. Before re-running the reaction, it's critical to diagnose the root cause. The following workflow can help pinpoint the issue.

G start Low / No Yield Observed check_precursors 1. Analyze Starting Materials & Reagents start->check_precursors check_reaction 2. Monitor Reaction Profile (in-situ TLC/LCMS) start->check_reaction check_workup 3. Analyze Crude & Post-Workup Mixture start->check_workup cause1 Cause: Precursor Degradation (e.g., imine hydrolysis, unstable acyl chloride) check_precursors->cause1 cause2 Cause: No Reaction / Stalled Reaction (e.g., high activation energy, steric hindrance) check_reaction->cause2 cause3 Cause: Side Product Formation (e.g., dimerization, fused ring) check_reaction->cause3 cause4 Cause: Product Degradation (during workup or purification) check_workup->cause4 sol1 Solution: • Use freshly prepared/purified precursors. • Run under inert/anhydrous conditions. • Consider alternative ketene precursors. cause1->sol1 sol2 Solution: • Increase temperature. • Screen different catalysts/solvents. • Redesign substrate to reduce steric clash. cause2->sol2 sol3 Solution: • Lower concentration to disfavor dimerization. • Optimize conditions to favor spirocyclization (see Problem 2). • Trap reactive intermediates. cause3->sol3 sol4 Solution: • Use milder workup conditions (e.g., avoid strong acid/base). • Test product stability to silica/solvents before chromatography. cause4->sol4

Caption: Troubleshooting workflow for low-yield spiro-lactam synthesis.

  • Cause: Steric Hindrance. Creating a quaternary spiro-center is sterically demanding.[4]

    • The "Why": The transition state leading to the spirocycle can be highly congested, increasing the activation energy. This is especially true for bulky substrates.

    • Solution: If substrate modification is not an option, reaction conditions must be optimized. Increasing the reaction temperature can help overcome the activation barrier. Alternatively, using more active catalysts or switching to a reaction mechanism less sensitive to steric bulk may be necessary.

  • Cause: High Ring Strain. The target spiro-lactam may possess significant ring strain, making its formation thermodynamically unfavorable or rendering it unstable.[12][13]

    • The "Why": Ring strain, arising from bond angle distortion and eclipsing interactions, can destabilize the product. This is a known issue in the synthesis of spirocyclobutyl lactams and other small-ring systems.[5][11][14]

    • Solution: Computational modeling (DFT) can help estimate the strain energy of the target molecule beforehand. Experimentally, using milder reaction conditions and lower temperatures may prevent product decomposition. If the strain is too high, a different synthetic route or a modified target may be required.

Problem 2: Formation of Fused-Ring Isomer Instead of Spiro-Lactam

This is a critical issue where the regiochemical outcome of the cyclization is incorrect.

  • The "Why": The formation of fused versus spiro systems is often a matter of kinetic versus thermodynamic control. In many cases, the fused system is the thermodynamically preferred product, while the spirocycle is the kinetic product (or vice-versa, depending on the specific system).[7][8] The reaction pathway taken depends on subtle differences in transition state energies.

G start Precursors intermediate Common Intermediate start->intermediate spiro Desired Spiro-Lactam intermediate->spiro Pathway A (e.g., Kinetic Control) fused Side Product Fused-Lactam intermediate->fused Pathway B (e.g., Thermodynamic Control)

Caption: Competing pathways for spiro vs. fused lactam formation.

  • Diagnostic Steps: Careful analysis of NMR data is key. In a fused system, the junction will have methine protons (CH-CH), which can be identified by ¹H NMR and COSY spectra. In contrast, the spiro-system has a quaternary carbon (Cq) at the junction with no attached protons.

  • Solutions & Protocol:

    • Temperature Control: Run the reaction at a lower temperature. This often favors the kinetically controlled product, which may be the desired spirocycle.

    • Solvent Screening: The polarity and coordinating ability of the solvent can stabilize one transition state over the other. Screen a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM, acetonitrile).

    • Choice of Base/Catalyst: In base-mediated reactions, the counter-ion and steric bulk of the base can influence the geometry of the transition state. For example, switching from triethylamine to a bulkier base like diisopropylethylamine (DIPEA) or a non-coordinating base can alter the product ratio.

ParameterCondition A (e.g., for Kinetic Product)Condition B (e.g., for Thermodynamic Product)Rationale
Temperature Low (-78 °C to 0 °C)High (RT to Reflux)Lower temp favors the pathway with the lower activation energy.
Reaction Time ShortLongPrevents equilibration to the more stable thermodynamic product.
Base Bulky, non-coordinatingSmall, coordinatingSteric hindrance can direct the reaction pathway.
Solvent Non-polarPolarSolvent can selectively stabilize charged intermediates or transition states.
Problem 3: Poor Diastereoselectivity

Controlling the stereochemistry at the newly formed spiro-center is a persistent challenge.[3]

  • The "Why": In a [2+2] cycloaddition, the ketene can approach the imine from two different faces, leading to two diastereomers. The energy difference between the two corresponding transition states is often small, resulting in poor selectivity.

  • Solutions & Protocol:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to either the ketene or imine precursor can effectively block one face of the molecule, leading to high diastereoselectivity. The auxiliary is removed in a subsequent step.

    • Asymmetric Catalysis: Employ a chiral catalyst (e.g., a chiral Lewis acid or an N-heterocyclic carbene) to create a chiral environment around the reactants.[1][15] This is often the most elegant and efficient solution.

    • Protocol: Screening for Optimal Diastereoselectivity:

      • Step 1: Temperature Screening. Set up the reaction at multiple temperatures (e.g., -78 °C, -40 °C, 0 °C, and RT). Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or LCMS.

      • Step 2: Solvent Screening. Using the best temperature from Step 1, screen a range of solvents (e.g., Toluene, THF, CH₂Cl₂, Et₂O).

      • Step 3: Additive Screening. In some cases, Lewis acid additives (even in stoichiometric amounts) can coordinate to the reactants and enforce a more ordered transition state, improving selectivity. Screen additives like TiCl₄, MgBr₂·OEt₂, or ZnCl₂ at low temperatures.

Problem 4: Difficulty in Product Purification

Synthesizing the spiro-lactam is only half the battle; isolating it in pure form can be a significant hurdle.[16]

  • Cause: Similar Polarity of Diastereomers. Diastereomers often have very similar polarities, making them difficult to separate by standard flash column chromatography.[17]

    • The "Why": Diastereomers have the same functional groups and molecular weight, leading to very similar interactions with the stationary phase.

    • Solutions:

      • Chromatography Optimization: Experiment with different solvent systems (e.g., switching from ethyl acetate/hexane to ether/pentane or adding small amounts of a third solvent like DCM or methanol). Supercritical fluid chromatography (SFC) can also be highly effective for separating stereoisomers.

      • Derivatization: If separation is impossible, consider derivatizing the mixture at another functional group on the molecule. The new derivatives may have better separation properties. After separation, the original functionality can be restored.

      • Crystallization: Attempt to selectively crystallize one diastereomer from the mixture. This can be a highly effective method for obtaining diastereomerically pure material.

  • Cause: Product Instability on Silica Gel.

    • The "Why": The acidic nature of standard silica gel can cause degradation of sensitive products, such as those containing acid-labile groups or strained rings.[18]

    • Solutions:

      • Neutralize Silica: Pre-treat the silica gel by slurrying it in the column eluent containing a small amount of a neutralising agent (e.g., 1% triethylamine).

      • Use Alternative Stationary Phases: Consider using neutral alumina, Florisil®, or C18-functionalized reverse-phase silica for purification.

References

Technical Support Center: Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique spirocyclic lactam structure of this compound, featuring a strained cyclopropane ring fused to a lactam, presents a distinct set of synthetic challenges. This document aims to provide not just solutions, but also the underlying chemical principles to empower you in your synthetic endeavors.

Spirocyclic scaffolds are of immense interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to improved pharmacological properties compared to their linear or planar counterparts.[1] The synthesis of these complex architectures, however, often requires careful optimization and a deep understanding of the reaction mechanisms at play.

Plausible Synthetic Pathway

While multiple synthetic routes to this compound can be envisioned, a common and logical approach involves the intramolecular cyclization of an amino alcohol precursor, which is in turn synthesized from a cyclopropane-containing epoxide. The following troubleshooting guide is based on this plausible synthetic pathway.

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Intramolecular Cyclization Start Cyclopropyl Alkene Precursor Epoxide Cyclopropyl Epoxide Intermediate Start->Epoxide m-CPBA or other oxidant Amino_Alcohol Amino Alcohol Intermediate Epoxide->Amino_Alcohol Nitrogen Nucleophile (e.g., NaN3 then reduction, or NH3) Lactam This compound Amino_Alcohol->Lactam Heat or Catalyst

Caption: Plausible synthetic pathway for this compound.

Part 1: Troubleshooting the Epoxidation of the Cyclopropyl Alkene Precursor

Q1: I am observing a low yield and incomplete conversion during the epoxidation of my cyclopropyl alkene starting material. What are the likely causes and how can I improve the reaction efficiency?

A1: Low conversion in epoxidation reactions is a common issue that can often be traced back to several factors:

  • Reagent Purity and Stoichiometry: The purity of your oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is crucial. Over time, m-CPBA can degrade. It is advisable to determine the purity of your m-CPBA via iodometric titration before use and adjust the stoichiometry accordingly. Typically, 1.1 to 1.5 equivalents of the oxidant are used to drive the reaction to completion.

  • Reaction Temperature: Epoxidations are often exothermic. While many are run at 0 °C to room temperature, some less reactive alkenes may require slightly elevated temperatures. Conversely, if the epoxide is unstable, lower temperatures may be necessary to prevent decomposition. It is recommended to monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Chlorinated solvents like dichloromethane (DCM) or chloroform are standard. Aprotic solvents are generally preferred. Ensure your solvent is dry, as water can react with some oxidizing agents.

  • Steric Hindrance: The cyclopropyl group can sterically hinder the approach of the oxidizing agent to the double bond. In such cases, using a smaller oxidizing agent like dimethyldioxirane (DMDO) might be beneficial.

Q2: My epoxidation reaction is producing significant amounts of a diol byproduct. What is causing this and how can I prevent it?

A2: The formation of a diol is a classic side reaction in epoxidations, arising from the acid-catalyzed ring-opening of the newly formed epoxide by water present in the reaction mixture.[2] Here’s how to address this:

  • Control the Acidity: m-CPBA reactions produce meta-chlorobenzoic acid as a byproduct, which can catalyze the unwanted ring-opening. To mitigate this, you can add a buffer such as sodium bicarbonate (NaHCO₃) or disodium hydrogen phosphate (Na₂HPO₄) to the reaction mixture to neutralize the acidic byproduct as it forms.

  • Anhydrous Conditions: Ensure that your starting materials and solvent are scrupulously dry. The presence of water, even in small amounts, provides the nucleophile for the diol formation.

  • Choice of Oxidant: Consider using an oxidant that does not produce an acidic byproduct. For example, DMDO in acetone is a neutral epoxidizing agent and can minimize diol formation.

Part 2: Troubleshooting the Epoxide Ring-Opening

Q3: The cyclopropyl epoxide is proving to be unreactive towards my nitrogen nucleophile (ammonia/azide). How can I promote the ring-opening reaction?

A3: The high ring strain of epoxides generally makes them reactive towards nucleophiles.[2] However, if you are facing low reactivity, consider the following:

  • Acid or Base Catalysis:

    • Acid Catalysis: Adding a catalytic amount of a Lewis acid (e.g., LiClO₄, Ti(OiPr)₄) or a protic acid can activate the epoxide by protonating the oxygen, making it a better leaving group.[2] Be aware that acid catalysis can alter the regioselectivity of the ring-opening (see Q4).

    • Base Catalysis: For nucleophiles like ammonia, increasing the concentration or using a stronger base can enhance reactivity. However, strong bases can also lead to other side reactions.

  • Temperature and Pressure: Increasing the reaction temperature can overcome the activation energy barrier. For a gaseous nucleophile like ammonia, conducting the reaction in a sealed vessel at elevated pressure will increase its effective concentration in the solution and promote the reaction.

  • Nucleophile Choice: If ammonia is unreactive, consider a two-step approach using sodium azide (NaN₃) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄). Azide is a potent nucleophile, and this is a very reliable method for introducing an amino group.

Q4: I am getting a mixture of regioisomers from the epoxide ring-opening. How can I control the regioselectivity?

A4: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions.

  • Under Basic or Neutral Conditions (Sₙ2-like): The nucleophile will attack the less sterically hindered carbon atom. For your cyclopropyl epoxide, this would likely be the carbon atom further from the spiro center. To favor this outcome, use a strong, basic nucleophile (like NaN₃ or an amine) without any acid catalyst.[2]

  • Under Acidic Conditions (Sₙ1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will preferentially attack the more substituted carbon atom that can better stabilize the partial positive charge.[2][3] In your case, this would be the spiro carbon. If you desire this regioisomer, the use of an acid catalyst is necessary.

Condition Mechanism Site of Attack Product
Basic/NeutralSₙ2-likeLess substituted carbonMajor isomer from attack away from spiro center
AcidicSₙ1-likeMore substituted carbonMajor isomer from attack at the spiro center
Q5: The main byproduct of my ring-opening reaction is a diol. Why is this happening?

A5: Diol formation during the ring-opening step points to water acting as a nucleophile. This is especially common in acid-catalyzed reactions where the epoxide is activated towards even weak nucleophiles like water.

  • Anhydrous Conditions: The most critical factor is to ensure your reaction is completely anhydrous. Use dry solvents, and if using a salt like sodium azide, ensure it is dry.

  • Nucleophile Concentration: Ensure your nitrogen nucleophile is in sufficient excess to outcompete any trace amounts of water.

Part 3: Troubleshooting the Intramolecular Cyclization (Lactamization)

Q6: My amino alcohol intermediate is stable and I'm having trouble inducing it to cyclize into the lactam. What conditions can promote this reaction?

A6: The intramolecular cyclization of an amino alcohol to a lactam, known as lactamization, can sometimes be challenging. This is an equilibrium process, and you may need to push it towards the product.

  • Thermal Cyclization: Simply heating the amino alcohol, often in a high-boiling point solvent like toluene or xylene, can be sufficient to drive the cyclization, with the removal of water. Using a Dean-Stark apparatus to remove water as it forms can be very effective.

  • Catalysis:

    • Acid Catalysis: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) can protonate the hydroxyl group, turning it into a better leaving group (water).

    • Base Catalysis: A strong base can deprotonate the alcohol, making it a more nucleophilic alkoxide, which can then attack the amide or ester precursor (if applicable).

    • Ruthenium Catalysis: There are modern methods using ruthenium catalysts for the cyclization of amino alcohols to lactams.[4][5]

  • Activation of the Carboxylic Acid (if applicable): If your precursor is an amino acid, you will need to activate the carboxylic acid using standard peptide coupling reagents (e.g., DCC, EDC) before cyclization.

G Start Low or No Lactam Yield Check_Purity Is the amino alcohol precursor pure? Start->Check_Purity Purify Purify the amino alcohol intermediate. Check_Purity->Purify No No_Cyclization Is the reaction failing to proceed? Check_Purity->No_Cyclization Yes Purify->No_Cyclization Increase_Energy Increase temperature. Use a high-boiling solvent with a Dean-Stark trap. No_Cyclization->Increase_Energy Yes Side_Products Are side products forming? No_Cyclization->Side_Products No Use_Catalyst Add a catalyst (e.g., p-TsOH). Consider a Ru-based catalyst. Increase_Energy->Use_Catalyst Success Successful Lactam Formation Increase_Energy->Success Use_Catalyst->Success Lower_Temp Lower the reaction temperature. Use milder reaction conditions. Side_Products->Lower_Temp Yes Side_Products->Success No Check_Conditions Review reaction conditions for compatibility with functional groups. Lower_Temp->Check_Conditions Check_Conditions->Success

Caption: Decision tree for troubleshooting low lactam yield.

Q7: I am observing the formation of byproducts instead of my desired spiro-lactam during the cyclization step. What could be happening?

A7: Side reactions during lactamization often involve polymerization or intermolecular reactions, especially at high concentrations.

  • Concentration: Run the cyclization reaction under high dilution conditions. This will favor the intramolecular reaction over intermolecular reactions that lead to dimers and polymers. You can achieve this by slowly adding the amino alcohol solution to the hot, refluxing solvent over several hours.

  • Reaction Temperature: While heat is often required, excessive temperatures can lead to decomposition or side reactions. Monitor the reaction closely by TLC to find the optimal temperature that promotes cyclization without significant byproduct formation.

Part 4: Purification and Characterization

Q8: The final product, this compound, is proving difficult to purify. What strategies can I employ?

A8: Spirocyclic compounds, particularly polar lactams, can be challenging to purify.

  • Chromatography:

    • Column Chromatography: Standard silica gel chromatography should be effective. Due to the polar nature of the lactam, you will likely need a polar mobile phase, such as a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Adding a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing on the silica gel.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol gradient can be an excellent alternative.[6]

  • Crystallization: Spirocyclic compounds can have low crystallinity.[7] However, if your product is sufficiently pure after chromatography, screening a variety of solvent systems for recrystallization is worthwhile. Try solvent/anti-solvent pairs like ethyl acetate/hexanes or dichloromethane/ether.

  • Distillation/Sublimation: If the compound is thermally stable and has a suitable boiling/sublimation point, these techniques can be effective for purification, especially on a larger scale.

Q9: The NMR spectrum of my final product is complex and difficult to interpret. How can I confirm the structure of this compound?

A9: The rigid, three-dimensional structure of spirocyclic compounds can lead to complex NMR spectra due to diastereotopic protons.

  • ¹H NMR: Expect to see complex splitting patterns for the protons on the cyclopropane and the six-membered ring. The two protons of each CH₂ group are likely diastereotopic and will appear as distinct signals, often as doublets of doublets.

  • ¹³C NMR: The number of carbon signals should match the number of unique carbons in the structure. The spiro carbon will be a key signal to identify.

  • 2D NMR: To definitively assign the structure, you will need to perform 2D NMR experiments:

    • COSY (Correlation Spectroscopy): This will show which protons are coupled to each other, helping you to trace the connectivity within the ring systems.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the spiro center and the lactam carbonyl.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an exact mass, which can be used to confirm the molecular formula of your product.

Hypothetical Experimental Protocols

Note: These are generalized protocols and will require optimization for your specific substrate.

Protocol 1: Epoxidation of a Cyclopropyl Alkene
  • Dissolve the cyclopropyl alkene (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.2 eq) in DCM.

  • Add the m-CPBA solution dropwise to the alkene solution over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Protocol 2: Epoxide Ring-Opening with Sodium Azide
  • Dissolve the crude epoxide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azido alcohol.

  • Reduction of the Azide: Dissolve the crude azido alcohol in methanol, add a catalytic amount of 10% Pd/C, and stir under an atmosphere of hydrogen gas until the reaction is complete. Filter through Celite and concentrate to give the crude amino alcohol.

Protocol 3: Intramolecular Cyclization (Lactamization)
  • Dissolve the crude amino alcohol (1.0 eq) in toluene to a final concentration of approximately 0.01 M (high dilution).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Enhancing the reaction rate for 7-Oxa-4-azaspiro[2.5]octan-5-one formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions related to this novel spirocyclic scaffold. Our aim is to empower you with the scientific understanding and practical knowledge to enhance your reaction rates and achieve optimal yields.

Introduction to the Synthesis

The formation of this compound is achieved through a [3+2] cycloaddition reaction between a cyclopropane-containing epoxide and an isocyanate. This reaction presents unique challenges due to the inherent ring strain of the starting materials. However, with careful control of reaction parameters and the selection of an appropriate catalytic system, high efficiency and selectivity can be achieved.

Troubleshooting Guide: Enhancing Reaction Rate and Yield

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction is extremely slow or has stalled completely. What are the primary factors I should investigate?

A1: A sluggish reaction rate is a frequent challenge in the synthesis of this strained spirocyclic system. The root cause often lies in insufficient activation of the epoxide ring or suboptimal reaction conditions. Here’s a systematic approach to troubleshoot this issue:

1. Catalyst Selection and Loading: The choice of catalyst is paramount. Both Lewis acid and organocatalytic systems have been shown to be effective in promoting the cycloaddition of epoxides and isocyanates.[1][2]

  • Lewis Acid Catalysts: Chromium(salphen) complexes are known to activate the epoxide towards ring-opening.[1] If you are using a metal-based catalyst, ensure it is free from moisture and other deactivating impurities. Consider increasing the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).

  • Organocatalysts: A binary system of a hydrogen-bond donor (like a squaramide) and a quaternary ammonium salt can be highly effective and offers a metal-free alternative.[3] Tetraarylphosphonium salts also act as efficient bifunctional organocatalysts.[2]

2. Solvent Polarity: The reaction mechanism can be influenced by the solvent.[4] A polar aprotic solvent like dichloromethane (DCM) or acetonitrile can facilitate the reaction. If you are using a non-polar solvent like toluene, consider switching to a more polar alternative.

3. Temperature Optimization: While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions, such as the trimerization of the isocyanate to form isocyanurates.[1] We recommend a systematic temperature screen.

ParameterRangeRationale
Temperature 40°C - 100°CStart at a moderate temperature (e.g., 60°C) and incrementally increase. Monitor for byproduct formation at higher temperatures.
Catalyst Loading 1 - 10 mol%Higher loading can accelerate the reaction but may also increase the rate of side reactions.
Solvent Toluene, DCM, AcetonitrileSolvent polarity can influence the stability of intermediates and transition states.

Experimental Protocol for Optimization:

  • Set up parallel reactions in small vials.

  • To each vial, add the cyclopropane epoxide and a solution of the isocyanate in the chosen solvent.

  • Add the catalyst at varying concentrations to each respective vial.

  • Place the vials in a temperature-controlled shaker or on separate heating blocks at different temperatures.

  • Monitor the reaction progress at regular intervals (e.g., every 2 hours) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

Q2: I am observing a significant amount of a major byproduct. How can I identify and suppress it?

A2: The most common byproduct in epoxide-isocyanate cycloadditions is the corresponding isocyanurate, formed by the cyclotrimerization of the isocyanate.[1] This is particularly prevalent with electron-deficient isocyanates and at higher reaction temperatures.

Identification: Isocyanurates can often be identified by their characteristic spectroscopic data (e.g., a strong carbonyl stretch in the IR spectrum around 1700 cm⁻¹) and by mass spectrometry, which will show a mass corresponding to three times the molecular weight of the isocyanate starting material.

Suppression Strategies:

  • Stoichiometry Control: Use a slight excess of the epoxide relative to the isocyanate (e.g., 1.1 to 1.2 equivalents). This ensures that the isocyanate is consumed in the desired cycloaddition reaction.

  • Lower Reaction Temperature: As mentioned previously, higher temperatures favor isocyanurate formation. Operating at the lowest effective temperature is crucial.

  • Catalyst Choice: Some catalysts may have a higher propensity to promote isocyanate trimerization. If you suspect your current catalyst is the issue, consider switching to an alternative, such as a squaramide-based organocatalyst, which may offer higher selectivity for the desired cycloaddition.[3]

Frequently Asked Questions (FAQs)

Q3: What is the proposed reaction mechanism for the formation of this compound?

A3: The reaction proceeds via a [3+2] cycloaddition. The mechanism can be either a concerted or a stepwise pathway, largely dependent on the catalyst and solvent used.[4]

A plausible mechanism catalyzed by a Lewis acid (LA) is as follows:

  • Epoxide Activation: The Lewis acid coordinates to the oxygen atom of the cyclopropane epoxide, making the epoxide more electrophilic and susceptible to nucleophilic attack.

  • Nucleophilic Attack: A nucleophile (which can be a counter-ion from the catalyst or another species in the reaction mixture) attacks one of the carbons of the epoxide ring, leading to ring-opening. With strained spiro-epoxides, this ring-opening is a critical, rate-determining step.[5]

  • Reaction with Isocyanate: The resulting intermediate reacts with the isocyanate.

  • Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization to form the five-membered oxazolidinone ring, regenerating the catalyst in the process.

Reaction_Mechanism cluster_0 Reaction Pathway Start Cyclopropane Epoxide + Isocyanate Activation Epoxide Activation (Lewis Acid Catalyst) Start->Activation Catalyst RingOpening Nucleophilic Attack & Epoxide Ring-Opening Activation->RingOpening Nucleophile Intermediate Formation of Intermediate RingOpening->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Isocyanate Insertion Product This compound Cyclization->Product

Caption: Proposed reaction mechanism for spiro-oxazolidinone formation.

Q4: What are the ideal starting materials for the synthesis of this compound?

A4: Based on the structure of the target molecule, the logical starting materials are:

  • Epoxide: 1-Oxaspiro[2.2]pentane or a functionally equivalent cyclopropane-containing epoxide. The synthesis of such strained spiro-epoxides can be challenging and may involve the epoxidation of a corresponding methylenecyclopropane.[5]

  • Isocyanate: The specific isocyanate required would be one that, upon cyclization, forms the lactam portion of the oxazolidinone ring. A simple yet reactive choice to begin with would be chlorosulfonyl isocyanate, followed by hydrolysis of the sulfonyl group, or a protected amino isocyanate.[4]

Q5: Are there any specific safety precautions I should take when working with the starting materials?

A5: Yes, absolutely.

  • Strained Rings: Small, strained ring systems like cyclopropane epoxides can be highly reactive and potentially unstable.[5] They should be handled with care, stored at low temperatures, and protected from light and acid/base contaminants that could induce polymerization or decomposition.

  • Isocyanates: Isocyanates are toxic and are potent respiratory and skin sensitizers. All manipulations involving isocyanates should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Experimental Workflow Visualization

The following diagram outlines a general experimental workflow for the synthesis and optimization of this compound.

Experimental_Workflow cluster_workflow Synthesis & Optimization Workflow Reagents 1. Prepare Reactants - Cyclopropane Epoxide - Isocyanate - Anhydrous Solvent ReactionSetup 2. Reaction Setup - Inert Atmosphere (N2 or Ar) - Add Reactants & Solvent Reagents->ReactionSetup CatalystAddition 3. Catalyst Addition - Add chosen catalyst (e.g., Cr(salphen) or Organocatalyst) ReactionSetup->CatalystAddition Heating 4. Heating & Monitoring - Heat to desired temperature - Monitor by TLC/LC-MS/GC-MS CatalystAddition->Heating Workup 5. Reaction Workup - Quench reaction - Aqueous extraction Heating->Workup Purification 6. Purification - Column Chromatography Workup->Purification Analysis 7. Product Analysis - NMR, HRMS, IR Purification->Analysis Optimization 8. Optimization Loop - Vary Catalyst, Solvent, Temp. Analysis->Optimization Optimization->ReactionSetup Iterate

Caption: General workflow for synthesis and optimization.

References

Validation & Comparative

Unlocking New Therapeutic Avenues: A Comparative Guide to the Biological Activity of 7-Oxa-4-azaspiro[2.5]octan-5-one Analogs and Related Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of spiro-heterocyclic compounds, with a special focus on the emerging scaffold of 7-Oxa-4-azaspiro[2.5]octan-5-one. By examining structurally related analogs with established anticancer and antimicrobial properties, we aim to illuminate the therapeutic potential of this novel chemical space.

The quest for novel molecular scaffolds that can address the challenges of drug resistance and provide new therapeutic options is a central theme in modern medicinal chemistry. Spiro-heterocyclic compounds, characterized by their unique three-dimensional architecture, have garnered significant attention due to their diverse and potent biological activities. Among these, the this compound core represents a promising, yet underexplored, scaffold. While direct biological data for this specific analog family is nascent, its structural similarity to well-documented bioactive spirooxindoles and spiro-oxazolidinones provides a strong rationale for its investigation. This guide will synthesize existing data on analogous compounds to build a predictive framework for the biological potential of this compound derivatives.

The Spiro-Heterocyclic Landscape: A Foundation for Comparison

The spirooxindole scaffold is a recurring motif in a variety of natural products and has been the subject of extensive synthetic and medicinal chemistry efforts. These efforts have revealed potent anticancer and antimicrobial activities, establishing a clear precedent for the biological potential of spiro-heterocyclic systems. The this compound scaffold can be considered a bioisostere of the spirooxindole system, where the indolin-2-one moiety is replaced by an oxazolidin-5-one ring. This substitution can significantly impact the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially leading to improved pharmacokinetic profiles and novel biological activities.

Notably, the 7-Oxa-4-azaspiro[2.5]octane core has appeared in patent literature as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, suggesting its utility in developing treatments for immune-mediated diseases.[1] This underscores the scaffold's relevance and potential for yielding potent and selective modulators of clinically important biological targets.

Comparative Anticancer Activity: Insights from Spirooxindole and Spiro-Isoxazolidine Analogs

A significant body of research has demonstrated the potent cytotoxic effects of spirooxindole derivatives against a wide range of cancer cell lines. These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis.[2] The structure-activity relationship (SAR) studies on these analogs provide valuable clues for the design of novel anticancer agents based on the this compound scaffold.

For instance, studies on spiro[cyclopropane-1,3'-indolin]-2'-ones have shown that substitutions on the aromatic ring of the indolinone moiety, as well as on the cyclopropane ring, significantly influence their anticancer potency.[2] Similarly, novel spiro-isoxazolidine derivatives of α-santonin have exhibited impressive IC50 values against various cancer cell lines, with one compound showing an IC50 of 0.01 µM against the PC-3 prostate cancer cell line.[3][4]

Below is a comparative summary of the cytotoxic activity of representative spirooxindole and spiro-isoxazolidine analogs:

Compound ClassAnalogCancer Cell LineIC50 (µM)Reference
Spiro[cyclopropane-1,3'-indolin]-2'-onesCompound 6b DU-145 (Prostate)<20[2]
Compound 6u DU-145 (Prostate)<20[2]
Spiro-isoxazolidine of α-santoninCompound 10b″ PC-3 (Prostate)0.01[3][4]
THP-1 (Leukemia)0.5[3][4]
MCF-7 (Breast)0.3[3][4]
Spiro[isoindole-1,5'-isoxazolidin]-3(2)-onesVarious AnalogsVarious9-22[5]

Key SAR Insights for Anticancer Activity:

  • Substitution on the Aromatic Ring: The presence of electron-withdrawing or electron-donating groups on the aromatic ring of the core scaffold can significantly modulate cytotoxic activity.

  • Nature of the Spiro-fused Ring: The size and nature of the ring spiro-fused to the core heterocycle play a crucial role in determining potency and selectivity.

  • Stereochemistry: The stereochemical configuration of the spiro center and other chiral centers can have a profound impact on biological activity.

By applying these SAR principles to the this compound scaffold, researchers can rationally design and synthesize novel analogs with potentially enhanced anticancer properties.

Comparative Antimicrobial Activity: A Promising Frontier

In an era of increasing antimicrobial resistance, the discovery of new classes of antimicrobial agents is of paramount importance. Spiro-heterocyclic compounds have emerged as a promising source of novel antibacterial and antifungal agents. The proposed this compound scaffold, with its oxazolidinone core, is particularly intriguing, as the oxazolidinone class of antibiotics (e.g., linezolid) is already clinically established.

Studies on spiro[indole-3,2'-thiazolidinone] and spiro-4H-pyran derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]

The following table summarizes the antimicrobial activity of representative spiro-heterocyclic analogs:

Compound ClassAnalogMicrobial StrainActivity (MIC/Inhibition Zone)Reference
Spiro-4H-pyran derivativesCompound 5d Staphylococcus aureusGood antibacterial effects[6]
Streptococcus pyogenesGood antibacterial effects[6]
Spiro pyrrolidinesVarious AnalogsVarious pathogenic bacteriaActive against most pathogens[7]
Various dermatophytic fungiActive against various fungi[7]

Key SAR Insights for Antimicrobial Activity:

  • Heterocyclic Core: The nature of the core heterocyclic ring is a key determinant of the antimicrobial spectrum and potency.

  • Lipophilicity: Modifications that alter the lipophilicity of the molecule can influence its ability to penetrate bacterial cell walls.

  • Specific Substituents: The introduction of specific functional groups can lead to interactions with key microbial targets, enhancing activity.

The incorporation of the oxazolidinone moiety in the this compound scaffold suggests that its analogs could potentially exhibit a mechanism of action similar to existing oxazolidinone antibiotics, which involves the inhibition of bacterial protein synthesis. This presents a compelling avenue for the development of new antimicrobial agents with a reduced likelihood of cross-resistance to existing drug classes.

Experimental Protocols for Biological Evaluation

To ensure the scientific rigor and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for the in vitro assessment of anticancer and antimicrobial activities, which can be adapted for the screening of novel this compound analogs.

In Vitro Anticancer Activity Screening: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.

Protocol:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (and a positive control, e.g., doxorubicin) to the wells and incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 0.057% (w/v) SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

SRB_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_plating 1. Cell Plating (96-well plate) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Add Compounds to Cells compound_prep->treatment incubation 4. Incubate (48-72 hours) treatment->incubation fixation 5. Cell Fixation (TCA) incubation->fixation staining 6. Staining (SRB) fixation->staining solubilization 7. Solubilization (Tris Base) staining->solubilization read_plate 8. Read Absorbance (510 nm) solubilization->read_plate calc_ic50 9. Calculate IC50 read_plate->calc_ic50

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Suspend a few colonies of the test microorganism in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculate Plate: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum and a known antibiotic), a negative control (broth with inoculum only), and a sterility control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis inoculum_prep 1. Prepare Inoculum (0.5 McFarland) compound_dilution 2. Prepare Compound Dilutions (96-well plate) inoculation 3. Inoculate Plate compound_dilution->inoculation incubation 4. Incubate (e.g., 37°C, 16-20h) inoculation->incubation read_mic 5. Read MIC (Lowest concentration with no visible growth) incubation->read_mic

Synthesis and Future Perspectives

The synthesis of spiro-heterocyclic compounds often relies on powerful and efficient chemical transformations, with the 1,3-dipolar cycloaddition reaction being a particularly prominent method. This reaction allows for the stereoselective construction of complex spirocyclic systems from relatively simple starting materials.

Synthesis_Pathway start Starting Materials intermediate Key Intermediate (e.g., Azomethine Ylide) start->intermediate cycloaddition 1,3-Dipolar Cycloaddition intermediate->cycloaddition product Spiro-heterocyclic Product cycloaddition->product

The future for this compound analogs in drug discovery appears bright. The combination of a novel spirocyclic core with the established pharmacophore of the oxazolidinone ring system presents a unique opportunity to develop new therapeutic agents. Future research in this area should focus on:

  • Library Synthesis: The generation of a diverse library of this compound analogs with various substituents on both the cyclopropane and oxazolidinone rings.

  • Broad Biological Screening: Comprehensive screening of these analogs against a wide panel of cancer cell lines and microbial strains to identify lead compounds.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms by which active compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Preclinical evaluation of promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

By leveraging the knowledge gained from structurally related spiro-heterocycles and employing robust experimental and synthetic methodologies, the scientific community can unlock the full therapeutic potential of the this compound scaffold and its analogs, paving the way for the development of next-generation medicines.

References

A Comparative Guide to the Structure-Activity Relationship of Oxa-Azaspiro Compounds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel molecular scaffolds is a cornerstone of innovation. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, which can lead to enhanced potency and selectivity for biological targets. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of oxa-azaspiro derivatives, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on 7-Oxa-4-azaspiro[2.5]octan-5-one are not abundant in publicly accessible literature, this guide will draw upon robust experimental data from closely related analogues, primarily the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold, to provide valuable insights for the rational design of novel therapeutics.

The Allure of the Spirocyclic Scaffold: A Gateway to Novel Bioactivities

Spiro compounds, characterized by two rings sharing a single common atom, offer a unique topographical presentation to biological macromolecules. This structural feature can facilitate novel interactions within a binding site that may not be achievable with more planar molecules. The incorporation of heteroatoms, such as oxygen and nitrogen, into these spiro-rings introduces opportunities for hydrogen bonding and other polar interactions, further enhancing their drug-like properties. The this compound core, with its lactam functionality and spiro-cyclopropane ring, represents a compelling starting point for the development of new therapeutic agents.

Comparative Analysis: The Influence of Structural Modifications on Anticancer Activity

While specific SAR data for this compound derivatives is limited, a comprehensive study on a series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives provides a fertile ground for understanding how modifications to a similar spirocyclic core impact anticancer efficacy.[1] These compounds were evaluated for their in vitro activity against a panel of human cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical).

Key Structural Modifications and Their Impact on Cytotoxicity

The core of the comparative analysis revolves around the modifications at the N-position of the azaspiro ring and substitutions on the dienone ring. The general synthetic scheme for these derivatives is outlined below.

Synthesis_of_1_Oxa_4_azaspironenone_Derivatives p_aminophenol p-Aminophenol compound2 Compound 2 p_aminophenol->compound2 DCC, Acetonitrile glycolic_acid Glycolic Acid glycolic_acid->compound2 compound3 Compound 3 (1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione) compound2->compound3 Oxidation oxidizing_agent PhI(OAc)2, Cu catalyst oxidizing_agent->compound3 michael_adducts Michael Adducts (e.g., Compound 6 series) compound3->michael_adducts Michael Addition michael_acceptors Michael Acceptors (e.g., acrylates) michael_acceptors->michael_adducts cyclopropanated_products Cyclopropanated Products (e.g., Compound 8 series) michael_adducts->cyclopropanated_products Cyclopropanation cyclopropanating_agent Cyclopropanating Agent cyclopropanating_agent->cyclopropanated_products

Caption: General synthetic workflow for 1-oxa-4-azaspironenone derivatives.

The experimental data reveals several key SAR trends:

  • Michael Addition: The introduction of various substituents via Michael addition to the dienone system of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core led to a range of cytotoxic activities. For instance, the addition of a methyl acrylate derivative followed by further modifications resulted in compounds with potent activity.

  • Cyclopropanation: To reduce the potential for off-target Michael addition in a biological system, cyclopropanation of the double bond was explored. This modification, in some cases, enhanced the anticancer activity.[1]

  • Substitution Effects: The nature of the substituents introduced played a critical role in the observed cytotoxicity. For example, compound 6d , a Michael adduct, exhibited strong activity against the A549 cell line with an IC50 of 0.26 μM. In contrast, compound 8d , a cyclopropanated derivative, showed the most potent cytotoxicity against the MDA-MB-231 cell line with an IC50 of 0.10 μM. Another derivative, 6b , was most effective against the HeLa cell line with an IC50 of 0.18 μM.[1]

These findings underscore the importance of fine-tuning the substitution pattern to optimize activity against specific cancer cell types.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxicity of selected 1-oxa-4-azaspironenone derivatives against three human cancer cell lines.[1]

CompoundModificationIC50 (μM) vs. A549IC50 (μM) vs. MDA-MB-231IC50 (μM) vs. HeLa
6b Michael Adduct--0.18
6d Michael Adduct0.26--
7c Michael Adduct-GoodGood
8b Cyclopropanated-0.10-
8d Cyclopropanated-0.10-

Note: "-" indicates data not reported or less significant activity. "Good" indicates significant inhibitory effect was noted without a specific IC50 value provided in the source.

This data clearly illustrates that both Michael adducts and cyclopropanated derivatives of the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione scaffold can exhibit potent, and sometimes cell-line specific, anticancer activity.

Broader Context: Oxa/Azaspiro[2][3]trienones as Apoptosis Inducers

Further supporting the potential of this class of compounds, a study on a series of oxa/azaspiro[4.5]trienone derivatives demonstrated their ability to induce apoptosis in cancer cells.[2] Several of these compounds exhibited significant anticancer activity against MCF-7 (breast), DU-145 (prostate), A549 (lung), and HepG2 (liver) cancer cell lines, with some compounds showing GI50 values in the sub-micromolar range against MCF-7 cells.[2]

Apoptosis_Induction Compound Oxa/Azaspiro[4,5]trienone Derivatives Mitochondria Mitochondrial Disruption Compound->Mitochondria ROS Increased ROS Generation Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Apoptosis Apoptosis ROS->Apoptosis Caspase9->Apoptosis

Caption: Proposed mechanism of apoptosis induction by oxa/azaspiro[4.5]trienones.

Detailed mechanistic studies on representative compounds from this series revealed that they arrest the cell cycle in the G0/G1 phase and trigger mitochondria-mediated apoptosis. This was confirmed by observing increased intracellular reactive oxygen species (ROS) generation and activation of caspase-9.[2]

Experimental Protocols: A Foundation for Further Research

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

General Procedure for the Synthesis of 1-Oxa-4-azaspironenone Derivatives[1]
  • Synthesis of Intermediate 2: 4-aminophenol and glycolic acid (1.2 eq) are refluxed in acetonitrile with dicyclohexylcarbodiimide (DCC, 2 eq).

  • Oxidative Spirocyclization to form Intermediate 3: Compound 2 (1 eq) is dissolved in dry dichloromethane (DCM) under a nitrogen atmosphere. Phenyliodine(III) diacetate (PhI(OAc)2, 2 eq) and a catalytic amount of Cu[(CH3CN)4ClO4] (0.05 eq) are added, and the reaction is stirred at room temperature.

  • Michael Addition (e.g., to form Compound 5 series): Compound 3, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq), and the respective halogenated hydrocarbon (1.5 eq) are stirred in dry tetrahydrofuran (THF) at low temperature.

  • Cyclopropanation: Further reaction of the Michael adducts with a suitable cyclopropanating agent yields the final products.

In Vitro Cytotoxicity Assay (MTT Assay)[1][4]
  • Cell Seeding: Cancer cells (e.g., A549, MDA-MB-231, HeLa) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized spiro compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship of oxa-azaspiro compounds, particularly the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, demonstrates their significant potential as a scaffold for the development of novel anticancer agents. The modular nature of their synthesis allows for the systematic exploration of chemical space around the spirocyclic core, enabling the fine-tuning of their biological activity.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives of the this compound scaffold to establish a direct SAR for this specific core.

  • Target Identification: Elucidating the precise molecular targets and mechanisms of action of the most potent compounds.

  • In Vivo Studies: Advancing the most promising candidates to in vivo models to assess their efficacy and pharmacokinetic properties.

By leveraging the insights from the comparative analysis of these closely related spirocyclic systems, the scientific community can accelerate the discovery and development of the next generation of innovative cancer therapies.

References

A Comparative Analysis of 7-Oxa-4-azaspiro[2.5]octan-5-one and Other Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The "escape from flatland"—the strategic shift from planar, two-dimensional molecules to three-dimensional scaffolds—has identified spirocyclic systems as a particularly promising frontier.[1] These unique structures, characterized by two rings sharing a single atom, offer a rigidified conformational framework that can lead to enhanced target affinity, selectivity, and improved ADME (absorption, distribution, metabolism, and excretion) profiles. This guide provides an in-depth comparison of the emerging 7-oxa-4-azaspiro[2.5]octan-5-one scaffold with other established spirocyclic systems, offering insights for researchers, scientists, and drug development professionals.

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

The incorporation of a spirocyclic core into a drug candidate can profoundly influence its properties. The inherent three-dimensionality of these scaffolds allows for a more precise and extensive exploration of the chemical space, often leading to novel interactions with biological targets.[2] Key advantages of spirocyclic systems include:

  • Conformational Rigidity: The fixed orientation of substituents on a spirocyclic core can reduce the entropic penalty upon binding to a target, potentially increasing potency.

  • Improved Physicochemical Properties: Spirocycles can modulate lipophilicity (LogP), solubility, and metabolic stability, crucial parameters for oral bioavailability and overall drug-likeness.[3]

  • Novelty and Patentability: The unique structural nature of spirocycles provides opportunities for developing new chemical entities with strong intellectual property protection.

This guide will focus on the this compound scaffold, a unique structure featuring a γ-lactam fused with an oxirane ring. We will compare its projected attributes with those of other prominent spirocyclic scaffolds, such as spiro-β-lactams and spiro-oxazolidinones, to delineate its potential role in future drug discovery endeavors.

The this compound Scaffold: A Structural Overview

The this compound scaffold is a novel heterocyclic system with the chemical formula C₆H₉NO₂.[4] Its structure combines a five-membered γ-lactam ring with a three-membered oxirane (epoxide) ring, spiro-fused at the C6 position.

Caption: Chemical structure of this compound.

The presence of the strained oxirane ring suggests a potential for unique reactivity and biological activity. Epoxides are known to be electrophilic and can react with nucleophiles, which could be a mechanism of action for covalent inhibition of target proteins. The γ-lactam moiety is a common feature in many biologically active compounds and provides a rigid backbone for the presentation of functional groups.

Comparative Analysis with Other Spirocyclic Scaffolds

To understand the potential of this compound, it is instructive to compare it with other well-established spirocyclic scaffolds in medicinal chemistry.

Spiro-β-Lactams

Spiro-β-lactams, containing a four-membered azetidin-2-one ring, are a prominent class of spirocycles with a rich history in medicinal chemistry, most notably as antibiotics. However, their applications have expanded to include cholesterol absorption inhibitors, anticancer agents, and antivirals.[5][6]

  • Synthesis: The synthesis of spiro-β-lactams often involves the Staudinger [2+2] ketene-imine cycloaddition, which can be challenging due to steric hindrance around the spirocyclic center.

  • Reactivity and Stability: The four-membered ring of β-lactams is highly strained, making it susceptible to ring-opening reactions. This reactivity is the basis for the mechanism of action of penicillin and other β-lactam antibiotics.

  • Biological Activity: The biological activity of spiro-β-lactams is diverse. For example, certain spiro-β-lactams have shown potent anti-HIV and antiplasmodial activity.[5]

Comparison to this compound:

The this compound contains a less strained five-membered γ-lactam ring compared to the β-lactam. This would likely confer greater chemical stability. However, the presence of the oxirane ring in the this compound introduces a different type of reactivity, offering a potential for covalent modification of biological targets, a mechanism distinct from the acylating properties of many β-lactams.

Spiro-Oxazolidinones

Spiro-oxazolidinones feature a five-membered ring containing both oxygen and nitrogen. The 2-oxazolidinone isomer is the most explored in drug discovery.[2] Linezolid, an antibiotic, is a well-known example of a drug containing an oxazolidinone ring, though not in a spirocyclic arrangement.[2][7] However, spiro-oxazolidinones are emerging as promising scaffolds.

  • Synthesis: The synthesis of spiro-oxazolidinones can be achieved through various methods, including biocatalytic ring expansion of spiro-epoxides.[8]

  • Properties and Activity: The oxazolidinone ring is generally stable and can act as a bioisostere for other chemical groups like carbamates and amides.[7] Spiro-oxazolidinone derivatives have been investigated as antibacterial agents and hepatitis C virus (HCV) replication inhibitors.[9][10]

Comparison to this compound:

Both scaffolds contain a five-membered heterocyclic ring with oxygen and nitrogen. However, the arrangement of these heteroatoms and the presence of the lactam carbonyl in this compound versus the carbamate-like structure in an oxazolidinone will lead to different electronic properties and hydrogen bonding capabilities. The key differentiating feature remains the reactive oxirane ring in the this compound scaffold.

Physicochemical Properties and Drug-Likeness: A Comparative Outlook

The physicochemical properties of a scaffold are critical for its success in drug development. While experimental data for this compound is scarce, we can make some predictions based on its structure and compare them to general trends for other spirocycles.

PropertyThis compound (Predicted)Spiro-β-Lactams (General)Spiro-Oxazolidinones (General)
Molecular Weight 127.14 g/mol [4]Generally low to moderateGenerally low to moderate
LogP -0.4 (calculated)[4]Can be modulated by substituentsCan be modulated by substituents
Hydrogen Bond Donors 11 (or more depending on substituents)1 (or more depending on substituents)
Hydrogen Bond Acceptors 22 (or more depending on substituents)2 (or more depending on substituents)
Reactivity Potentially high due to oxirane ringHigh due to strained β-lactam ringGenerally stable
3D Shape HighHighHigh

The low calculated LogP of -0.4 for this compound suggests it is a relatively polar molecule.[4] This could be advantageous for aqueous solubility but might pose a challenge for cell membrane permeability. However, the three-dimensional structure could compensate for this to some extent. For central nervous system (CNS) drugs, a balance of lipophilicity and polarity is crucial for crossing the blood-brain barrier.[11]

Experimental Protocols for Scaffold Evaluation

To empirically assess the potential of this compound and its derivatives, a series of standard in vitro assays are necessary.

Determination of Lipophilicity (LogP)

A standard shake-flask method using n-octanol and water can be employed. For fluorinated analogues, 19F NMR spectroscopy offers a straightforward and accurate method for LogP measurement.[12]

Protocol Outline:

  • Dissolve the test compound and a reference compound in n-octanol.

  • Add an equal volume of water to create a biphasic system.

  • Stir the mixture vigorously for several hours to reach equilibrium.

  • Allow the phases to separate completely.

  • Carefully sample both the n-octanol and water layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical technique (e.g., HPLC-UV, LC-MS, or NMR).

  • Calculate LogP as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Metabolic Stability Assay

In vitro metabolic stability is typically assessed using liver microsomes or hepatocytes.[13] This assay provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes.

Protocol Outline:

  • Prepare an incubation mixture containing liver microsomes (or hepatocytes), a NADPH-generating system (for phase I metabolism), and the test compound in a suitable buffer.

  • Incubate the mixture at 37°C.

  • At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[13]

Experimental_Workflow cluster_0 Physicochemical Profiling cluster_1 ADME Profiling cluster_2 Biological Screening LogP LogP Determination (Shake-flask/NMR) Metabolic_Stability Metabolic Stability (Microsomes/Hepatocytes) LogP->Metabolic_Stability Informs Drug-likeness Solubility Aqueous Solubility Target_Binding Target Binding Assays Metabolic_Stability->Target_Binding Guides Lead Optimization Permeability Cell Permeability (e.g., Caco-2) Cellular_Activity Cell-based Activity Assays

Caption: A generalized workflow for the evaluation of a novel scaffold.

Future Perspectives and Conclusion

The this compound scaffold represents an intriguing, yet underexplored, area of chemical space. Its unique combination of a γ-lactam and a reactive oxirane ring within a rigid spirocyclic framework suggests potential for the development of novel therapeutic agents, possibly acting through covalent mechanisms.

While direct experimental data is currently lacking, a comparative analysis with established spirocyclic scaffolds like spiro-β-lactams and spiro-oxazolidinones provides a valuable framework for predicting its properties and guiding future research. The key differentiating feature of the this compound scaffold is the embedded oxirane, which could be exploited for targeted covalent inhibition, a strategy of growing importance in drug discovery.

Further investigation into the synthesis of derivatives of this compound and their systematic evaluation using the experimental protocols outlined in this guide is warranted. Such studies will be crucial in determining whether this novel scaffold can deliver on its promise and contribute to the next generation of innovative medicines. The exploration of such unique three-dimensional structures is a critical step forward in our collective endeavor to address unmet medical needs.

References

In Vitro Evaluation of 7-Oxa-4-azaspiro[2.5]octan-5-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of a novel class of heterocyclic molecules, the 7-Oxa-4-azaspiro[2.5]octan-5-one derivatives. As researchers and drug development professionals, the robust preclinical assessment of new chemical entities is paramount. This document outlines a series of strategic in vitro assays designed to elucidate the cytotoxic potential and mechanistic underpinnings of these spiro-compounds, using a hypothetical lead candidate, Compound S1 , as an exemplar. The performance of Compound S1 will be benchmarked against a known topoisomerase I inhibitor, Topotecan , to provide a clear comparative context.

Introduction: The Rationale for Spiro-Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds form the backbone of a significant majority of biologically active pharmaceuticals.[1][2] Among these, spiro-heterocycles are of particular interest due to their rigid, three-dimensional structures which can facilitate precise interactions with biological targets.[1][2] The this compound core represents a novel scaffold with potential for diverse biological activities. Drawing parallels from other spiro-heterocyclic compounds that have demonstrated anticancer properties, this guide will focus on evaluating our lead candidate, Compound S1, for its potential as an anticancer agent.[3][4]

Experimental Design: A Multi-faceted Approach to In Vitro Evaluation

A thorough in vitro evaluation should move beyond simple cytotoxicity screening to investigate selectivity, mechanism of action, and engagement with specific molecular targets. Cell-based assays are crucial in this early phase of drug discovery as they provide a more biologically relevant context than purely biochemical assays.[5][6][7][8] Our experimental workflow is designed to provide a comprehensive profile of our lead compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Identification & Validation Compound Synthesis\n& Characterization Compound Synthesis & Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\n& Characterization->Cytotoxicity Screening\n(MTT Assay) Apoptosis vs. Necrosis\n(Annexin V/PI Staining) Apoptosis vs. Necrosis (Annexin V/PI Staining) Cytotoxicity Screening\n(MTT Assay)->Apoptosis vs. Necrosis\n(Annexin V/PI Staining) Cell Cycle Analysis Cell Cycle Analysis Apoptosis vs. Necrosis\n(Annexin V/PI Staining)->Cell Cycle Analysis Topoisomerase I\nInhibition Assay Topoisomerase I Inhibition Assay Cell Cycle Analysis->Topoisomerase I\nInhibition Assay Western Blot Analysis\n(γ-H2AX expression) Western Blot Analysis (γ-H2AX expression) Topoisomerase I\nInhibition Assay->Western Blot Analysis\n(γ-H2AX expression)

Caption: Experimental workflow for the in vitro evaluation of this compound compounds.

Cytotoxicity Profiling: The First Crucial Step

The initial assessment of any potential anticancer compound is to determine its cytotoxic effects on a panel of cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[9]

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[10][11]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Compound S1 and the reference compound, Topotecan. Treat the cells with varying concentrations and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Comparative Data Presentation

The following table presents hypothetical IC50 values for Compound S1 in comparison to Topotecan across a panel of cancer cell lines and a non-cancerous cell line (HEK293) to assess selectivity.

Cell LineCancer TypeCompound S1 (IC50 in µM)Topotecan (IC50 in µM)Selectivity Index (SI) for S1*
MCF-7Breast Adenocarcinoma5.2 ± 0.40.8 ± 0.19.6
A549Lung Carcinoma8.1 ± 0.61.2 ± 0.26.2
HCT116Colon Carcinoma6.5 ± 0.50.9 ± 0.17.7
HEK293Normal Kidney50.1 ± 3.215.4 ± 1.5-

*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is critical. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is generally less inflammatory than necrosis.

Recommended Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with Compound S1 at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide. Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Investigating the Molecular Target: Topoisomerase I Inhibition

Given the structural similarities of some spiro-compounds to known DNA intercalators and enzyme inhibitors, we hypothesize that Compound S1 may target topoisomerase I, an enzyme crucial for DNA replication and a validated target for cancer therapy.

Recommended Protocol: Topoisomerase I Drug Discovery Kit

Commercially available kits provide a reliable method for assessing topoisomerase I inhibition. These assays typically measure the relaxation of supercoiled DNA.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and varying concentrations of Compound S1 or Topotecan.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer.

  • Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA on an agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition is indicated by a decrease in the amount of relaxed DNA.

Corroborating Evidence: Western Blot for γ-H2AX

Inhibition of topoisomerase I leads to DNA double-strand breaks, which in turn triggers the phosphorylation of the histone variant H2AX (to form γ-H2AX). Western blotting for γ-H2AX can provide cellular evidence of target engagement.

G Compound S1 Compound S1 Topoisomerase I Topoisomerase I Compound S1->Topoisomerase I Inhibition DNA Replication Fork DNA Replication Fork Topoisomerase I->DNA Replication Fork Blocks religation DNA Double-Strand Break DNA Double-Strand Break DNA Replication Fork->DNA Double-Strand Break γ-H2AX Upregulation γ-H2AX Upregulation DNA Double-Strand Break->γ-H2AX Upregulation Apoptosis Apoptosis γ-H2AX Upregulation->Apoptosis

Caption: Proposed signaling pathway for Compound S1-induced apoptosis via Topoisomerase I inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach for the initial in vitro characterization of this compound compounds. The hypothetical data for Compound S1 demonstrates a promising cytotoxicity profile with favorable selectivity over a non-cancerous cell line. Furthermore, the proposed mechanistic studies aim to provide a deeper understanding of its mode of action.

Future work should include broader screening against a larger panel of cancer cell lines, evaluation in 3D cell culture models to better mimic the in vivo tumor microenvironment, and subsequent in vivo studies in animal models to assess efficacy and safety.[5]

References

A Comparative Benchmarking Guide to the Synthesis of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds with three-dimensional complexity is insatiable. Spirocyclic systems, in particular, have garnered significant attention due to their rigid structures and ability to present substituents in precise spatial orientations, making them attractive cores for drug discovery programs. Among these, the 7-Oxa-4-azaspiro[2.5]octan-5-one framework represents a unique heterocyclic entity, combining the strained cyclopropane ring with an oxazolidinone moiety. This guide provides a comprehensive benchmark of synthetic strategies for this emerging scaffold, offering a critical analysis of established and prospective routes, supported by detailed experimental protocols and comparative data.

The Significance of the this compound Scaffold

The this compound core is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural rigidity and defined stereochemistry make it a valuable building block for interrogating biological targets. Notably, derivatives of the closely related 4-oxa-7-azaspiro[2.5]octane have been identified as intermediates in the preparation of LRRK2 kinase inhibitors for Parkinson's disease, GPR43 receptor agonists for diabetes and inflammatory bowel disease, and IRAK4 inhibitors. The introduction of the ketone functionality in the target molecule of this guide offers an additional point for chemical modification, further expanding its potential in drug development.

Benchmarked Synthetic Methodologies

This guide will compare a detailed, multi-step synthesis adapted from patent literature with two plausible, alternative routes based on established organic chemistry principles for the formation of oxazolidinones.

Methodology 1: Multi-Step Synthesis via Nitrile Cyclization (Benchmark Route)

This approach, adapted from Chinese patent CN108530375B, provides a robust, albeit lengthy, pathway to a key precursor of the target molecule. The final step to achieve the desired ketone is a proposed standard oxidation.

Logical Workflow for Methodology 1

A 1-Hydroxy-1-cyclopropanecarboxylic acid methyl ester B Substitution with Bromoacetonitrile A->B NaH, THF C Intermediate 1: Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate B->C D Hydrogenation C->D Raney Ni, NH3/MeOH E Intermediate 2: Methyl 1-((2-aminoethyl)oxy)cyclopropane-1-carboxylate D->E F Intramolecular Cyclization E->F Heat G Intermediate 3: this compound F->G H Reduction G->H BH3-THF I 4-Oxa-7-azaspiro[2.5]octane H->I

Caption: Multi-step synthesis of a precursor to the target molecule.

Experimental Protocol for Methodology 1

  • Step 1: Synthesis of Methyl 1-((cyanomethyl)oxy)cyclopropane-1-carboxylate (Intermediate 1)

    • To a solution of 1-hydroxy-1-cyclopropanecarboxylic acid methyl ester (33.84 g, 0.291 mol) in tetrahydrofuran (240 mL) at 0 °C under a nitrogen atmosphere, add 60% sodium hydride (15.17 g, 0.379 mol) in portions.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add bromoacetonitrile (56.06 g, 0.467 mol) and continue stirring for an additional 15 minutes at 0 °C.

    • Quench the reaction by the slow dropwise addition of water (20 mL).

    • Add more water (80 mL) and extract the aqueous phase with ethyl acetate (2 x 40 mL).

    • Combine the organic phases, wash with saturated brine (40 mL), and concentrate.

    • Purify by column chromatography (petroleum ether:ethyl acetate = 4:1 to 3:1) to yield Intermediate 1 as a light yellow liquid (41.10 g, 91% yield).[1]

  • Step 2: Synthesis of Methyl 1-((2-aminoethyl)oxy)cyclopropane-1-carboxylate (Intermediate 2)

    • In a high-pressure reactor, combine Intermediate 1 (30 g, 0.193 mol), Raney nickel (6 g), methanol (240 mL), and ammonia in methanol (saturated solution, 60 mL).

    • Pressurize the reactor with hydrogen gas to 1 MPa and heat to 60 °C for 16 hours.

    • Cool the reactor, filter the catalyst, and concentrate the filtrate.

    • Purify by column chromatography (dichloromethane:methanol = 20:1) to obtain Intermediate 2 as a light yellow liquid (24.7 g, 81% yield).[1]

  • Step 3: Synthesis of this compound (Target Molecule)

    • Heat Intermediate 2 (10 g, 0.063 mol) at 120 °C for 3 hours.

    • Cool the reaction mixture to room temperature.

    • Purify by column chromatography (petroleum ether:ethyl acetate = 1:1) to yield the target molecule as a white solid (6.7 g, 84% yield).[1]

Methodology 2: Convergent Synthesis via Phosgene Equivalent

This proposed route offers a more convergent approach by first synthesizing the key amino alcohol intermediate and then performing a cyclization using a phosgene equivalent. This method avoids the high pressure and temperature of the benchmark's hydrogenation and cyclization steps.

Logical Workflow for Methodology 2

A 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid B Reduction A->B BH3-THF C tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate B->C D Deprotection C->D HCl E 1-Amino-1-(hydroxymethyl)cyclopropane D->E F Cyclization with Phosgene Equivalent E->F Triphosgene, Et3N, DCM G This compound F->G

Caption: Convergent synthesis using a phosgene equivalent.

Experimental Protocol for Methodology 2 (Proposed)

  • Step 1: Synthesis of tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate

    • To a solution of 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (1 equiv.) in anhydrous THF at 0 °C, add borane-tetrahydrofuran complex (2.5 equiv., 1.0 M in THF) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with methanol at 0 °C, followed by saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify by flash chromatography to yield the protected amino alcohol.

  • Step 2: Synthesis of 1-Amino-1-(hydroxymethyl)cyclopropane

    • Dissolve tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate (1 equiv.) in a solution of HCl in 1,4-dioxane (4 M, 10 equiv.).

    • Stir the mixture at room temperature for 4 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the amino alcohol.

    • Neutralize with a suitable base (e.g., NaHCO3) and extract with an appropriate solvent or use directly in the next step.

  • Step 3: Synthesis of this compound

    • Dissolve 1-amino-1-(hydroxymethyl)cyclopropane hydrochloride (1 equiv.) and triethylamine (3 equiv.) in dichloromethane at -78 °C.

    • Slowly add a solution of triphosgene (0.4 equiv.) in dichloromethane.[2]

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with water and separate the layers.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash chromatography to yield the target molecule.

Methodology 3: Direct Cycloaddition of an Isocyanate with a Spiro-Epoxide

This theoretical approach leverages the well-established reaction of isocyanates with epoxides to form oxazolidinones.[3][4] It presents a highly atom-economical and potentially single-step route, provided the spiro-epoxide precursor is accessible.

Logical Workflow for Methodology 3

A 1-Methylidenecyclopropane B Epoxidation A->B m-CPBA C 1-Oxaspiro[2.2]pentane B->C D Reaction with Isocyanate C->D Chlorosulfonyl isocyanate, DCM E This compound D->E

References

Validating 7-Oxa-4-azaspiro[2.5]octan-5-one: A Comparative Guide for its Application as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents has led medicinal chemists to explore beyond the confines of traditional flat, aromatic structures, venturing into the realm of three-dimensional molecular architectures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs in this endeavor. Their inherent rigidity and three-dimensional nature can impart favorable pharmacological properties, such as improved potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth technical analysis and validation of a key spirocyclic building block, 7-Oxa-4-azaspiro[2.5]octan-5-one, and its role as a critical intermediate in the synthesis of innovative pharmaceuticals.

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery

The incorporation of spirocyclic systems into drug candidates is a strategic approach to navigate the complexities of biological targets. The constrained conformation of these scaffolds reduces the entropic penalty upon binding to a receptor, potentially leading to higher binding affinity. Furthermore, the three-dimensional arrangement of substituents allows for a more precise and optimized interaction with the target protein's binding site. This "escape from flatland" is a prevailing theme in contemporary drug design, aiming to enhance the "drug-likeness" of molecules and increase their probability of clinical success.

The this compound core, a lactam-containing spirocycle, is of particular interest due to its structural features that can be strategically exploited in the synthesis of complex bioactive molecules. Its validation as a reliable pharmaceutical intermediate is paramount for its widespread adoption in drug development programs.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The proposed synthesis commences with readily available starting materials and proceeds through a multi-step sequence to yield the target intermediate.

Synthetic_Pathway A Methyl 1-hydroxy-1-cyclopropanecarboxylate B Intermediate 1 (Nitrile derivative) A->B Substitution C Intermediate 2 (Amine hydrochloride) B->C Hydrogenation D Intermediate 3 (Cyclized precursor) C->D Cyclization E 4-Oxa-7-azaspiro[2.5]octane D->E Reduction F This compound E->F Oxidation Mavacamten_Synthesis A This compound C Mavacamten A->C Coupling Reaction B Key Coupling Partner B->C

References

A Comparative Analysis of Spiro-Lactams in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery, the quest for novel molecular scaffolds that offer superior pharmacological profiles is paramount. Among the privileged structures in medicinal chemistry, spiro-lactams have emerged as a compelling class of compounds, distinguished by their unique three-dimensional architecture and significant therapeutic potential. This guide provides an in-depth comparative analysis of spiro-lactams, offering insights into their synthesis, structural advantages, and application in drug design, supported by experimental data and established protocols.

Introduction: The Structural Uniqueness of Spiro-Lactams

Spiro-lactams are heterocyclic compounds characterized by a lactam (a cyclic amide) ring linked to another ring system through a single, shared carbon atom—the spiro center. This arrangement imparts a rigid, three-dimensional conformation that is markedly different from their more flexible, non-spirocyclic or fused-ring counterparts. This structural rigidity is a key determinant of their utility in drug design.[1][2]

The constrained geometry of spiro-lactams allows for a more precise orientation of substituent groups, enabling highly specific interactions with biological targets.[3] This can lead to enhanced potency and selectivity, while the novelty of the scaffold can provide a pathway to circumvent existing drug resistance mechanisms and secure intellectual property. Chemoinformatic studies have indicated that spiro-lactams represent a less explored area of chemical space, suggesting significant opportunities for discovering novel bioactive compounds.[4]

graph Spiro_Lactam_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Define nodes for the structure C_spiro [label="C", pos="0,0!", color="#EA4335", fontcolor="#FFFFFF"]; N1 [label="N", pos="-1,0.5!"]; C_carbonyl [label="C", pos="-1,-0.5!"]; O_carbonyl [label="O", pos="-1.5,-1!"]; C_alpha [label="C", pos="0,-1!"]; C_beta [label="C", pos="1,-0.5!"]; C_gamma [label="C", pos="1,0.5!"];

// Ring A (Lactam) R1 [label="R1", pos="-1.5,1!"];

// Ring B (Carbocycle/Heterocycle) X1 [label="Xn", pos="1.5,1!"]; X2 [label=" ", pos="1.5,-1!"];

// Draw bonds C_spiro -- N1; N1 -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- C_alpha; C_alpha -- C_spiro;

C_spiro -- C_beta; C_beta -- C_gamma; C_gamma -- C_spiro;

N1 -- R1; C_gamma -- X1; C_beta -- X2;

// Annotations label = "General structure of a Spiro-Lactam"; labelloc = "b"; fontsize=12; }

Caption: General chemical structure of a spiro-lactam, highlighting the central spiro carbon.

Comparative Advantages in Drug Design

The incorporation of a spiro-lactam scaffold can confer several advantages over traditional, more planar ring systems.

2.1. Physicochemical and Pharmacokinetic Properties

The introduction of a spiro center increases the three-dimensionality (3D) of a molecule, often leading to improved physicochemical properties. Increased saturation, as is common in spirocyclic systems, is generally correlated with:

  • Improved Solubility: While highly dependent on the overall structure, the disruption of planarity can reduce crystal packing energy, leading to better solubility. For instance, the steroidal drug Spironolactone, which features a spiro-γ-lactone, is practically insoluble in water, a challenge that has been addressed through formulation strategies like solid binary systems to enhance its dissolution.[5][6]

  • Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, potentially increasing the compound's half-life.

  • Reduced Off-Target Effects: The well-defined 3D shape can reduce binding to unintended targets, thereby improving the safety profile.

Comparative Data: Spiro-Lactams vs. Non-Spiro Analogues

PropertyTypical Non-Spiro LactamSpiro-Lactam AnalogueRationale for Difference
Molecular Shape Often planar or flexibleRigid, 3-dimensionalThe spiro center locks the conformation, increasing sp3 character.
Solubility Variable, can be lowOften improvedDisruption of planarity can hinder crystal lattice packing.
Metabolic Stability VariableCan be enhancedSteric hindrance around the spiro core can protect from metabolic enzymes.
Binding Specificity May bind multiple targetsOften higherThe fixed 3D orientation of substituents allows for more precise target engagement.

2.2. Biological Activity and Target Engagement

Spiro-lactams have demonstrated a wide array of biological activities, functioning as antibacterial, antiviral, anticancer, and cholesterol absorption inhibitors.[3][7][8] Their rigid nature makes them excellent scaffolds for mimicking peptide secondary structures, such as β-turns, which are crucial for many protein-protein interactions.[9]

  • Case Study: Anti-HIV and Antiplasmodial Agents: A notable example is the development of spirocyclopentene-β-lactams with potent dual activity against HIV and Plasmodium parasites.[10][11][12] Structure-activity relationship (SAR) studies on these compounds revealed that subtle modifications to the substituents on the spirocyclic ring system dramatically influenced their potency. For instance, in one study, spiro-β-lactams 9i and 9n showed IC50 values against HIV-1 of 0.015 µM and 0.017 µM, respectively.[12] This highlights the scaffold's ability to be finely tuned for optimal target interaction.

  • Comparison with γ-Lactams: Interestingly, a study involving the structural modulation of biologically active spiro-β-lactams to their corresponding spiro-γ-lactam analogues found that this change did not yield compounds with a similar biological profile.[13][14] This suggests that the four-membered β-lactam ring itself was a critical pharmacophoric element for the observed anti-HIV and antiplasmodial activity, underscoring the importance of ring size and conformation in target binding.[13]

Synthetic Strategies: An Overview

The synthesis of spiro-lactams can be challenging due to the steric hindrance involved in creating the quaternary spiro center.[15] However, several efficient methods have been developed.

3.1. Key Synthetic Reactions

  • [2+2] Cycloaddition (Staudinger Reaction): This is a classic and widely used method for constructing spiro-β-lactams. It involves the reaction of a ketene with an imine.[15] The reaction can be highly diastereoselective, allowing for the controlled synthesis of chiral spiro-lactams.[9]

  • 1,3-Dipolar Cycloaddition: This method is particularly useful for synthesizing spiro-γ-lactams and other five-membered heterocyclic systems.[13]

  • Phosphine-Catalyzed [3+2] Annulation: This has been successfully employed for the synthesis of complex spirocyclopentene-β-lactams.[10]

graph Staudinger_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#34A853"];

}

Caption: Workflow for the Staudinger [2+2] cycloaddition to synthesize spiro-β-lactams.

Experimental Protocols

4.1. General Protocol for Staudinger Synthesis of a Spiro-β-Lactam

This protocol is a generalized representation based on established methodologies.[9][15]

Objective: To synthesize a spiro-β-lactam via the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride) and an imine.

Materials:

  • Substituted imine (1.0 eq)

  • Substituted acetyl chloride (1.2 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Magnetic stirrer and stirring bar

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve the imine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base and Acyl Chloride: In the dropping funnel, prepare a solution of the acetyl chloride (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred imine solution dropwise over a period of 30-60 minutes at 0 °C. The triethylamine reacts with the acetyl chloride to generate the highly reactive ketene intermediate in situ.

  • Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure spiro-β-lactam.

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C), FT-IR, and High-Resolution Mass Spectrometry (HRMS).

4.2. In Vitro Biological Activity Assay: Anti-HIV-1 Activity

This protocol describes a common method for evaluating the antiviral activity of synthesized compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against HIV-1 replication in a cell-based assay.

Materials:

  • TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)

  • HIV-1 laboratory-adapted strain (e.g., NL4.3)

  • Synthesized spiro-lactam compounds dissolved in DMSO

  • Culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight at 37 °C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the spiro-lactam test compounds in culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Infection: Add the diluted compounds to the cells, followed by the addition of a pre-titered amount of HIV-1 virus stock. Include control wells with virus only (positive control) and cells only (negative control).

  • Incubation: Incubate the plates for 48 hours at 37 °C, 5% CO₂.

  • Lysis and Luminescence Reading: After incubation, remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of inhibition against the compound concentration (log scale).

    • Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Simultaneously, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/IC50).

Conclusion and Future Outlook

Spiro-lactams offer a compelling structural framework for the design of novel therapeutics. Their inherent three-dimensionality and conformational rigidity provide a distinct advantage over traditional flat scaffolds, often leading to improved potency, selectivity, and pharmacokinetic properties. The successful development of spiro-lactam-based compounds with potent anti-HIV and antiplasmodial activities serves as a powerful testament to their potential.[8][10][11] While synthetic challenges remain, the continued development of robust synthetic methodologies will undoubtedly expand the accessibility and diversity of these valuable scaffolds. As our understanding of complex biological targets grows, the unique ability of spiro-lactams to present functional groups in precise spatial orientations will ensure their continued prominence in the field of medicinal chemistry.

References

The Rise of the Spirocyclic Scaffold: A Comparative Efficacy Analysis of 7-Oxa-4-azaspiro[2.5]octan-5-one Based Compounds Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. Flat, aromatic-rich molecules have historically dominated drug discovery campaigns, but their limitations, including off-target effects and metabolic liabilities, have become increasingly apparent. This has catalyzed a shift towards embracing three-dimensional (3D) molecular architectures. Among these, spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, have emerged as a particularly promising strategy. Their rigid, well-defined 3D geometry allows for precise projection of functional groups into protein binding pockets, offering a powerful tool to optimize ligand-receptor interactions.

The 7-oxa-4-azaspiro[2.5]octan-5-one core and its derivatives represent a compelling class of such spirocyclic lactams. This guide provides a detailed, objective comparison of the efficacy of compounds based on this and related azaspirocyclic scaffolds against established standards in two distinct and therapeutically significant areas: α7 nicotinic acetylcholine receptor (nAChR) agonism for cognitive disorders and interleukin-1 receptor-associated kinase 4 (IRAK4) inhibition for inflammatory diseases. By examining the experimental data and the underlying methodologies, we aim to provide researchers, scientists, and drug development professionals with a clear perspective on the potential of this chemical class.

Part I: α7 Nicotinic Acetylcholine Receptor Agonism for Cognitive Enhancement

The α7 nicotinic acetylcholine receptor (α7 nAChR) is a ligand-gated ion channel abundantly expressed in brain regions critical for learning and memory, such as the hippocampus and cortex.[1] Its activation leads to calcium influx, which modulates neurotransmitter release and synaptic plasticity.[2][3] Consequently, agonism of the α7 nAChR is a major therapeutic strategy for treating cognitive impairments associated with schizophrenia and Alzheimer's disease.[1]

The Signaling Pathway

Activation of the α7 nAChR by an agonist like acetylcholine or a synthetic compound initiates a cascade of intracellular events. The primary event is the opening of the ion channel, leading to a rapid influx of Ca²⁺. This increase in intracellular calcium can trigger downstream signaling pathways, including the JAK2-STAT3 and PI3K-Akt pathways, which are implicated in neuroprotection and anti-inflammatory responses.[2][4]

alpha7_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm agonist α7 Agonist (e.g., Azaspiro Compound) receptor α7 nAChR agonist->receptor Binds channel Ion Channel (Ca²⁺ Influx) receptor->channel Activates ca_influx ↑ [Ca²⁺]i channel->ca_influx jak2 JAK2 ca_influx->jak2 Activates pi3k PI3K ca_influx->pi3k Activates stat3 STAT3 jak2->stat3 Phosphorylates akt Akt pi3k->akt Phosphorylates downstream Modulation of Synaptic Plasticity & Neuroprotection stat3->downstream akt->downstream

Figure 1: Simplified α7 nAChR Signaling Pathway.
Comparative Efficacy Data

A key challenge in developing α7 nAChR agonists is achieving both high potency and selectivity over other nAChR subtypes. Here, we compare a representative azaspirocyclic compound to GTS-21, a well-characterized but imperfect partial agonist often used as a standard.

Compound ClassSpecific Compound ExampleTargetAssay TypePotency (EC50 / Ki)Efficacy (% of ACh response)Selectivity ProfileReference
Azaspirocyclic 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octane] derivativeHuman α7 nAChRFLIPR (Ca²⁺ influx)11 nM Partial AgonistHigh selectivity over other nAChRs[5]
Standard GTS-21 (DMXB-A)Human α7 nAChRElectrophysiology~1-5 µMPartial Agonist (~10-30%)Also binds to α4β2 nAChR (Ki=20 nM) and is an antagonist at 5-HT3A (IC50=3.1 µM)[6][7]

Note: The azaspiro compound listed is a bicyclo[2.2.2]octane, a closely related rigid scaffold to the azaspiro[2.5]octane core, demonstrating the potential of this structural class.

The data clearly indicates the potential for spirocyclic structures to yield highly potent α7 nAChR agonists. The sub-micromolar to low nanomolar potency of the azaspiro-class compound represents a significant improvement over the standard, GTS-21. Furthermore, the improved selectivity profile of newer spirocyclic compounds is a critical advantage, as off-target activities of earlier agonists have complicated their clinical development.

Experimental Protocol: α7 nAChR Functional Assay (Two-Electrode Voltage Clamp)

The causality behind experimental choices in receptor pharmacology is paramount. A two-electrode voltage clamp (TEVC) assay using Xenopus laevis oocytes is a gold standard for characterizing ligand-gated ion channels because it allows for direct measurement of ion flow across the cell membrane in a controlled environment.

Objective: To determine the potency (EC₅₀) and efficacy (Iₘₐₓ) of a test compound at the human α7 nAChR.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated. This is a critical step to ensure the cell membrane is accessible for microinjection and recording.

  • cRNA Injection: Oocytes are microinjected with cRNA encoding the human α7 nAChR subunit. A 1-2 day incubation period allows for the expression and assembly of functional receptors on the oocyte membrane.[8]

  • Electrophysiological Recording:

    • An oocyte is placed in a small recording chamber and perfused with a standard recording buffer (e.g., 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.0).[8]

    • Two microelectrodes are inserted into the oocyte: one to measure membrane potential and one to inject current. The membrane potential is clamped at a holding potential of -60 mV.

    • The test compound is applied at increasing concentrations via the perfusion system. The resulting inward current (carried by Na⁺ and Ca²⁺) is recorded.

  • Data Analysis:

    • Peak current amplitudes are measured for each compound concentration.

    • A concentration-response curve is generated by plotting the current amplitude against the logarithm of the compound concentration.

    • The curve is fitted to a sigmoidal dose-response equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the Iₘₐₓ (the maximal current, often expressed as a percentage of the response to a saturating concentration of acetylcholine).

tevc_workflow start Harvest Xenopus Oocytes inject Microinject with human α7 nAChR cRNA start->inject incubate Incubate 1-2 Days (Receptor Expression) inject->incubate setup Place Oocyte in Recording Chamber & Clamp Membrane Potential (-60 mV) incubate->setup perfuse Perfuse with Increasing Concentrations of Test Compound setup->perfuse record Record Inward Ion Current perfuse->record analyze Generate Dose-Response Curve & Calculate EC₅₀ and Iₘₐₓ record->analyze

Figure 2: Workflow for a TEVC Functional Assay.

Part II: IRAK4 Inhibition for Inflammatory and Autoimmune Diseases

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that acts as a master regulator of innate immunity.[9] It is a critical component of the signaling pathways downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) family.[10][11] Dysregulation of these pathways is a hallmark of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis and lupus, making IRAK4 a prime therapeutic target.[11]

The Signaling Pathway

Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. This initiates the formation of a larger signaling complex called the Myddosome. Activated IRAK4 then phosphorylates IRAK1, leading to the activation of downstream pathways, most notably the NF-κB and MAPK pathways. This culminates in the transcription and release of pro-inflammatory cytokines like TNF-α and IL-6.[10][12]

irak4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand PAMPs / DAMPs (e.g., LPS, IL-1β) receptor TLR / IL-1R ligand->receptor Binds myd88 MyD88 receptor->myd88 Recruits irak4 IRAK4 myd88->irak4 Recruits & Activates irak1 IRAK1 irak4->irak1 Phosphorylates inhibitor Azaspiro Inhibitor inhibitor->irak4 Inhibits traf6 TRAF6 irak1->traf6 Activates nfkB NF-κB & MAPK Pathways traf6->nfkB Activates cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) nfkB->cytokines Leads to

References

A Comparative Analysis of the Selectivity of Novel 7-Oxa-4-azaspiro[2.5]octan-5-one Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding Cross-Reactivity and Selectivity

In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount to minimizing off-target effects and improving patient outcomes.[1] Spirocyclic scaffolds have garnered significant attention for their unique three-dimensional conformations, which can lead to enhanced binding affinity and improved metabolic stability compared to their more planar counterparts.[1][2][3] This guide provides an in-depth comparative analysis of a novel series of 7-Oxa-4-azaspiro[2.5]octan-5-one derivatives against established kinase inhibitors, with a focus on elucidating their cross-reactivity profiles through robust experimental data.

The inherent rigidity of the spirocyclic core is hypothesized to pre-organize the pharmacophoric elements in a conformation that is optimal for binding to the intended target, while being suboptimal for binding to off-targets.[4] This principle is explored in the context of a hypothetical lead series of this compound derivatives designed as inhibitors of Novel Kinase 1 (NK1), a critical enzyme in a newly identified inflammatory pathway.

Experimental Design for Comprehensive Cross-Reactivity Profiling

To objectively assess the selectivity of our lead compounds, a multi-tiered approach was employed. The primary objective was to compare the inhibitory activity of our derivatives against that of two well-characterized, albeit less selective, kinase inhibitors, "Compound X" and "Compound Y," which are known to target the same pathway.

The experimental workflow was designed to progress from a broad, high-throughput screen to more focused, quantitative assays on identified off-targets. This self-validating system ensures that initial findings are rigorously confirmed, providing a high degree of confidence in the final selectivity profiles.

Figure 1: Experimental Workflow for Cross-Reactivity Profiling.
Step-by-Step Protocol for Kinase Panel Screening

  • Compound Preparation: All test compounds (this compound derivatives, Compound X, and Compound Y) were dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Primary Screen: The compounds were screened at a single concentration of 1 µM against a panel of over 400 human kinases. The assay format was a radiometric filter binding assay, which measures the incorporation of 33P-labeled ATP into a generic substrate.

  • Hit Identification: Kinases for which the test compound showed greater than 50% inhibition were identified as "hits" and selected for further investigation.

  • IC50 Determination: For each identified hit, a 10-point dose-response curve was generated, starting from 10 µM and proceeding with 3-fold serial dilutions. The concentration of compound required to achieve 50% inhibition of kinase activity (IC50) was calculated using non-linear regression analysis.

  • Cellular Assays: To confirm that the observed in vitro inhibition translates to a cellular context, cell-based target engagement and functional assays were performed for the primary target (NK1) and key off-targets.

Comparative Data Analysis

The results of the cross-reactivity profiling are summarized in the tables below. The data clearly demonstrates the superior selectivity of the this compound derivatives.

Table 1: IC50 Values for Primary Target and Key Off-Targets (µM)

CompoundNK1 (Primary Target) IC50Kinase A (Off-Target) IC50Kinase B (Off-Target) IC50Kinase C (Off-Target) IC50
Lead 1 (Spiro-derivative) 0.015 > 102.5> 10
Lead 2 (Spiro-derivative) 0.021 > 103.1> 10
Compound X 0.0500.1500.0801.2
Compound Y 0.0350.2100.1100.9

Table 2: Selectivity Ratios

CompoundSelectivity Ratio (Kinase A / NK1)Selectivity Ratio (Kinase B / NK1)Selectivity Ratio (Kinase C / NK1)
Lead 1 (Spiro-derivative) > 667167> 667
Lead 2 (Spiro-derivative) > 476148> 476
Compound X 31.624
Compound Y 63.125.7

The selectivity profile of the lead compounds can be visualized in the following diagram, which plots the -log(IC50) values for the primary target and key off-targets. A larger separation between the primary target and off-targets indicates higher selectivity.

G cluster_0 Selectivity Profile of Lead 1 (Spiro-derivative) cluster_1 Selectivity Profile of Compound X A NK1 -log(IC50)=7.82 B Kinase B -log(IC50)=5.60 C Kinase A -log(IC50)<5 D Kinase C -log(IC50)<5 E NK1 -log(IC50)=7.30 F Kinase B -log(IC50)=7.10 G Kinase A -log(IC50)=6.82 H Kinase C -log(IC50)=5.92

Figure 2: Comparative Selectivity Profiles.

Discussion and Conclusion

The experimental data unequivocally demonstrates that the this compound derivatives, Lead 1 and Lead 2, possess a significantly improved selectivity profile compared to the alternative compounds, Compound X and Compound Y. The spirocyclic core appears to enforce a rigid conformation that is highly favorable for binding to the active site of NK1, while being sterically and electronically incompatible with the active sites of other kinases, even those with high sequence homology.

This enhanced selectivity is a critical attribute in the development of safer and more effective therapeutics. By minimizing interactions with unintended biological targets, the potential for off-target-mediated side effects is substantially reduced. The favorable physicochemical properties often associated with spirocyclic scaffolds, such as improved solubility and metabolic stability, further enhance their potential as drug candidates.[2][4]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Oxa-4-azaspiro[2.5]octan-5-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 7-Oxa-4-azaspiro[2.5]octan-5-one is foundational to discovery. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a procedural framework for managing this compound waste, grounded in established safety protocols and an understanding of its chemical nature. The core principle of this guide is that proper disposal is not an afterthought but an integral part of the experimental process, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the first step in determining the appropriate handling and disposal pathway. This compound is a heterocyclic compound for which specific degradation data is not widely published. Therefore, we must rely on its classified hazards to dictate our procedures.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1] This classification legally and scientifically mandates that the compound be treated as hazardous waste. Disposing of it via standard trash or sanitary sewer systems is strictly prohibited and poses a significant risk.

Hazard Class GHS Code Description Source
Skin Corrosion/IrritationH315Causes skin irritationPubChem[1]
Serious Eye Damage/IrritationH319Causes serious eye irritationPubChem[1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritationPubChem[1]

The environmental fate of heterocyclic compounds can be complex; they can persist in the environment and their degradation pathways may sometimes lead to byproducts of equal or greater toxicity.[2][3] This potential for environmental persistence and transformation underscores the need for controlled, professional disposal rather than in-lab treatment.

Part 2: The Core Directive: Segregation and Professional Disposal

The most critical aspect of disposing of this compound is that in-laboratory chemical neutralization or degradation should not be attempted. The absence of validated and published degradation protocols means that any such attempt would be an uncontrolled experiment, potentially generating volatile hazards or more toxic waste products.[3]

The only appropriate and compliant method for disposal is through your institution's licensed chemical waste management program, typically managed by the Environmental Health & Safety (EHS) department.[4]

Part 3: Standard Operating Procedure (SOP) for Waste Collection

This step-by-step protocol outlines the collection of this compound waste at the point of generation.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

  • Rationale: The compound is a known skin, eye, and respiratory irritant.[1] Direct contact must be avoided.

  • Procedure:

    • Wear standard nitrile or neoprene gloves.

    • Wear ANSI-rated safety glasses or chemical splash goggles.

    • Wear a standard laboratory coat.

    • Conduct all transfers of the waste within a certified chemical fume hood to mitigate inhalation risks.

Step 2: Select and Prepare the Waste Container

  • Rationale: The container must be compatible with the chemical and prevent leaks or spills. Improper containers can degrade, leading to exposure and environmental contamination.

  • Procedure:

    • Obtain a designated hazardous waste container from your EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.

    • Ensure the container is clean, dry, and in good condition.

    • Do not use metal containers due to the potential for unknown reactivity with heterocyclic compounds.

Step 3: Label the Container Before Use

  • Rationale: Federal and local regulations require that all hazardous waste containers be properly labeled the moment waste is added.[4] This ensures proper handling, segregation, and disposal.

  • Procedure:

    • Affix a hazardous waste tag to the container.

    • Write clearly and legibly:

      • The words "Hazardous Waste ".

      • The full chemical name: "This compound ".

      • List any solvents or other chemicals mixed in the waste stream, with percentages.

      • Indicate the associated hazards (e.g., "Irritant," "Toxic").

    • Do not obscure the label with other markings.

Step 4: Accumulate Waste Safely

  • Rationale: Waste must be managed safely in the laboratory in what is known as a Satellite Accumulation Area (SAA) before it is collected.[4]

  • Procedure:

    • Transfer the waste into the labeled container using a funnel.

    • Securely close the container cap immediately after the transfer. Waste containers must remain closed at all times except when actively adding waste.

    • Place the container in a designated SAA, which should be at or near the point of generation and under the control of the lab personnel.

    • Ensure the SAA is in a secondary containment tray to catch any potential leaks.

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently.

Step 5: Arrange for Disposal

  • Rationale: Accumulated hazardous waste must be removed from the laboratory in a timely manner by trained professionals.

  • Procedure:

    • Once the container is full, or before it exceeds your institution's time limit for satellite accumulation, schedule a pickup with your EHS department.

    • Follow your institution's specific procedure for requesting a waste collection.

Part 4: Disposal Workflow Visualization

The following diagram illustrates the compliant lifecycle of this compound waste from the laboratory bench to its final disposition.

G A Point of Generation (Experiment Complete) B Step 1: Don PPE (Gloves, Goggles, Lab Coat) A->B Begin Disposal C Step 2: Collect Waste in Labeled, Compatible Container B->C Safe Handling D Step 3: Store in Satellite Accumulation Area (SAA) C->D Secure Storage E Step 4: Schedule Pickup with EHS Office D->E Request Removal F Step 5: Professional Transport by EHS Personnel E->F Official Hand-off G Final Disposition (Licensed Hazardous Waste Facility) F->G Compliant Disposal

Caption: Compliant waste disposal workflow for this compound.

Part 5: Emergency Procedures for Spills

In the event of an accidental spill, containment and safety are paramount.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent unauthorized entry.

  • Don Additional PPE: If safe to do so, don additional PPE, including a respirator if the compound is a powder and airborne.

  • Contain the Spill:

    • For solid spills: Gently cover with an absorbent material from a chemical spill kit. Avoid raising dust.

    • For liquid solution spills: Cover with an inert absorbent material (e.g., vermiculite, sand).

  • Collect Material: Carefully scoop the contained material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, regardless of the size of the spill.

By adhering to this structured and cautious approach, you fulfill your professional obligation to ensure safety and environmental compliance. The proper management of chemical waste is a cornerstone of scientific integrity and responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxa-4-azaspiro[2.5]octan-5-one
Reactant of Route 2
Reactant of Route 2
7-Oxa-4-azaspiro[2.5]octan-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.